molecular formula C29H46O7 B1256734 Iriomoteolide 1a

Iriomoteolide 1a

Cat. No.: B1256734
M. Wt: 506.7 g/mol
InChI Key: LZLQZSMXUGFMJF-OMEQKXGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iriomoteolide 1a is a macrolide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H46O7

Molecular Weight

506.7 g/mol

IUPAC Name

(1S,2R,3E,6S,7R,10Z,12R,13S,14E,17S)-1,2,13-trihydroxy-7-[(2S,3S)-3-hydroxy-2-methylbutyl]-2,6,11,12-tetramethyl-19-methylidene-8,21-dioxabicyclo[15.3.1]henicosa-3,10,14-trien-9-one

InChI

InChI=1S/C29H46O7/c1-18-14-24-11-8-12-25(31)22(5)20(3)16-27(32)35-26(15-21(4)23(6)30)19(2)10-9-13-28(7,33)29(34,17-18)36-24/h8-9,12-13,16,19,21-26,30-31,33-34H,1,10-11,14-15,17H2,2-7H3/b12-8+,13-9+,20-16-/t19-,21-,22+,23-,24-,25-,26+,28+,29-/m0/s1

InChI Key

LZLQZSMXUGFMJF-OMEQKXGASA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@@]([C@@]2(CC(=C)C[C@@H](O2)C/C=C/[C@@H]([C@@H](/C(=C\C(=O)O[C@@H]1C[C@H](C)[C@H](C)O)/C)C)O)O)(C)O

Canonical SMILES

CC1CC=CC(C2(CC(=C)CC(O2)CC=CC(C(C(=CC(=O)OC1CC(C)C(C)O)C)C)O)O)(C)O

Synonyms

iriomoteolide-1a

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Iriomoteolide 1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iriomoteolide 1a, a potent 20-membered macrolide, stands as a significant discovery from the marine dinoflagellate Amphidinium sp. Since its initial isolation, it has garnered substantial interest within the scientific community due to its remarkable cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development efforts. The journey of its structural elucidation, which presented a decade-long challenge, is also briefly discussed, highlighting the collaborative efforts that ultimately unveiled its correct stereostructure.

Discovery and Source Organism

This compound was first isolated from a benthic dinoflagellate, Amphidinium sp. (strain HYA024). This strain was collected from sea sand off Iriomote Island in Okinawa, Japan.[1][2] The discovery was the result of a screening program that utilized a one-cell PCR protocol to rapidly identify macrolide-producing strains of Amphidinium.[3] This targeted approach led to the identification of the HYA024 strain as a producer of novel, potently cytotoxic macrolides.[3]

Biological Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. Its potency is a key driver for the continued interest in its therapeutic potential. The reported in vitro cytotoxicities are summarized in the table below.

Table 1: Cytotoxicity of this compound
Cell LineDescriptionIC₅₀ (ng/mL)Reference
DG-75Human B lymphocyte2[2][4][5][6]
RajiEpstein-Barr virus-infected human B lymphocyte3[4][5]

It is noteworthy that the synthetic version of the correctly identified structure of this compound confirmed nanomolar cytotoxic activity against human cancer cells.[1] Interestingly, initial synthetic efforts based on the incorrectly proposed structure, along with several derivatives, did not show any significant cytotoxic properties, underscoring the critical importance of the correct stereochemistry for its biological function.[2][7] The precise biological mechanism of action of this compound is still under investigation.[4][5]

Experimental Protocols

The following sections detail the methodologies employed for the cultivation of Amphidinium sp. and the subsequent isolation and purification of this compound.

Cultivation of Amphidinium sp. (strain HYA024)

The mass cultivation of the dinoflagellate is the foundational step for obtaining sufficient quantities of this compound for research.

Protocol:

  • Strain Inoculation: The monoclonal strain of Amphidinium sp. (HYA024) is unialgally cultured.

  • Culture Medium: A 2% Provasoli's Enriched Seawater (PES) medium, further enriched with 3 mM NaHCO₃, is used.

  • Culture Conditions: The culture is maintained at 23 °C for a period of two weeks.[3]

  • Harvesting: After the incubation period, the algal cells are harvested. From a 400 L culture, approximately 15.3 g (dry weight) of algal cells can be obtained.[3]

Extraction and Isolation of this compound

The extraction and purification process involves a series of solvent partitions and chromatographic steps to isolate the target compound from the crude algal extract.

Protocol:

  • Extraction: The harvested algal cells (15.3 g, dry weight) are extracted with a methanol/toluene mixture (3:1).[3]

  • Solvent Partitioning: The resulting extract is partitioned between toluene and water. The toluene-soluble materials, which contain the macrolides, are collected.[3]

  • Silica Gel Chromatography: The toluene-soluble fraction is subjected to column chromatography on a silica gel.[3]

  • Fractionation: The column is eluted with a solvent gradient to separate the components based on polarity.

  • Bioassay-Guided Fractionation: Cytotoxic fractions are identified by screening against human B lymphocyte DG-75 cells.[3]

  • Further Purification: The active fractions are further purified using additional chromatographic techniques, such as HPLC, to yield pure this compound.

Structure Elucidation

The structural determination of this compound was a significant undertaking. The initial proposed structure was based on extensive 2D-NMR and mass spectroscopic studies.[5] However, the first total synthesis of this proposed structure in 2010 revealed that the NMR spectroscopic data of the synthetic compound did not match that of the natural product, indicating an incorrect structural assignment.[6][8]

For over a decade, the true structure remained elusive and was considered a challenging problem in natural product chemistry.[1][6] The puzzle was finally solved through an integrated approach that combined:

  • NMR spectroscopic analysis[6][9]

  • Molecular mechanics-based conformational searches[1]

  • Theoretical NMR chemical shift calculations[1][6]

  • Total synthesis of the most likely stereoisomer[1][6]

This collaborative effort successfully determined the correct stereostructure of this compound, as well as its congener, Iriomoteolide 1b.[1][6]

Visualized Workflows

Isolation Workflow for this compound

G cluster_0 Cultivation & Harvesting cluster_1 Extraction & Partitioning cluster_2 Purification Amphidinium sp. (HYA024) Amphidinium sp. (HYA024) Mass Culture (400L PES, 2 weeks) Mass Culture (400L PES, 2 weeks) Amphidinium sp. (HYA024)->Mass Culture (400L PES, 2 weeks) Harvest Algal Cells (15.3g dry wt) Harvest Algal Cells (15.3g dry wt) Mass Culture (400L PES, 2 weeks)->Harvest Algal Cells (15.3g dry wt) Extraction (MeOH/Toluene) Extraction (MeOH/Toluene) Harvest Algal Cells (15.3g dry wt)->Extraction (MeOH/Toluene) Partition (Toluene/H2O) Partition (Toluene/H2O) Extraction (MeOH/Toluene)->Partition (Toluene/H2O) Toluene Soluble Fraction Toluene Soluble Fraction Partition (Toluene/H2O)->Toluene Soluble Fraction Silica Gel Chromatography Silica Gel Chromatography Toluene Soluble Fraction->Silica Gel Chromatography Bioassay-Guided Fractionation Bioassay-Guided Fractionation Silica Gel Chromatography->Bioassay-Guided Fractionation HPLC Purification HPLC Purification Bioassay-Guided Fractionation->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound

Caption: Workflow for the isolation of this compound.

Structural Elucidation Strategy

G Initial Isolation Initial Isolation Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Initial Isolation->Spectroscopic Analysis (NMR, MS) Proposed Structure Proposed Structure Spectroscopic Analysis (NMR, MS)->Proposed Structure Total Synthesis 1 Total Synthesis 1 Proposed Structure->Total Synthesis 1 Data Mismatch Data Mismatch Total Synthesis 1->Data Mismatch Integrated Approach Integrated Approach Data Mismatch->Integrated Approach NMR & Conformational Analysis NMR & Conformational Analysis Integrated Approach->NMR & Conformational Analysis Theoretical Calculations Theoretical Calculations Integrated Approach->Theoretical Calculations Total Synthesis 2 Total Synthesis 2 Integrated Approach->Total Synthesis 2 Correct Structure Correct Structure Total Synthesis 2->Correct Structure

Caption: Strategy for the structural elucidation of this compound.

Conclusion

This compound represents a compelling marine natural product with significant potential as an anticancer agent. The successful cultivation of its source organism, Amphidinium sp., and the detailed isolation protocols outlined in this guide provide a solid foundation for researchers to obtain this valuable compound for further study. The arduous journey to its correct structural assignment highlights the power of modern analytical and synthetic chemistry in overcoming complex scientific challenges. Future investigations into the mode of action and structure-activity relationships of this compound are crucial next steps in realizing its therapeutic potential.

References

Iriomoteolide 1a: A Technical Guide to its Natural Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a potent cytotoxic 20-membered macrolide that has garnered significant interest within the scientific community due to its powerful anti-cancer properties.[1] This technical guide provides a comprehensive overview of the natural origin of this compound, details on its isolation from its source organism, and a summary of its known biological activities. While the complete biosynthetic pathway remains to be fully elucidated, this document will describe the current understanding of its polyketide origins.

Natural Origin

This compound is a natural product isolated from a marine benthic dinoflagellate, Amphidinium sp. (strain HYA024).[2][3][4][5][6][7][8] This dinoflagellate was discovered in sea sand collected off the coast of Iriomote Island, in Okinawa, Japan.[1] Dinoflagellates of the genus Amphidinium are known producers of a diverse array of bioactive polyketides, including macrolides with significant cytotoxic and antitumor activities.[2][9][10]

Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not yet been fully elucidated. However, as a complex macrolide, it is hypothesized to be synthesized via a polyketide synthase (PKS) pathway.[2][4] Polyketides are a large class of secondary metabolites assembled from simple carboxylate precursors, such as acetate and propionate, by large, multi-domain enzymes known as polyketide synthases.[2][4][11]

In dinoflagellates like Amphidinium, Type I PKS systems are responsible for the biosynthesis of such complex polyketides.[2][11] These PKS systems are large, multifunctional enzymes composed of multiple catalytic domains that work in an assembly-line fashion to construct the polyketide backbone. The structural diversity of macrolides like this compound arises from the number and type of these domains, the choice of starter and extender units, and the extent of reduction of the β-keto groups during chain elongation.

While the specific genes and enzymes responsible for this compound biosynthesis have not been identified, the general model for polyketide synthesis in Amphidinium provides a framework for understanding its formation.

This compound Origin and Activity Figure 1: Conceptual Pathway of this compound cluster_origin Biosynthetic Origin cluster_activity Biological Activity Acetate/Propionate Acetate/Propionate Polyketide Synthase (PKS) Pathway Polyketide Synthase (PKS) Pathway Acetate/Propionate->Polyketide Synthase (PKS) Pathway Precursors This compound This compound Polyketide Synthase (PKS) Pathway->this compound Biosynthesis Cancer Cells Cancer Cells This compound->Cancer Cells Induces Cytotoxicity Cytotoxicity Cancer Cells->Cytotoxicity Results in

Caption: Conceptual pathway of this compound.

Quantitative Data: Cytotoxicity

This compound has demonstrated potent cytotoxic activity against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCell TypeIC₅₀ (ng/mL)Reference
DG-75Human B-lymphocyte2[6][7][12][13]
RajiEpstein-Barr virus-infected human B-lymphocyte3[6][7][12][13]

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound from Amphidinium sp. (strain HYA024) is based on the methods described in the scientific literature.[9]

1. Cultivation of Amphidinium sp. (strain HYA024)

  • The dinoflagellate is mass-cultured unialgally at 23°C for two weeks.

  • The culture medium used is 2% Provasoli's enriched seawater (PES) medium, further enriched with 3 mM NaHCO₃.

2. Extraction

  • Algal cells are harvested and dried. For example, 15.3 g of dry weight can be obtained from 400 L of culture.

  • The dried algal cells are extracted with a solvent mixture of methanol/toluene (3:1).

3. Solvent Partitioning

  • The crude extract is partitioned between toluene and water.

  • The toluene-soluble materials, which contain the lipophilic macrolides, are collected.

4. Chromatographic Purification

  • The toluene-soluble fraction is subjected to column chromatography on silica gel.

  • Fractions are eluted with a gradient of an appropriate solvent system.

  • The cytotoxicity of each fraction is monitored using a bioassay, for example, against human B lymphocyte DG-75 cells.

  • Active fractions are further purified by repeated rounds of high-performance liquid chromatography (HPLC) to yield pure this compound.

This compound Isolation Workflow Figure 2: Isolation Workflow for this compound Culture Mass Culture of Amphidinium sp. (HYA024) Harvest Harvest and Dry Algal Cells Culture->Harvest Extract Extraction with MeOH/Toluene Harvest->Extract Partition Toluene/Water Partitioning Extract->Partition Silica_Gel Silica Gel Column Chromatography Partition->Silica_Gel Bioassay Cytotoxicity Bioassay (e.g., DG-75 cells) Silica_Gel->Bioassay HPLC HPLC Purification of Active Fractions Bioassay->HPLC Isolate Active Fractions Final_Product Pure this compound HPLC->Final_Product

Caption: Isolation workflow for this compound.

Conclusion

This compound is a marine natural product with significant potential as an anticancer agent. Its origin from the dinoflagellate Amphidinium sp. highlights the rich chemical diversity of marine microorganisms. While the complete biosynthetic pathway is a subject for future research, the current understanding of its polyketide nature provides a foundation for potential synthetic biology approaches. The potent cytotoxicity of this compound warrants further investigation into its mechanism of action and its development as a therapeutic lead.

References

Unraveling the Enigmatic Structure of Iriomoteolide-1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide-1a, a 20-membered macrolide isolated from the marine dinoflagellate Amphidinium sp., has garnered significant attention within the scientific community due to its potent cytotoxic properties against various human cancer cell lines.[1][2][3] Its complex molecular architecture and the initial misassignment of its structure presented a decade-long challenge to synthetic chemists and structural biologists.[1][4] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Iriomoteolide-1a, detailing the journey from its proposed structure to the definitive elucidation of its correct form. The potent biological activity of this natural product underscores its potential as a lead compound in the development of novel anticancer therapeutics.[1][5]

The Puzzle of the Proposed Structure and its Revision

The major inconsistencies were observed in the chemical shifts of the proton and carbon at the C4 position.[8][11] Specifically, the 1H NMR signal for H4 in the synthetic material appeared at approximately 3.95 ppm, whereas in the natural product, it resonated at a significantly different value of 2.46 ppm.[2][8] Similarly, the 13C NMR shift for C4 was observed at around 41.0 ppm for the synthetic compound, compared to 47.9 ppm for the natural isolate.[8][11] These disparities strongly suggested an incorrect assignment of the stereochemistry or the configuration of the C2-C3 double bond.[2][8]

It was not until recently that a collaborative effort by the research groups of Professor Haruhiko Fuwa and Professor Masashi Tsuda successfully unraveled the correct structure of Iriomoteolide-1a.[1] This was achieved through an integrated approach combining meticulous NMR spectroscopic analysis of the authentic natural product, theoretical calculations, and ultimately, the total synthesis of the correct molecule.[1][4][12]

The Corrected Chemical Structure and Stereochemistry

The definitive structure of Iriomoteolide-1a, as determined by Fuwa, Tsuda, and their teams, is a 20-membered macrolide featuring a six-membered hemiketal ring and multiple stereocenters. The correct structure revealed a different stereochemical configuration compared to the one initially proposed.

Key Structural Features:

  • A 20-membered macrolactone ring.

  • A six-membered hemiketal ring.[3]

  • Multiple stereogenic centers, the correct configuration of which was a key challenge in its structural determination.[1]

  • A vinyl group and several hydroxyl moieties.[3]

The journey to ascertain the correct stereostructure was arduous, with 4,096 possible stereoisomers.[1] Through careful NMR analysis and molecular mechanics-based conformational searches, the number of candidate structures was narrowed down to just four.[1] Subsequent GIAO NMR chemical shift calculations and DP4+ analysis pointed towards a single most likely stereoisomer, which was then validated through total synthesis.[1][4]

Experimental Methodologies for Structural Elucidation

The definitive assignment of the structure of Iriomoteolide-1a relied on a combination of advanced spectroscopic, computational, and synthetic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D and 2D NMR experiments were crucial in determining the planar structure and relative stereochemistry of Iriomoteolide-1a.[5][13] Key experiments included:

  • 1H and 13C NMR: To identify the chemical environments of all protons and carbons.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assembly of the carbon skeleton.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for assigning relative stereochemistry.[12][13] The configuration of the C2-C3 olefin was reassigned to be E based on these analyses.[12]

Computational Chemistry

Theoretical calculations played a pivotal role in narrowing down the vast number of possible stereoisomers and identifying the most probable correct structure.

  • Molecular Mechanics-Based Conformational Searches: These were used to explore the possible three-dimensional arrangements of the candidate stereoisomers.[1]

  • GIAO (Gauge-Including Atomic Orbital) NMR Chemical Shift Calculations: This quantum mechanical method was used to predict the NMR chemical shifts for the most likely stereoisomers.[4]

  • DP4+ Analysis: This statistical method compares the calculated NMR parameters with the experimental data to determine the probability of each candidate structure being the correct one.[4]

Total Synthesis

The unequivocal proof of the correct structure of Iriomoteolide-1a was achieved through its total synthesis. The synthetic route provided a sample with identical spectroscopic and chiroptical properties to the natural product. Key reactions in the successful total synthesis of the correct structure included:

  • Oppolzer anti-aldol reaction: To establish key stereocenters.[12]

  • Yamaguchi Esterification and Ring-Closing Metathesis: These were common strategies employed in the synthesis of the macrolactone core in both the proposed and correct structures.[2][7]

The workflow for the definitive structural elucidation can be summarized as follows:

G cluster_0 Initial Investigation cluster_1 Verification and Discrepancy cluster_2 Definitive Elucidation Isolation from Amphidinium sp. Isolation from Amphidinium sp. Initial Spectroscopic Analysis (2D NMR, MS) Initial Spectroscopic Analysis (2D NMR, MS) Isolation from Amphidinium sp.->Initial Spectroscopic Analysis (2D NMR, MS) Proposed Structure Proposed Structure Initial Spectroscopic Analysis (2D NMR, MS)->Proposed Structure Total Synthesis of Proposed Structure Total Synthesis of Proposed Structure Proposed Structure->Total Synthesis of Proposed Structure NMR Data Mismatch NMR Data Mismatch Total Synthesis of Proposed Structure->NMR Data Mismatch Re-evaluation of Authentic NMR Data Re-evaluation of Authentic NMR Data NMR Data Mismatch->Re-evaluation of Authentic NMR Data Conformational Analysis Conformational Analysis Re-evaluation of Authentic NMR Data->Conformational Analysis Narrowing to 4 Stereoisomers Narrowing to 4 Stereoisomers Conformational Analysis->Narrowing to 4 Stereoisomers GIAO NMR Calculation & DP4+ Analysis GIAO NMR Calculation & DP4+ Analysis Narrowing to 4 Stereoisomers->GIAO NMR Calculation & DP4+ Analysis Identification of Most Likely Structure Identification of Most Likely Structure GIAO NMR Calculation & DP4+ Analysis->Identification of Most Likely Structure Total Synthesis of Correct Structure Total Synthesis of Correct Structure Identification of Most Likely Structure->Total Synthesis of Correct Structure Spectroscopic Confirmation Spectroscopic Confirmation Total Synthesis of Correct Structure->Spectroscopic Confirmation

Workflow for the Structural Elucidation of Iriomoteolide-1a.

Quantitative Data Summary

The following table summarizes the key NMR data that highlighted the discrepancy between the initially proposed structure and the natural Iriomoteolide-1a.

Position Natural Iriomoteolide-1a (1H ppm) Synthetic Proposed Structure (1H ppm) Natural Iriomoteolide-1a (13C ppm) Synthetic Proposed Structure (13C ppm)
H42.463.9547.941.0
C242.121.9623.820.8
Note: Data compiled from multiple sources detailing the synthesis of the proposed structure and the re-evaluation of the natural product's spectra.[8][11]

Biological Activity and Future Directions

Iriomoteolide-1a exhibits highly potent cytotoxic activity against human cancer cell lines.[1] It has been shown to be effective against human B lymphocyte DG-75 cells with an IC50 value of 2 ng/mL and Epstein-Barr virus-infected human B lymphocytes (Raji cells) with an IC50 of 3 ng/mL.[3][5][12] This level of potency is significantly greater than some conventional chemotherapeutic agents like doxorubicin in certain assays.[12]

The successful total synthesis of the correct structure of Iriomoteolide-1a now paves the way for further investigation into its biological mode of action and structure-activity relationships.[1] Understanding how this complex macrolide exerts its cytotoxic effects could lead to the design and development of new and more effective anticancer drugs. The availability of a synthetic route will enable the production of analogues to probe its biological targets and optimize its therapeutic potential.

The following diagram illustrates the potential pathway from the natural product to a therapeutic agent.

G Iriomoteolide-1a (Natural Product) Iriomoteolide-1a (Natural Product) Total Synthesis Total Synthesis Iriomoteolide-1a (Natural Product)->Total Synthesis Analogue Synthesis Analogue Synthesis Total Synthesis->Analogue Synthesis Mechanism of Action Studies Mechanism of Action Studies Total Synthesis->Mechanism of Action Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Analogue Synthesis->Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) Studies->Lead Optimization Mechanism of Action Studies->Lead Optimization Potential Therapeutic Agent Potential Therapeutic Agent Lead Optimization->Potential Therapeutic Agent

Drug Development Pathway for Iriomoteolide-1a.

References

Iriomoteolide 1a: A Potent Cytotoxin on the Frontier of Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iriomoteolide 1a, a 20-membered macrolide isolated from the benthic dinoflagellate Amphidinium sp., has garnered significant attention for its exceptionally potent cytotoxic activity against various cancer cell lines. Despite its promise as a potential anticancer agent, the elucidation of its precise mechanism of action has been a long-standing challenge, primarily due to complexities surrounding its structural identification. For over a decade, the initially proposed structure of this compound proved to be inconsistent with that of the natural product, as total synthesis based on the proposed structure failed to replicate the biological activity.[1][2][3] However, a landmark study in late 2024 successfully elucidated the correct structures of this compound and its congener, Iriomoteolide 1b, through an integrated approach of NMR spectroscopy, theoretical calculations, and total synthesis.[4] This pivotal breakthrough has opened the door to finally investigating the true biological target and mechanism of this powerful molecule. This guide summarizes the current state of knowledge, including the confirmed cytotoxic data, and presents a well-supported hypothesis for its mechanism of action based on related marine macrolides, while providing detailed experimental protocols relevant to its study.

Confirmed Biological Activity: Potent Cytotoxicity

The most definitive data available for this compound pertains to its potent ability to inhibit the growth of human cancer cells. The natural product has demonstrated remarkable cytotoxicity at nano- to picomolar concentrations.

Table 1: Cytotoxicity of Natural this compound

Cell LineCancer TypeIC50 (ng/mL)
DG-75Human B lymphocyte2
RajiEpstein-Barr virus-infected human B lymphocyte3

Data sourced from initial isolation reports.

Unraveling the Mechanism: A Path Forward

As of late 2025, the molecular target and the specific mechanism of action for this compound remain experimentally unconfirmed. The historical discrepancy between the proposed and correct structures meant that previous mechanistic studies would have been conducted on a molecule that was not the true natural product.[1] With the definitive structure now known, research can proceed to identify its cellular binding partners and downstream effects.

Hypothesized Mechanism of Action: Disruption of the Actin Cytoskeleton

A compelling hypothesis for the mechanism of action of this compound is the disruption of the actin cytoskeleton. The actin cytoskeleton is a critical component for various cellular processes that are fundamental to cancer progression, including cell division, motility, and invasion.[5] Many other cytotoxic macrolides isolated from marine organisms exert their potent effects by targeting actin dynamics.[6][7][8]

These actin-targeting macrolides can be broadly categorized based on their effect on the equilibrium between globular actin (G-actin) monomers and filamentous actin (F-actin) polymers:

  • F-actin Destabilizers: These compounds, such as Latrunculins, bind to G-actin monomers, preventing their incorporation into F-actin filaments and leading to a net depolymerization of the actin cytoskeleton.[9]

  • F-actin Stabilizers: Molecules like Jasplakinolide bind to and stabilize existing F-actin filaments, preventing their natural depolymerization and disrupting the dynamic instability required for cellular functions.[9]

  • Actin Severing and Dimerization: Some complex macrolides, like Swinholide A, can sever existing filaments and sequester actin dimers, leading to a profound disruption of the cytoskeleton.[8][10]

Given the potent cytotoxic profile of this compound, it is plausible that it interacts with actin in one of these ways, leading to cell cycle arrest, inhibition of cell migration, and ultimately, apoptosis.

cluster_0 Hypothetical Actin-Targeting Mechanisms of Marine Macrolides cluster_1 Macrolide Action cluster_2 Downstream Cellular Effects G_Actin G-Actin Monomers F_Actin F-Actin Filaments (Dynamic Equilibrium) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Disruption Cytoskeleton Disruption Sequestering Monomer Sequestration (e.g., Latrunculin) Sequestering->G_Actin Binds to Stabilizing Filament Stabilization (e.g., Jasplakinolide) Stabilizing->F_Actin Prevents Depolymerization Severing Filament Severing (e.g., Swinholide A) Severing->F_Actin Cuts Inhibition Inhibition of: - Proliferation - Migration - Cytokinesis Disruption->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Figure 1: A diagram illustrating the potential mechanisms by which marine macrolides, possibly including this compound, could disrupt the actin cytoskeleton, leading to cancer cell death.

Key Experimental Protocols

To determine the cytotoxic effects of compounds like this compound, a cell viability assay is the foundational experiment. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: Determination of IC50 using MTT Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.

Materials:

  • Target cancer cell line (e.g., DG-75)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. Concentrations should span a wide range (e.g., from 0.01 ng/mL to 100 ng/mL).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

start Start seed 1. Seed Cancer Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of this compound incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to wells incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data: - Calculate % Viability - Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Figure 2: Experimental workflow for determining the IC50 value of a cytotoxic compound like this compound using the MTT assay.

Conclusion and Future Outlook

This compound stands as a marine natural product of significant interest due to its extraordinary cytotoxicity against cancer cells. For years, its full potential was obscured by structural misidentification. The recent, definitive elucidation of its correct structure is a monumental step forward for the field. It allows the scientific community to now confidently synthesize the correct molecule and rigorously investigate its biological properties.

The immediate future of this compound research will undoubtedly focus on identifying its molecular target(s) and delineating the signaling pathways it modulates. Based on the precedent set by numerous other marine macrolides, the actin cytoskeleton is a primary candidate for investigation. Techniques such as affinity chromatography with a biotinylated this compound probe, cellular thermal shift assays (CETSA), and high-resolution microscopy of the cytoskeleton in treated cells will be instrumental. Unraveling the mechanism of this potent cytotoxin will not only provide a valuable tool for cell biology but also pave the way for its potential development as a novel anticancer therapeutic.

References

Iriomoteolide 1a: A Technical Guide to its Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a potent cytotoxic 20-membered macrolide originally isolated from the benthic dinoflagellate Amphidinium sp. (strain HYA024), collected off Iriomote Island, Japan.[1][2][3] This marine natural product has garnered significant interest within the scientific community due to its powerful anticancer properties observed in vitro.[4] For over a decade, its complex stereostructure presented a significant challenge, which was ultimately resolved through an integrated approach of NMR spectroscopic analysis, theoretical calculations, and total synthesis.[4][5] The successful synthesis of the correct structure has confirmed its nanomolar cytotoxic activity against human cancer cells and opened avenues for further investigation into its mechanism of action and potential as a therapeutic agent.[4]

This document provides a comprehensive overview of the biological activity and cytotoxicity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of key processes and hypothesized signaling pathways.

Data Presentation: Cytotoxicity Profile

The cytotoxic activity of this compound and its related compounds has been evaluated against several human cancer cell lines. The data, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), is summarized below.

CompoundCell LineCell TypeIC50 (ng/mL)IC50 (nM)¹Reference
This compound DG-75Human B-lymphocyte2~3.9[1][2][6]
This compound RajiEBV-infected Human B-lymphocyte3~5.8[1][2][6]
Iriomoteolide 1b DG-75Human B-lymphocyte900~1744[1]
Synthetic (Incorrect Structure) Not specifiedNot specifiedNo appreciable cytotoxicity-[7][8][9]
Synthetic (Correct Structure) Human cancer cellsNot specifiedNanomolar activity confirmed-[4]

¹Molar concentrations are estimated based on a molecular weight of approximately 516 g/mol for this compound.

Experimental Protocols

Bioactivity-Guided Isolation and Structure Elucidation

The isolation of this compound from its natural source is a multi-step process guided by cytotoxicity assays.[3][7]

a. Sample Collection and Cultivation:

  • The process begins with the collection of the host organism, the dinoflagellate Amphidinium sp. (strain HYA024), from benthic sea sand.[3]

  • The dinoflagellate is then mass-cultured under controlled laboratory conditions (e.g., 23 °C in Provasoli's enriched seawater medium) to generate sufficient biomass for extraction.[3]

b. Extraction and Fractionation:

  • The cultured algal cells are harvested and extracted using a solvent system such as methanol/toluene.[3]

  • The crude extract undergoes liquid-liquid partitioning (e.g., between toluene and water) to separate compounds based on polarity.[3]

  • The resulting organic layer is then subjected to a series of chromatographic techniques, such as column chromatography over silica gel.[3][7]

  • Throughout this process, fractions are continuously tested for their cytotoxic activity (e.g., against DG-75 cells) to guide the separation towards the most potent compounds.[3][7]

c. Structure Elucidation:

  • Once the active compound, this compound, is isolated in its pure form, its structure is determined.

  • Initial elucidation relies on extensive spectroscopic analysis, including 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2][3][7]

  • Due to the molecule's complexity, the final, unambiguous confirmation of its absolute stereochemistry is achieved through total synthesis and comparison of the synthetic molecule's NMR data with that of the natural product.[4][5]

Cytotoxicity Assay (Hypothetical Protocol)

While the original publications do not specify the exact assay, the following protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and highly probable method for determining the IC50 values for suspension cell lines like DG-75 and Raji.

a. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at -20°C.[1]

  • Solubilization Buffer: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol to dissolve the formazan crystals.[1]

  • Cell Culture Medium: Use the appropriate complete growth medium for DG-75 or Raji cells, typically RPMI-1640 supplemented with fetal bovine serum and antibiotics.

b. Assay Procedure:

  • Cell Plating: Seed the suspension cells (DG-75 or Raji) into a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) in a final volume of 100 µL per well.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Add the desired final concentrations to the wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Centrifuge the 96-well plate (e.g., at 1,000 x g for 5 minutes) and carefully aspirate the medium.[1] Add 150 µL of the MTT solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of approximately 570-590 nm using a microplate reader.[1]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Workflow and Signaling Diagrams

G1 cluster_0 Isolation & Purification cluster_1 Structure Elucidation N0 Collection of Amphidinium sp. N1 Mass Cultivation N0->N1 N2 Solvent Extraction (MeOH/Toluene) N1->N2 N3 Liquid-Liquid Partitioning N2->N3 N4 Bioactivity-Guided Chromatography N3->N4 N5 Pure this compound N4->N5 N6 Spectroscopic Analysis (2D NMR, MS) N5->N6 N7 Propose Structure N8 Total Synthesis of Proposed Structure N7->N8 N9 NMR Comparison: Synthetic vs. Natural N8->N9 N10 Structure Revision & Confirmation N9->N10 Mismatch N11 Correct Structure of This compound N9->N11 Match

Caption: Bioactivity-guided isolation and structure elucidation workflow for this compound.

G2 cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_drug Hypothesized Action Cdc25C_P Cdc25C (Inactive) -Phosphate- Cdc25C Cdc25C (Active) Cdc25C_P->Cdc25C Dephosphorylation Cdc2_P Cdk1/Cyclin B (Inactive) -Phosphate- Cdc2 Cdk1/Cyclin B (Active) Cdc2_P->Cdc2 Dephosphorylation Cdc25C->Cdc2_P Activates Mitosis Mitosis Cdc2->Mitosis Drives Irio This compound (Hypothesized) MT Microtubule Stabilization Irio->MT SAC Spindle Assembly Checkpoint Activation MT->SAC SAC->Cdc2_P Prevents Dephosphorylation (G2/M Arrest)

Caption: Hypothesized mechanism of G2/M cell cycle arrest by this compound.

References

Navigating the Labyrinth of Stereochemistry: The Decade-Long Challenge of Iriomoteolide 1a's Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Iriomote, Japan - The journey to unequivocally define the molecular architecture of Iriomoteolide 1a, a potent cytotoxic macrolide from a marine dinoflagellate, represents a compelling case study in the challenges of modern natural product chemistry. For over a decade, the scientific community grappled with an incorrect structural assignment, a puzzle that was only solved through a combination of total synthesis, advanced spectroscopic techniques, and theoretical calculations. This in-depth guide unpacks the core challenges, experimental hurdles, and the ultimate triumph in the structural elucidation of this intriguing molecule.

This compound, isolated from the benthic dinoflagellate Amphidinium sp., exhibited powerful cytotoxic activity against human cancer cell lines, making it a molecule of significant interest for drug development.[1][2] The initial structural hypothesis, proposed in 2007, was based on extensive 2D NMR spectroscopy and mass spectral analysis.[3][4] However, this initial assignment would prove to be a significant hurdle, sparking a decade-long quest for its true structure.

The Synthesis of a Hypothesis: A Tale of Mismatched Spectra

The first major breakthrough ing the proposed structure of this compound came from the realm of total synthesis. In 2010, the laboratory of David A. Horne at the City of Hope successfully synthesized the proposed structure of this compound.[2] In a pivotal moment for the elucidation process, the nuclear magnetic resonance (NMR) spectral data of the synthetic compound did not match those of the natural product.[5] This discrepancy was a clear indication that the initial structural assignment was incorrect.

A key inconsistency was observed in the chemical shifts of the proton and carbon at the C(4) position of the macrolide.[6] These differences, though seemingly minor, were significant enough to cast serious doubt on the proposed stereochemistry.

A Decade of Uncertainty: The Stereochemical Challenge

The primary difficulty in determining the correct structure of this compound lay in assigning its complex stereochemistry.[1] The molecule possesses numerous chiral centers, leading to a vast number of possible stereoisomers. Distinguishing between these isomers using conventional spectroscopic methods proved to be exceptionally challenging.[1] For over ten years, the true configuration of this compound remained an enigma, earning it the reputation of being a "challenging molecule for configurational assignment."[1][7]

The Integrated Approach to Resolution

The definitive structure of this compound was finally unveiled through a multi-faceted approach that integrated advanced NMR spectroscopic analysis, theoretical calculations, and meticulous total synthesis.[1][8][9] A collaborative effort between the research groups of Professor Haruhiko Fuwa and Professor Masashi Tsuda successfully decoded the complex stereostructure.[1]

This successful endeavor relied on the following key strategies:

  • Advanced NMR Techniques: In-depth analysis of NMR data from the natural product provided crucial spatial information, helping to narrow down the possible stereoisomers.[8]

  • Theoretical Calculations: Gauge-Including Atomic Orbital (GIAO) NMR chemical shift calculations and DP4+ analysis were employed to predict the NMR spectra of various potential stereoisomers.[8][9] By comparing these theoretical spectra with the experimental data of the natural product, the most likely candidate structure was identified.

  • Total Synthesis: The ultimate confirmation of the revised structure was achieved through its total synthesis. The synthetic material's spectral data perfectly matched that of the natural this compound, finally resolving the long-standing structural puzzle.[1][7][8]

Quantitative Data: A Tale of Two Structures

The following table summarizes the key discrepancies in the ¹H and ¹³C NMR data between the originally proposed structure (synthesized) and the natural this compound, highlighting the inconsistencies that prompted the structural revision.

Position Proposed Structure (Synthetic) ¹H Chemical Shift (ppm)Natural this compound ¹H Chemical Shift (ppm)Proposed Structure (Synthetic) ¹³C Chemical Shift (ppm)Natural this compound ¹³C Chemical Shift (ppm)
H-4 3.952.46C-4 41.0

Data compiled from published literature.[6]

Experimental Protocols: The Chemist's Toolkit

The elucidation of this compound's structure relied on a suite of sophisticated experimental techniques.

Initial Structure Elucidation (Proposed Structure)
  • 2D NMR Spectroscopy: A combination of 2D NMR experiments, including COSY, HMQC, and HMBC, were used to establish the planar structure and initial relative stereochemistry.[4]

  • Modified Mosher's Method: This technique was employed to determine the absolute configuration of stereogenic centers at C5 and C22 in the originally proposed structure.[7]

Structure Revision and Confirmation
  • Total Synthesis of the Proposed Structure: The synthesis involved key steps such as Yamaguchi esterification and ring-closing metathesis to construct the macrolide core.[2][5]

  • GIAO NMR Calculations and DP4+ Analysis: This computational approach involved calculating the theoretical NMR chemical shifts for various possible stereoisomers of this compound. The DP4+ probability analysis was then used to determine the best fit between the calculated and experimental NMR data, pointing towards the correct stereoisomer.[8][9]

  • Total Synthesis of the Correct Structure: The successful synthesis of the revised structure provided the ultimate proof of its correctness.[7]

Visualizing the Path to Discovery

The following diagrams illustrate the logical workflow of the structure elucidation process, from the initial misinterpretation to the final correct assignment.

G cluster_initial Initial Structure Elucidation cluster_validation Validation and Revision cluster_resolution Final Structure Determination Isolation Isolation Spectroscopic_Analysis Spectroscopic_Analysis Isolation->Spectroscopic_Analysis 2D NMR, MS Proposed_Structure Proposed_Structure Spectroscopic_Analysis->Proposed_Structure Data Interpretation Mosher_Analysis Mosher_Analysis Proposed_Structure->Mosher_Analysis Absolute Configuration Total_Synthesis_Proposed Total_Synthesis_Proposed NMR_Comparison NMR_Comparison Total_Synthesis_Proposed->NMR_Comparison Synthetic vs. Natural Structure_Incorrect Structure_Incorrect NMR_Comparison->Structure_Incorrect Mismatched Spectra Advanced_Analysis Advanced_Analysis Structure_Incorrect->Advanced_Analysis Re-evaluation Revised_Hypothesis Revised_Hypothesis Advanced_Analysis->Revised_Hypothesis GIAO NMR, DP4+ Total_Synthesis_Correct Total_Synthesis_Correct Revised_Hypothesis->Total_Synthesis_Correct Confirmation Correct_Structure Correct_Structure Total_Synthesis_Correct->Correct_Structure Matching Spectra

Figure 1: The logical workflow of the this compound structure elucidation.

G cluster_proposed Proposed Structure Workflow cluster_synthesis Synthetic Validation cluster_revision Structural Revision Workflow Initial_Data 2D NMR & MS Data Interpretation Initial Structural Interpretation Initial_Data->Interpretation Proposed_Structure_Node Proposed Structure of this compound Interpretation->Proposed_Structure_Node Synthesis_Node Total Synthesis Proposed_Structure_Node->Synthesis_Node Comparison_Node NMR Spectral Comparison Synthesis_Node->Comparison_Node Mismatch_Node Discrepancy Identified (e.g., C4-H, C4 shifts) Comparison_Node->Mismatch_Node Reanalysis_Node Re-analysis of Spectroscopic Data Mismatch_Node->Reanalysis_Node Computational_Node Theoretical Calculations (GIAO, DP4+) Reanalysis_Node->Computational_Node Revised_Structure_Node Revised Structure Proposed Computational_Node->Revised_Structure_Node Confirmation_Synthesis_Node Total Synthesis of Revised Structure Revised_Structure_Node->Confirmation_Synthesis_Node Final_Confirmation_Node Spectra Match Natural Product Confirmation_Synthesis_Node->Final_Confirmation_Node

Figure 2: The iterative process of proposing, testing, and revising the structure of this compound.

Conclusion

The story of this compound's structure elucidation is a powerful reminder of the complexities inherent in natural product chemistry. It underscores the critical role of total synthesis as a tool for structural verification and highlights the increasing importance of computational methods in resolving ambiguous stereochemical assignments. The final, correct structure of this compound now provides a solid foundation for further investigation into its biological mode of action and for the development of new anticancer agents.[1]

References

Biological properties of Iriomoteolide 1a and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Properties of Iriomoteolide-1a and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iriomoteolide-1a is a 20-membered marine macrolide isolated from the benthic dinoflagellate Amphidinium sp.[1][2] It exhibits exceptionally potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low nanomolar to picomolar range.[3][4][5][6] For over a decade, its complex stereostructure remained elusive, hindering detailed biological investigation. However, recent advancements in total synthesis and spectroscopic analysis have successfully elucidated the correct structure, reigniting interest in its therapeutic potential.[7] This guide provides a comprehensive overview of the known biological properties of Iriomoteolide-1a and its analogs, focusing on its cytotoxic profile, mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

Cytotoxic Activity of Iriomoteolide-1a and Analogs

Iriomoteolide-1a demonstrates potent and selective cytotoxicity against various human cancer cell lines. Its activity is most pronounced against hematopoietic cancer cell lines. The natural analog, Iriomoteolide-1b, which differs structurally, shows significantly reduced potency.[7][8] Notably, early synthetic efforts based on a misassigned structure yielded compounds with no discernible cytotoxic activity, highlighting the critical importance of stereochemistry for the biological function of this macrolide.[4][9]

Table 1: Comparative In Vitro Cytotoxicity Data

CompoundCell LineCell TypeIC50 (ng/mL)IC50 (nM)Reference(s)
Iriomoteolide-1a (Natural) DG-75Human B lymphocyte2~3.8[3][4][5]
RajiHuman B lymphocyte (EBV-infected)3~5.7[3][4][5]
Iriomoteolide-1b (Natural) DG-75Human B lymphocyte900~1711[7][8]
Proposed Structure (Synthetic) Various-No appreciable cytotoxicity-[4][9]
Diastereomers (Synthetic) Various-No appreciable cytotoxicity-[4][9]

Mechanism of Action: Disruption of the Actin Cytoskeleton

While the precise mechanism for Iriomoteolide-1a has not been fully elucidated, studies on its close analog, Iriomoteolide-3a, have identified the actin cytoskeleton as its primary cellular target.[2] Unlike many cytotoxic agents that target microtubules, iriomoteolides appear to function by stabilizing filamentous actin (F-actin).

This mechanism involves:

  • Enhanced Polymerization: Iriomoteolides increase the rate of polymerization of globular actin (G-actin) into F-actin filaments.[2]

  • Inhibition of Depolymerization: They stabilize the existing actin filaments, preventing their natural depolymerization.[2]

This disruption of the highly dynamic G-actin/F-actin equilibrium leads to profound changes in cellular morphology, including cell shrinkage and the loss of essential microfilament bundles (stress fibers).[2] This ultimately compromises cellular processes reliant on a functional cytoskeleton, such as cell motility, division, and signaling, leading to cell death. The interaction with actin is believed to be non-covalent and reversible.[2]

cluster_cell Cellular Environment Iriomoteolide Iriomoteolide-1a G_Actin G-Actin (Monomers) Iriomoteolide->G_Actin Promotes Polymerization F_Actin F-Actin (Filaments) Iriomoteolide->F_Actin Inhibits Depolymerization Iriomoteolide->in_cell Enters Cell Iriomoteolide->mid_actin   Binds to Actin (Non-covalent) CellMembrane Cell Membrane G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Cytoskeleton Actin Cytoskeleton Disruption F_Actin->Cytoskeleton Leads to (Hyper-stabilization) CellDeath Cell Death (Apoptosis) Cytoskeleton->CellDeath in_cell->G_Actin in_cell->F_Actin start Start plate Seed cells in 96-well plate start->plate incubate1 Incubate (e.g., 24h) plate->incubate1 treat Add serial dilutions of Iriomoteolide-1a & controls incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 mtt Add MTT Reagent to each well incubate2->mtt incubate3 Incubate (2-4h) mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end start Start prepare Prepare G-Actin solution (with pyrene-labeled actin) start->prepare mix Mix G-Actin with Iriomoteolide-1a & controls in 96-well plate prepare->mix initiate Initiate polymerization (Add 10X Polymerization Buffer) mix->initiate monitor Monitor fluorescence over time initiate->monitor analyze Plot Fluorescence vs. Time to assess polymerization rate monitor->analyze end End analyze->end

References

Iriomoteolide 1a: A Technical Guide to its Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iriomoteolide 1a, a complex 20-membered macrolide isolated from the benthic dinoflagellate Amphidinium sp., has emerged as a molecule of significant interest in oncology research.[1] Its exceptionally potent cytotoxic activity against specific human cancer cell lines, demonstrated at nanomolar concentrations, underscores its potential as a lead compound for novel anticancer therapeutics. The structural elucidation of this compound proved to be a formidable challenge for over a decade, with its definitive stereostructure only recently being confirmed through a combination of NMR spectroscopy, theoretical calculations, and total synthesis.[2] Early research based on a proposed, but incorrect, structure yielded synthetic molecules with no significant biological activity, highlighting the critical importance of stereochemistry to its cytotoxic function.[3] Despite its potent activity, the precise biological mechanism of action and its effects on specific cellular signaling pathways remain largely unelucidated.[1][4] This document provides a comprehensive technical overview of the current knowledge on this compound, including its cytotoxic profile, and presents standardized experimental protocols for its further investigation.

In Vitro Cytotoxicity

This compound exhibits potent and selective cytotoxic activity. The initial discoveries highlighted its efficacy against human B lymphocyte cell lines. Quantitative data from these initial studies are summarized below.

Table 1: Reported IC₅₀ Values for this compound

Cell LineCell TypeIC₅₀ (ng/mL)IC₅₀ (nM)¹Reference(s)
DG-75Human B lymphocyte (Burkitt's Lymphoma)2.0~3.8[1][4][5]
RajiHuman B lymphocyte (EBV-infected, Burkitt's Lymphoma)3.0~5.7[1][4][5]

¹Calculated based on a molecular weight of 524.69 g/mol for this compound.

The data clearly indicates that this compound is a highly potent cytotoxic agent, effective in the low nanomolar range against these specific hematological cancer cell lines.

Mechanism of Action (Current Understanding)

The molecular mechanism through which this compound exerts its cytotoxic effects has not yet been elucidated.[1][4] Its complex macrolide structure is shared by other marine natural products known to interfere with fundamental cellular processes. For instance, some macrolides, like laulimalide, are known microtubule stabilizing agents that induce cell cycle arrest at the G2/M phase.[4] However, it is currently unknown if this compound shares this or any other mechanism.

Future research should focus on determining whether its potent cytotoxicity is a result of:

  • Induction of Apoptosis: Programmed cell death is a common mechanism for anticancer agents.

  • Cell Cycle Arrest: Inhibition of cell cycle progression at key checkpoints (G1, S, or G2/M) can prevent cancer cell proliferation.

  • Inhibition of Key Signaling Pathways: Targeting pathways essential for cancer cell survival and growth (e.g., PI3K/Akt, MAPK).

Hypothetical Signaling Pathway for Investigation

Given that many cytotoxic agents induce apoptosis, a primary avenue of investigation would be the intrinsic (mitochondrial) apoptosis pathway. The following diagram illustrates a generalized workflow for elucidating this potential mechanism of action.

G cluster_0 Upstream Events cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Iriomoteolide_1a This compound Target Cellular Target (Unknown) Iriomoteolide_1a->Target Stress Cellular Stress (e.g., ER Stress, ROS) Target->Stress Bcl2_family Bcl-2 Family Regulation Pro-apoptotic (Bax, Bak)↑ Anti-apoptotic (Bcl-2, Bcl-xL)↓ Stress->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 PARP PARP Cleavage & Substrate Degradation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Generalized intrinsic apoptosis pathway for mechanistic investigation.

Preclinical In Vivo Studies

As of the date of this document, there are no publicly available preclinical in vivo studies evaluating the efficacy, pharmacokinetics, or toxicology of this compound in animal models. This represents a critical next step in its development pipeline to assess its therapeutic potential and safety profile in a whole-organism context.

Recommended Experimental Protocols

To facilitate further research into this compound, the following sections detail standardized protocols for fundamental in vitro assays.

Protocol: Cell Viability/Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., DG-75, Raji) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout start Start seed 1. Seed cells in 96-well plate start->seed end End incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat cells with This compound dilutions incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT solution, incubate 4h incubate2->add_mtt solubilize 6. Aspirate medium, add DMSO add_mtt->solubilize read 7. Read absorbance at 570 nm solubilize->read analyze 8. Calculate IC₅₀ read->analyze analyze->end

Caption: Workflow for an MTT-based cell cytotoxicity assay.

Protocol: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in appropriate culture flasks or plates. Treat with this compound at relevant concentrations (e.g., 1x and 5x IC₅₀) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at ~300 x g for 5 minutes.[7]

  • Washing: Wash cells once with cold, sterile PBS and centrifuge again.[7]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[8] The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[9]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells. Analyze immediately by flow cytometry.[9] Viable cells are Annexin V⁻/PI⁻; early apoptotic cells are Annexin V⁺/PI⁻; late apoptotic/necrotic cells are Annexin V⁺/PI⁺.[7]

G start Start: Treat cells with This compound harvest 1. Harvest floating & adherent cells start->harvest end End: Analyze quadrants wash 2. Wash with cold PBS harvest->wash resuspend 3. Resuspend in 1X Binding Buffer wash->resuspend stain 4. Add Annexin V & PI resuspend->stain incubate 5. Incubate 15 min in dark stain->incubate analyze 6. Add Binding Buffer & analyze via Flow Cytometry incubate->analyze analyze->end

Caption: Experimental workflow for Annexin V & PI apoptosis assay.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

Methodology:

  • Cell Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.

  • Harvesting: Harvest ~2 x 10⁶ cells by trypsinization (if adherent) and centrifugation (~300 x g, 5 min).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS to ensure a single-cell suspension. Add this suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This step is critical for proper fixation.[10] Incubate for at least 2 hours at 4°C (or store long-term at -20°C).[10][11]

  • Washing: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with 5 mL of PBS to remove residual ethanol.[10]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[10][12][13]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[10][11]

  • Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[12][13]

G start Start: Treat cells harvest 1. Harvest cells start->harvest end End: Quantify cell cycle phases fix 2. Fix in ice-cold 70% ethanol harvest->fix wash 3. Wash with PBS fix->wash stain 4. Resuspend in PI/RNase solution wash->stain incubate 5. Incubate 30 min in dark stain->incubate analyze 6. Analyze DNA content via Flow Cytometry incubate->analyze analyze->end

Caption: Experimental workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

This compound is a marine macrolide with exceptionally potent cytotoxic activity against human B-lymphoma cell lines. Its complex structure and the stereochemical precision required for its activity make it a compelling subject for medicinal chemistry and drug development. However, significant knowledge gaps remain.

Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathways modulated by this compound is paramount. Investigations into apoptosis induction, cell cycle arrest, and effects on key oncogenic pathways are critical.

  • Broad-Spectrum Cytotoxicity Screening: Evaluating its activity against a wider panel of cancer cell lines, including solid tumors, will better define its potential therapeutic scope.

  • In Vivo Preclinical Evaluation: Animal studies are necessary to determine its efficacy, safety, tolerability, and pharmacokinetic profile.

  • Structure-Activity Relationship (SAR) Studies: The successful total synthesis of the correct structure opens the door to creating analogues. SAR studies can help identify the key pharmacophores and potentially lead to derivatives with improved activity or drug-like properties.

Addressing these areas will be essential to validate this compound as a viable candidate for anticancer drug development.

References

Preliminary In Vitro Studies of Iriomoteolide 1a: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a 20-membered macrolide of marine origin, isolated from the benthic dinoflagellate Amphidinium sp. (strain HYA024) collected off Iriomote Island, Japan.[1][2] This natural product has garnered significant interest within the scientific community due to its exceptionally potent cytotoxic activity demonstrated in preliminary in vitro studies. This technical guide provides a comprehensive overview of the initial in vitro findings related to this compound, including its cytotoxic profile and the challenges associated with its structural elucidation and synthesis. The biological mechanism of action of this compound has not yet been elucidated.[2]

Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects against specific human B lymphocyte cell lines. The 50% inhibitory concentration (IC50) values from these initial studies are summarized in the table below.

Cell LineCell TypeIC50 (ng/mL)
DG-75Human B lymphocyte (Burkitt's lymphoma)2
RajiHuman B lymphocyte (Burkitt's lymphoma, Epstein-Barr virus-infected)3

Data sourced from multiple studies.[1][2]

Structural Elucidation and Synthetic Challenges

The initial structural assignment of this compound was based on extensive 2D-NMR and mass spectroscopic analyses.[1][2] However, subsequent enantioselective total synthesis of the proposed structure revealed inconsistencies between the spectral data of the synthetic molecule and the natural product.[1] This suggests that the originally proposed structure was incorrect.

A critical finding from these synthetic endeavors is that the synthesized proposed structure of this compound and its derivatives did not exhibit the potent cytotoxic properties of the natural isolate.[3] This underscores the importance of the correct stereochemical configuration for its biological activity and highlights the complexities in synthesizing this marine macrolide. As of late 2024, the correct and complete stereostructure of Iriomoteolide-1a has been successfully elucidated through an integrated strategy involving NMR spectroscopic analysis, theoretical calculations, and total synthesis.[4]

Experimental Protocols

While the precise, detailed experimental protocols from the original cytotoxicity studies of natural this compound are not extensively published, a representative protocol for assessing the cytotoxicity of a marine-derived compound against suspension cell lines like DG-75 and Raji can be outlined based on standard methodologies such as the MTT assay.

Representative Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Culture and Maintenance:

    • DG-75 and Raji cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cultures are maintained by adding fresh medium every 2-3 days to keep cell densities between 3 x 10^5 and 3 x 10^6 viable cells/mL.

  • Preparation of Test Compound:

    • A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of the stock solution are made using the complete cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Seeding:

    • Cells are harvested, counted, and their viability is assessed (e.g., using trypan blue exclusion).

    • Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells per well in a volume of 100 µL of complete medium.

  • Compound Incubation:

    • The various dilutions of this compound are added to the appropriate wells.

    • Control wells containing cells treated with vehicle (DMSO) alone and wells with medium only (blank) are included.

    • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Assay for Cell Viability:

    • Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent, such as 100 µL of DMSO, is added to each well to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The absorbance values of the blank wells are subtracted from all other readings.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationship of Key Findings

Natural_Product Natural this compound Cytotoxicity Potent Cytotoxicity (IC50 = 2-3 ng/mL) Natural_Product->Cytotoxicity Exhibits Proposed_Structure Initially Proposed Structure Synthesis Total Synthesis Efforts Proposed_Structure->Synthesis Guides Synthetic_Product Synthetic Proposed Structure Synthesis->Synthetic_Product Yields Correct_Structure Corrected Structure Synthesis->Correct_Structure Leads to Elucidation of No_Cytotoxicity No Appreciable Cytotoxicity Synthetic_Product->No_Cytotoxicity Shows

Caption: Key findings for this compound.

General Experimental Workflow for Cytotoxicity Assessment

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (DG-75 or Raji) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution (this compound) Incubation 4. Add Compound & Incubate Compound_Prep->Incubation Cell_Seeding->Incubation Viability_Assay 5. Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Read_Plate 6. Measure Absorbance Viability_Assay->Read_Plate Calculate_Viability 7. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 8. Determine IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathways

To date, the specific cellular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects remain unknown. The lack of a confirmed, synthetically accessible molecule with the same biological activity as the natural product has been a significant barrier to these mechanistic studies. Future research, enabled by the recent successful elucidation and synthesis of the correct structure, will be crucial to unraveling its mode of action, which could reveal novel targets for anti-cancer drug development.

References

Methodological & Application

Total Synthesis of Iriomoteolide 1a: Application of the Julia-Kocienski Olefination in Convergent Fragment Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a 20-membered macrolide natural product isolated from the marine dinoflagellate Amphidinium sp. It has demonstrated potent cytotoxic activity against several human cancer cell lines, including human B lymphocyte DG-75 cells (IC50 = 2 ng/mL) and Epstein-Barr virus-infected human B lymphocyte Raji cells (IC50 = 3 ng/mL), making it a compelling target for total synthesis and further investigation into its therapeutic potential.[1][2] Although the initially proposed structure was later revised, synthetic efforts toward its construction have showcased elegant strategies for the assembly of its complex architecture. A key transformation employed in several total syntheses of this compound and its diastereomers is the Julia-Kocienski olefination, a powerful and highly stereoselective method for the formation of carbon-carbon double bonds. This application note details the use of the Julia-Kocienski olefination in the convergent synthesis of this compound, providing quantitative data and a representative experimental protocol.

Synthetic Strategy Overview

The total synthesis of this compound has been approached through convergent strategies, which involve the synthesis of complex molecular fragments that are later coupled together. This approach allows for greater efficiency and flexibility. The Julia-Kocienski olefination has proven to be a robust method for the crucial coupling of key building blocks, typically an aldehyde and a sulfone, to construct the carbon skeleton of the macrolide.

Multiple research groups have utilized this reaction to form critical alkene linkages within the this compound framework. For instance, a common disconnection point is between the C6 and C7 positions, as well as between C15 and C16, allowing for the coupling of major fragments. The high E-selectivity of the Julia-Kocienski olefination is particularly advantageous in establishing the desired stereochemistry of the olefinic bonds present in the natural product.

Iriomoteolide_1a This compound Macrolactonization Macrolactonization Iriomoteolide_1a->Macrolactonization Seco_acid Seco-acid Macrolactonization->Seco_acid Julia_Kocienski_2 Julia-Kocienski Olefination (C15-C16) Seco_acid->Julia_Kocienski_2 Fragment_A C1-C15 Aldehyde Julia_Kocienski_2->Fragment_A Fragment_B C16-C23 Sulfone Julia_Kocienski_2->Fragment_B Julia_Kocienski_1 Julia-Kocienski Olefination (C6-C7) Fragment_A->Julia_Kocienski_1 Fragment_C C1-C6 Aldehyde Julia_Kocienski_1->Fragment_C Fragment_D C7-C15 Sulfone Julia_Kocienski_1->Fragment_D

A convergent retrosynthetic analysis of this compound.

Data Presentation: Julia-Kocienski Olefination in this compound Synthesis

The following tables summarize the quantitative data for key Julia-Kocienski olefination reactions reported in the literature for the synthesis of this compound fragments and diastereomers.

Coupling FragmentsBase/SolventYield (%)E:Z RatioReference
C1-C6 Aldehyde & C7-C15 SulfoneKHMDS / THF71N/AGhosh et al.
C7-C15 Aldehyde & C16-C23 SulfoneKHMDS / DME"Good">9:1Horne et al.
Diastereomeric C7-C15 Aldehyde & C16-C23 SulfoneKHMDS / THF"Good"4:1Horne et al.
C1-C6 Aldehyde & C7-C15 SulfoneN/A"Excellent"E onlyHorne et al.

Experimental Protocols

Representative Protocol for Julia-Kocienski Olefination

This protocol is a generalized procedure based on literature precedents for the Julia-Kocienski olefination and should be adapted and optimized for specific substrates.

Materials:

  • Sulfone fragment (1.0 equiv)

  • Aldehyde fragment (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a 0.5 M solution in toluene)

  • Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sulfone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added KHMDS (1.1 equiv) dropwise.

  • The resulting mixture is stirred at -78 °C for 30 minutes.

  • A solution of the aldehyde (1.2 equiv) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting materials.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired olefin.

Mechanism of the Julia-Kocienski Olefination

The Julia-Kocienski olefination proceeds through a well-established mechanistic pathway that ensures high stereoselectivity.

cluster_0 Julia-Kocienski Olefination Mechanism Sulfone Sulfone Base Base (e.g., KHMDS) Sulfone->Base + Aldehyde Aldehyde Alkoxide_adduct Alkoxide adduct Aldehyde->Alkoxide_adduct Sulfonyl_anion Sulfonyl anion Base->Sulfonyl_anion Deprotonation Sulfonyl_anion->Aldehyde + Smiles_rearrangement Smiles Rearrangement Alkoxide_adduct->Smiles_rearrangement Intermediate Intermediate Smiles_rearrangement->Intermediate Elimination Elimination Intermediate->Elimination Olefin E-Olefin Elimination->Olefin

The reaction mechanism of the Julia-Kocienski olefination.

Biological Activity of this compound and Future Directions

This compound exhibits potent cytotoxicity against various cancer cell lines. However, the precise molecular mechanism of its action has not yet been fully elucidated. The complex structure and potent bioactivity suggest that it may interact with a specific cellular target to induce cell death. Many cytotoxic natural products are known to induce apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further investigation is required to determine the specific signaling pathways modulated by this compound. The availability of a robust total synthesis will be instrumental in generating analogs and probes to dissect its mechanism of action.

cluster_1 General Apoptotic Signaling Pathway Iriomoteolide_1a This compound (Target Unknown) Cellular_Stress Cellular Stress Iriomoteolide_1a->Cellular_Stress Induces (?) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

A simplified intrinsic apoptosis pathway.

Conclusion

The Julia-Kocienski olefination has been successfully implemented as a key strategic reaction in the total synthesis of this compound and its analogs. Its reliability, high yield, and excellent stereocontrol make it an invaluable tool for the convergent assembly of complex natural products. The continued application of this and other modern synthetic methods will be crucial for producing sufficient quantities of this compound for in-depth biological studies to unlock its full therapeutic potential.

References

Application Notes and Protocols: Yamaguchi Macrolactonization in the Total Synthesis of Iriomoteolide 1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the application of the Yamaguchi macrolactonization in the total synthesis of Iriomoteolide 1a, a potent cytotoxic macrolide. The information is compiled from published synthetic routes and is intended to guide researchers in applying this key chemical transformation.

Introduction

This compound is a 20-membered macrolide natural product isolated from the marine dinoflagellate Amphidinium sp. It has demonstrated significant cytotoxic activity, making it a molecule of interest for cancer research and drug development. The total synthesis of this compound is a complex undertaking, with the formation of the macrocyclic ring being a critical step. The Yamaguchi macrolactonization has been successfully employed as a robust and efficient method for the crucial ring-closing step.[1][2][3][4][5] This protocol involves the formation of a mixed anhydride from the seco-acid precursor, which then undergoes an intramolecular esterification to yield the desired macrolactone.

Key Reaction Parameters

The successful application of the Yamaguchi macrolactonization in the synthesis of the this compound macrolactone is dependent on several key reagents and conditions. The reaction proceeds via a mixed anhydride intermediate, formed by the reaction of the seco-acid with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base. Subsequent intramolecular cyclization is promoted by 4-dimethylaminopyridine (DMAP).

ParameterValue/ReagentSource
Substrate Seco-acid of this compound[3]
Macrolactonization Reagent 2,4,6-Trichlorobenzoyl chloride (TCBC)[6]
Base Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)[6]
Catalyst 4-Dimethylaminopyridine (DMAP)[6]
Solvent Toluene[6]
Reported Yield 61%[3]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the synthetic workflow for the preparation of the seco-acid precursor and the subsequent Yamaguchi macrolactonization.

Synthesis_Workflow Synthesis of Seco-Acid and Macrolactonization cluster_seco_acid Seco-Acid Synthesis cluster_macrolactonization Yamaguchi Macrolactonization Julia_Kocienski Julia-Kocienski Olefination Deprotection_1 Removal of PMB ether Julia_Kocienski->Deprotection_1 [1] Deprotection_2 Selective removal of primary TBS-ether Deprotection_1->Deprotection_2 [2] Oxidation_1 Oxidation of allylic alcohol with MnO2 Deprotection_2->Oxidation_1 [3] Oxidation_2 Oxidation to carboxylic acid with NaClO2 Oxidation_1->Oxidation_2 [4] Seco_Acid Seco-Acid Precursor Oxidation_2->Seco_Acid [5] Mixed_Anhydride Mixed Anhydride Formation (TCBC, Et3N, Toluene) Seco_Acid->Mixed_Anhydride [6] Macrolactonization Intramolecular Cyclization (DMAP, Toluene, heat) Mixed_Anhydride->Macrolactonization [7] Macrolactone This compound Macrolactone (26) Macrolactonization->Macrolactone [8]

Caption: Synthetic workflow for this compound seco-acid and macrolactone.

Yamaguchi_Mechanism Yamaguchi Macrolactonization Mechanism Seco_Acid Hydroxy Carboxylic Acid (Seco-Acid) Mixed_Anhydride Mixed Anhydride Intermediate Seco_Acid->Mixed_Anhydride + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->Mixed_Anhydride Et3N Triethylamine (Et3N) Et3N->Mixed_Anhydride Byproduct_1 Triethylammonium Chloride Et3N->Byproduct_1 Acyl_DMAP Acyl-DMAP Intermediate (highly reactive) Mixed_Anhydride->Acyl_DMAP + DMAP DMAP 4-Dimethylaminopyridine (DMAP) DMAP->Acyl_DMAP Acyl_DMAP->DMAP (catalyst regenerated) Macrolactone Macrolactone Acyl_DMAP->Macrolactone Intramolecular Attack by Hydroxyl Group Byproduct_2 2,4,6-Trichlorobenzoic Acid Macrolactone->Byproduct_2 releases

Caption: Generalized mechanism of the Yamaguchi Macrolactonization.

Detailed Experimental Protocols

The following protocols are representative of the synthesis of the seco-acid precursor and its subsequent macrolactonization as reported in the total synthesis of this compound.[3][5]

Synthesis of the Seco-Acid Precursor

The synthesis of the seco-acid is a multi-step process beginning from advanced intermediates prepared via Julia-Kocienski olefination.

1. Deprotection of the PMB Ether:

  • To a solution of the advanced olefin intermediate in a mixture of dichloromethane (DCM) and pH 7 buffer, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Selective Deprotection of the Primary TBS Ether:

  • Dissolve the resulting alcohol in methanol.

  • Add ammonium fluoride and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography to afford the diol.

3. Oxidation of the Allylic Alcohol:

  • To a solution of the diol in DCM, add activated manganese dioxide (MnO2).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate to yield the crude aldehyde.

4. Oxidation to the Carboxylic Acid (Seco-Acid):

  • Dissolve the crude aldehyde in a mixture of t-butanol and 2-methyl-2-butene.

  • Add a solution of sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4) in water dropwise at room temperature.

  • Stir the reaction mixture until the aldehyde is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude seco-acid, which can be used in the next step without further purification.

Yamaguchi Macrolactonization

This protocol outlines the ring-closure of the seco-acid to form the 20-membered macrolactone of this compound.

Materials:

  • Seco-acid of this compound

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude seco-acid in anhydrous toluene.

  • Add triethylamine or DIPEA to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene.

  • Heat the DMAP solution to reflux.

  • Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude macrolactone by flash column chromatography on silica gel to afford the desired product.

Concluding Remarks

The Yamaguchi macrolactonization is a powerful and reliable method for the synthesis of complex macrolides like this compound.[1][2][5] The protocol's success hinges on the careful control of reaction conditions, particularly the use of high dilution to promote the desired intramolecular cyclization. The reported 61% yield for this key step in the total synthesis of this compound underscores its efficiency.[3] These application notes provide a framework for researchers to employ this essential transformation in their own synthetic endeavors.

References

Application Notes and Protocols for Culturing Amphidinium sp. for Iriomoteolide 1a Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a potent cytotoxic 20-membered macrolide, a polyketide natural product, isolated from the benthic dinoflagellate Amphidinium sp. (strain HYA024).[1][2] Its significant bioactivity against various cancer cell lines makes it a molecule of high interest for drug discovery and development.[2][3] However, the limited availability from natural sources presents a significant challenge for extensive preclinical and clinical investigation.[4] This document provides detailed protocols for the cultivation of Amphidinium sp., and the extraction and purification of this compound, to support research and development efforts. The biosynthesis of this compound, like other polyketides in dinoflagellates, is a complex process involving large, multi-domain enzymes known as polyketide synthases (PKSs).[4][5]

Data Presentation: Optimizing Culture Conditions

The growth of Amphidinium sp. and subsequent production of this compound are influenced by various environmental factors. The following tables summarize key quantitative data on the impact of temperature and light intensity on the growth of Amphidinium sp.. While nutrient concentrations can affect biomass, some studies suggest that secondary metabolite production in certain Amphidinium species is not significantly impacted by nutrient surplus; however, optimizing biomass is crucial for overall yield.[4]

Table 1: Effect of Temperature on the Specific Growth Rate of Amphidinium sp.

Temperature (°C)Specific Growth Rate (day⁻¹)Reference
150.59[6]
200.69[6]
21~0.01 (h⁻¹) / ~0.24 (day⁻¹)[3]
24-29Optimal Range[3]
250.53[6]
260.022 (h⁻¹) / 0.53 (day⁻¹) (Maximum)[3]
29Decrease observed[3]
35Decrease observed[3]

Table 2: Effect of Light Intensity on the Specific Growth Rate of Amphidinium sp.

Light Intensity (µmol photons m⁻² s⁻¹)Specific Growth Rate (day⁻¹)Reference
15Growth observed[3]
200.69[6]
35Saturation observed[3]
70Growth observed[3]
800.77[6]
1300.88[6]

Experimental Protocols

Preparation of Culture Media

The recommended medium for the cultivation of Amphidinium sp. strain HYA024 is Provasoli's Enriched Seawater (PES) medium.[1] Other commonly used media for Amphidinium species include F/2 and GSe media.

Protocol 1.1: Provasoli's Enriched Seawater (PES) Medium

This protocol is adapted from Provasoli (1968).

Materials:

  • Filtered natural seawater

  • ES Enrichment Solution (see below)

  • Autoclave

ES Enrichment Solution Components (per 100 mL of distilled water):

  • Sodium nitrate (NaNO₃): 350 mg

  • Sodium glycerophosphate (Na₂C₃H₇O₆P·5H₂O): 50 mg

  • Iron Solution (see below): 25 mL

  • P-IV Trace Metals (see below): 25 mL

  • Vitamin Solution (see below): 5 mL

Iron Solution (per 100 mL of distilled water):

  • Fe(NH₄)₂(SO₄)₂·6H₂O: 0.245 g

  • Na₂EDTA: 0.33 g

P-IV Trace Metals (per 100 mL of distilled water):

  • Boric acid (H₃BO₃): 0.57 g

  • Manganese sulfate (MnSO₄·H₂O): 0.164 g

  • Zinc sulfate (ZnSO₄·7H₂O): 0.022 g

  • Cobalt sulfate (CoSO₄·7H₂O): 0.005 g

Vitamin Solution (per 100 mL of distilled water):

  • Thiamine HCl (Vitamin B₁): 10 mg

  • Nicotinic acid (Niacin): 2 mg

  • Calcium pantothenate: 2 mg

  • p-Aminobenzoic acid (PABA): 0.2 mg

  • Biotin (Vitamin B₇): 0.02 mg

  • Inositol: 100 mg

  • Folic acid: 0.04 mg

  • Thymine: 60 mg

  • Vitamin B₁₂: 0.002 mg

Procedure:

  • Prepare the ES Enrichment Solution by dissolving the components in distilled water. Adjust the pH to 7.8.

  • Dispense the ES Enrichment Solution into tubes (e.g., 20 mL per tube) and autoclave.

  • To prepare the final PES medium, aseptically add 20 mL of the sterile ES Enrichment Solution to 1 L of filtered, pasteurized natural seawater.

Cultivation of Amphidinium sp. HYA024

Protocol 2.1: Batch Culture for this compound Production

This protocol is based on the reported culture conditions for Amphidinium sp. strain HYA024.[1]

Materials:

  • Amphidinium sp. HYA024 culture inoculum

  • Sterile PES medium supplemented with 3 mM Sodium Bicarbonate (NaHCO₃)

  • Sterile culture vessels (e.g., 20 L carboys or larger photobioreactors)

  • Light source providing a photosynthetic photon flux density (PPFD) of approximately 35-130 µmol photons m⁻² s⁻¹

  • Temperature-controlled environment or incubator

  • Air supply with sterile filtering for gentle aeration

Procedure:

  • Inoculate the sterile PES medium (supplemented with 3 mM NaHCO₃) with a healthy, exponentially growing culture of Amphidinium sp. HYA024. An initial cell density of 1 x 10⁴ cells/mL is recommended.

  • Incubate the culture at 23-26°C.[1][3]

  • Provide continuous illumination with a PPFD of 35-130 µmol photons m⁻² s⁻¹.[3][6] A 12:12 hour light:dark cycle can also be used.

  • Provide gentle aeration to keep the cells in suspension and facilitate gas exchange. Avoid vigorous bubbling which can cause cell damage.

  • Monitor the culture growth by cell counting using a hemocytometer or an electronic particle counter.

  • Harvest the cells after approximately 2 weeks, or when the culture reaches the late exponential to early stationary phase.[1] Harvesting can be achieved by centrifugation or filtration. For a 400 L culture, a yield of approximately 15.3 g of dry weight can be expected.[1]

Extraction and Purification of this compound

Protocol 3.1: Solvent Extraction and Partitioning

This protocol is based on the initial extraction method described for the isolation of this compound.[1]

Materials:

  • Harvested Amphidinium sp. cell paste (wet or lyophilized)

  • Methanol (MeOH)

  • Toluene

  • Deionized water (H₂O)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extract the algal biomass (e.g., 15.3 g dry weight) with a mixture of methanol and toluene (3:1, v/v).[1] Perform the extraction multiple times to ensure complete recovery of the metabolites.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

  • Partition the resulting crude extract between toluene and water.[1]

  • Separate the layers using a separatory funnel. The lipophilic this compound will be in the toluene phase.

  • Collect the toluene phase and evaporate the solvent to dryness to obtain the crude toluene-soluble extract.

Protocol 3.2: Silica Gel Column Chromatography

This is a general protocol for silica gel chromatography; the specific solvent system for this compound may require optimization. Based on the purification of similar polyketides and synthetic intermediates of this compound, a gradient of ethyl acetate in hexanes is a good starting point.

Materials:

  • Crude toluene-soluble extract

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and load it onto the column.

  • Elute the column with a stepwise or continuous gradient of increasing polarity, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and monitor the separation using TLC. Visualize the spots on the TLC plates using a suitable stain (e.g., phosphomolybdic acid) or under UV light if the compound is UV-active.

  • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound. Further purification by high-performance liquid chromatography (HPLC) may be necessary to achieve high purity.

Mandatory Visualizations

Experimental_Workflow cluster_culturing 1. Culturing Amphidinium sp. cluster_extraction 2. Extraction & Partitioning cluster_purification 3. Purification Inoculum Amphidinium sp. HYA024 Inoculum Culturing Batch Culture (23°C, 2 weeks) Inoculum->Culturing Culture_Medium PES Medium (2% Provasoli's Enriched Seawater + 3 mM NaHCO3) Culture_Medium->Culturing Harvesting Harvesting (Centrifugation) Culturing->Harvesting Biomass Algal Biomass (15.3 g dry wt from 400 L) Harvesting->Biomass Solvent_Extraction Solvent Extraction (MeOH/Toluene 3:1) Biomass->Solvent_Extraction Partitioning Liquid-Liquid Partitioning (Toluene/H2O) Solvent_Extraction->Partitioning Crude_Extract Toluene Soluble Crude Extract Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fraction Collection & TLC Analysis Silica_Gel->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound

Caption: Experimental workflow for the production of this compound.

Polyketide_Synthesis_Pathway cluster_pks Polyketide Synthase (PKS) Module Acyl_Carrier_Protein ACP (Acyl Carrier Protein) Ketosynthase KS (Ketosynthase) Acyl_Carrier_Protein->Ketosynthase presents Optional_Domains Optional Domains (KR, DH, ER) Ketosynthase->Optional_Domains modifies Acyltransferase AT (Acyltransferase) Acyltransferase->Acyl_Carrier_Protein loads Growing_Chain Growing Polyketide Chain Optional_Domains->Growing_Chain elongates Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->Acyltransferase Extender_Unit Extender Unit (e.g., Malonyl-CoA) Extender_Unit->Acyltransferase Growing_Chain->Ketosynthase condenses with Thioesterase TE (Thioesterase) Growing_Chain->Thioesterase Released_Polyketide Released Polyketide (this compound precursor) Thioesterase->Released_Polyketide releases

Caption: General signaling pathway for polyketide biosynthesis in dinoflagellates.

References

Application Notes and Protocols for Iriomoteolide 1a Cytotoxicity Assay in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Iriomoteolide 1a on human cancer cell lines. This compound, a macrolide isolated from the marine dinoflagellate Amphidinium sp., has demonstrated potent cytotoxic activity, making it a compound of significant interest in cancer research and drug development.[1][2] The following protocols are based on established colorimetric assays for cytotoxicity and can be adapted for various human cancer cell lines.

Introduction

This compound has shown remarkable cytotoxicity against specific human cancer cell lines, with IC50 values in the nanomolar range.[1][2] The precise mechanism of its antitumor activity is an area of ongoing investigation.[1] This document outlines two standard and reliable methods for quantifying the cytotoxic effects of this compound: the MTT assay and the Sulforhodamine B (SRB) assay. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.[3][4][5][6] The choice of assay may depend on the specific cell line and experimental objectives.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different human cancer cell lines. These values serve as a reference for designing dose-response experiments.

Cell LineCancer TypeIC50 Value (ng/mL)
DG-75B lymphocyte2
RajiEpstein-Barr virus-infected B lymphocyte3
(Data sourced from literature on this compound's potent cytotoxicity)[1]

Experimental Protocols

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[3]

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest concentration of this compound).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to cellular protein components, providing a measure of cell mass.[5][6]

Materials and Reagents:

  • Human cancer cell line of interest

  • This compound stock solution

  • Complete cell culture medium

  • PBS, pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the wells five times with distilled water to remove the TCA.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 1% acetic acid to remove any unbound SRB dye.[5]

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

    • Shake the plate on a gyratory shaker for 5-10 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to determine the IC50 value.

Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Human Cancer Cells plate_cells 2. Seed Cells into 96-well Plates cell_culture->plate_cells prepare_drug 3. Prepare Serial Dilutions of this compound treat_cells 4. Treat Cells with This compound prepare_drug->treat_cells incubation 5. Incubate for 24-72 hours treat_cells->incubation add_reagent 6. Add Cytotoxicity Assay Reagent (MTT or SRB) incubation->add_reagent measure_signal 7. Measure Signal (Absorbance) add_reagent->measure_signal calculate_viability 8. Calculate Percent Cell Viability measure_signal->calculate_viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling_Pathway_Hypothesis Hypothesized Effect of this compound on Cancer Cells Iriomoteolide_1a This compound Cancer_Cell Human Cancer Cell Iriomoteolide_1a->Cancer_Cell Cellular_Target Unknown Cellular Target(s) Cancer_Cell->Cellular_Target Signaling_Cascade Disruption of Cellular Signaling Cellular_Target->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis Reduced_Viability Decreased Cell Viability and Proliferation Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

Caption: Hypothesized mechanism of this compound-induced cytotoxicity.

References

Application Note: High-Resolution Mass Spectrometry Analysis of Iriomoteolide 1a

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Iriomoteolide 1a, a 20-membered macrolide of marine origin, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for drug development.[1][2] Its complex structure, which was a subject of extensive research and revision, necessitates advanced analytical techniques for accurate characterization and quantification.[3][4][5] This application note provides a detailed protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS), a powerful tool for the structural elucidation and quantification of complex natural products.[6] The methodologies outlined herein are intended for researchers and scientists in the fields of natural product chemistry, analytical chemistry, and drug discovery.

Introduction

This compound is a potent cytotoxic macrolide originally isolated from the benthic dinoflagellate Amphidinium sp.[2] Early studies revealed its powerful growth-inhibitory activity against human cancer cells, although its precise mechanism of action is yet to be fully elucidated.[6][7] The structural complexity and stereochemistry of this compound have been challenging to determine, with the initially proposed structure later being revised based on a combination of NMR spectroscopy, theoretical calculations, and total synthesis.[3][5]

High-Resolution Mass Spectrometry (HRMS) offers unparalleled capabilities in the analysis of such complex molecules. Its high mass accuracy and resolving power enable the unambiguous determination of elemental compositions and provide deep structural insights through fragmentation analysis (MS/MS).[8] This note details a comprehensive workflow for the analysis of this compound, from sample preparation to data acquisition and analysis, utilizing Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid ion suppression and ensure accurate analysis of marine natural products.[5][9]

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a series of working standard solutions ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of methanol and water.

  • Extraction from Biological Matrix (e.g., cell culture):

    • Harvest cells and perform a liquid-liquid extraction with an appropriate organic solvent like ethyl acetate.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a minimal volume of 50:50 methanol/water.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in 50:50 methanol/water for LC-HRMS analysis.

  • Final Preparation: Filter the final sample through a 0.22 µm syringe filter before injection into the LC-HRMS system.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).[6]

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

HRMS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Orbitrap or TOF.

  • Scan Range: m/z 150-1500.

  • Resolution: > 70,000.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS/MS) on the top 3 most intense ions.

  • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to obtain comprehensive fragmentation spectra.

Data Presentation

The following tables represent expected quantitative data from the analysis of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved ValueTheoretical ValueMass Error (ppm)
Molecular FormulaC32H48O9C32H48O9-
Adduct[M+H]+
m/z577.3319577.3320-0.17
Adduct[M+Na]+
m/z599.3138599.3139-0.17

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]+)

Precursor Ion (m/z)Fragment Ion (m/z)Putative Neutral Loss
577.3319559.3214H2O
577.3319541.31082 * H2O
577.3319517.3108C2H4O2 (side chain cleavage)
577.3319459.2639C6H10O3 (cleavage of lactone ring)

Note: The fragmentation of macrolides can be complex, often involving sequential losses of water and cleavages within the macrolide ring and side chains.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis start Biological Sample (e.g., Cell Culture) extraction Liquid-Liquid Extraction start->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup final Filtration cleanup->final lc LC Separation (C18 Column) final->lc ms HRMS Detection (ESI+, Full Scan) lc->ms msms dd-MS/MS (Fragmentation) ms->msms quantification Quantification ms->quantification identification Compound Identification (Accurate Mass) msms->identification elucidation Structural Elucidation (Fragmentation Pattern) identification->elucidation signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iriomoteolide This compound receptor Receptor ? iriomoteolide->receptor ? cytoskeleton Cytoskeletal Disruption (e.g., Actin) iriomoteolide->cytoskeleton mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk apoptosis_genes Apoptosis-related Gene Expression mapk->apoptosis_genes apoptosis Apoptosis cytoskeleton->apoptosis apoptosis_genes->apoptosis

References

Application Notes and Protocols for the Stereoselective Synthesis of Iriomoteolide 1a Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of key fragments of Iriomoteolide 1a, a potent cytotoxic macrolide. The information is compiled from seminal works in the field to assist researchers in the chemical synthesis and development of this complex natural product and its analogues.

Synthesis of the C1-C12 Fragment

The C1-C12 fragment is a crucial component of this compound. A highly stereocontrolled synthesis has been developed, with key reactions including a Julia-Kocienski olefination to establish the C6-C7 trans-olefin.[1]

Key Reactions and Stereocontrol

The synthesis of the C1-C12 fragment relies on several key stereoselective transformations:

  • Enzymatic Kinetic Resolution: A lipase-catalyzed kinetic resolution of a β-hydroxy amide is employed to establish an early stereocenter.

  • Conjugate Addition: A highly regioselective and stereoselective conjugate addition of a methylcuprate to an α,β-acetylenic ester is utilized.

  • Julia-Kocienski Olefination: This reaction is pivotal for the stereoselective formation of the C6-C7 trans-olefin.

Data Summary for C1-C12 Fragment Synthesis
StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
1Julia-Kocienski OlefinationSulfone 4, Aldehyde 5, KHMDS, THFC1-C12 fragment (2)71N/A
2Sakurai Reaction (Model)Allyl silane 2, Isobutylaldehyde, SnCl4, Et3N, CH2Cl2, -78 °CAlcohol 23431:1.5
3OxidationAlcohol 23, Dess-Martin PeriodinaneKetone 2485N/A
Experimental Protocol: Julia-Kocienski Olefination for C1-C12 Fragment

This protocol describes the coupling of sulfone 4 and aldehyde 5 to yield the C1-C12 fragment 2 .[1]

Materials:

  • Sulfone 4

  • Aldehyde 5

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of sulfone 4 in anhydrous THF at -78 °C, add a solution of KHMDS in THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of aldehyde 5 in anhydrous THF to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C1-C12 fragment 2 .

Synthetic Pathway for C1-C12 Fragment

C1_C12_Fragment_Synthesis sulfone4 Sulfone 4 product2 C1-C12 Fragment (2) sulfone4->product2 KHMDS, THF aldehyde5 Aldehyde 5 aldehyde5->product2 caption Julia-Kocienski Olefination for C1-C12

Caption: Julia-Kocienski Olefination for C1-C12 fragment synthesis.

Synthesis of the C13-C23 Fragment

The synthesis of the C13-C23 fragment has been achieved through a convergent strategy involving an asymmetric conjugate addition and a Julia-Kocienski olefination.[2]

Key Reactions and Stereocontrol
  • Asymmetric Conjugate Addition: A CuI-Tol-BINAP-catalyzed asymmetric conjugate addition of methylmagnesium bromide to an α,β-unsaturated ester is used for the stereoselective introduction of the C29 methyl group.[2]

  • Julia-Kocienski Olefination: This reaction connects the C13-C15 and C16-C23 segments with high E-selectivity for the C15-C16 double bond.[2]

  • Stereo-controlled Crotylation: A highly stereo-controlled crotylation reaction is employed to establish the stereocenters at C18 and C19.

Data Summary for C13-C23 Fragment Synthesis
StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
1Asymmetric Conjugate Additionα,β-unsaturated ester, MeMgBr, CuI, Tol-BINAPC29-methylated productHigh>95:5
2Julia-Kocienski OlefinationAldehyde 5, Sulfone 6C13-C23 fragment (4)GoodHigh E-selectivity
Experimental Protocol: Asymmetric Conjugate Addition for C13-C23 Fragment

This protocol describes the stereoselective introduction of the methyl group at C29.[2]

Materials:

  • α,β-unsaturated ester

  • Methylmagnesium bromide (MeMgBr) in THF

  • Copper(I) iodide (CuI)

  • (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve CuI and Tol-BINAP in anhydrous THF.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the mixture to -78 °C and add the α,β-unsaturated ester.

  • Slowly add the MeMgBr solution and stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Synthetic Pathway for C13-C23 Fragment

C13_C23_Fragment_Synthesis aldehyde5_frag Aldehyde 5 product4_frag C13-C23 Fragment (4) aldehyde5_frag->product4_frag Julia-Kocienski Olefination sulfone6_frag Sulfone 6 sulfone6_frag->product4_frag caption Convergent Synthesis of the C13-C23 Fragment

Caption: Convergent Synthesis of the C13-C23 Fragment.

Synthesis of the C1-C6 Fragment

The C1-C6 fragment has been synthesized enantioselectively, often starting from a chiral pool material or through an asymmetric reaction.[3][4]

Key Reactions and Stereocontrol
  • Evans anti-Aldol Reaction: A known Evans anti-aldol reaction is used to set the initial stereochemistry.[4]

  • Hoveyda-Grubbs Cross Metathesis: This reaction is employed to install a terminal olefin.[4]

  • Enzymatic Kinetic Resolution: An alternative approach utilizes lipase PS-30 catalyzed kinetic resolution of a racemic alcohol to provide the enantio-enriched starting material.[3]

Data Summary for C1-C6 Fragment Synthesis (Evans Aldol Approach)
StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
1Evans anti-AldolThioimide 23, CinnamaldehydeAldol AdductGoodHigh
2Cross MetathesisAldol Adduct, Ethylene, Hoveyda-Grubbs catalystTerminal Olefin 24N/AN/A
3Methyl Cuprate AdditionYnoate 26, Me2CuLiEnoate 27N/AN/A
Experimental Protocol: Evans anti-Aldol Reaction for C1-C6 Fragment

This protocol outlines the initial stereocontrolled aldol reaction.[4]

Materials:

  • N-propionylthiazolidinethione 23

  • Cinnamaldehyde

  • Titanium(IV) chloride (TiCl4)

  • (-)-Sparteine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of N-propionylthiazolidinethione 23 in anhydrous DCM at -78 °C, add TiCl4.

  • Stir the mixture for 5 minutes, then add (-)-sparteine and stir for another 30 minutes.

  • Add cinnamaldehyde dropwise to the reaction mixture.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction with a half-saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Logical Workflow for C1-C6 Fragment Synthesis

C1_C6_Fragment_Workflow start Thioimide 23 + Cinnamaldehyde aldol Evans anti-Aldol Reaction start->aldol metathesis Hoveyda-Grubbs Cross Metathesis aldol->metathesis protect Protection & Auxiliary Cleavage metathesis->protect homologation Corey-Fuchs Homologation protect->homologation cuprate Methyl Cuprate Addition homologation->cuprate final C1-C6 Fragment cuprate->final caption Workflow for C1-C6 Fragment Synthesis

Caption: Workflow for C1-C6 Fragment Synthesis.

Synthesis of the C7-C15 Fragment

The synthesis of the C7-C15 fragment has been accomplished using a diastereoselective ene reaction as a key step.[3]

Key Reactions and Stereocontrol
  • Diastereoselective Ene Reaction: A SnCl4-mediated ene reaction between aldehyde 7 and olefin 8 provides the desired alcohol with good diastereoselectivity.[3]

  • Cu(I)-mediated Epoxide Opening: This reaction is used to generate a key olefin intermediate.[3]

Data Summary for C7-C15 Fragment Synthesis
StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
1Ene ReactionAldehyde 7, Olefin 8, SnCl4Alcohol product768:1
Experimental Protocol: Diastereoselective Ene Reaction for C7-C15 Fragment

This protocol details the key diastereoselective ene reaction.[3]

Materials:

  • Aldehyde 7

  • Olefin 8

  • Tin(IV) chloride (SnCl4)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of aldehyde 7 and olefin 8 in anhydrous DCM at -78 °C, add a solution of SnCl4 in DCM.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to afford the desired alcohol.

Signaling Pathway Analogy for C7-C15 Synthesis

C7_C15_Synthesis_Pathway start_mol Known Alcohol 10 epoxide Epoxide 14 start_mol->epoxide Multi-step olefin Olefin 8 epoxide->olefin Cu(I)-mediated opening ene_product Ene Adduct olefin->ene_product SnCl4 aldehyde Aldehyde 7 aldehyde->ene_product final_frag C7-C15 Fragment ene_product->final_frag Further steps caption Synthetic Cascade for C7-C15 Fragment

Caption: Synthetic Cascade for C7-C15 Fragment.

Synthesis of the C16-C23 Fragment

The C16-C23 fragment is typically synthesized using asymmetric crotylboration to install the key stereocenters.[3][5]

Key Reactions and Stereocontrol
  • Brown Asymmetric Crotylboration: This powerful reaction is used to set the stereochemistry at C18 and C19 with high diastereoselectivity.[5][6]

Data Summary for C16-C23 Fragment Synthesis
StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
1Brown Asymmetric CrotylborationAldehyde 15, (+)-B-methoxydiisopinocampheylborane, cis-2-butenesyn-AlcoholN/A>10:1
2Brown Asymmetric CrotylborationAldehyde, (-)-B-methoxydiisopinocampheylborane, trans-2-buteneanti-Alcohol 16N/A10:1
Experimental Protocol: Brown Asymmetric Crotylboration

This protocol describes the formation of the anti-alcohol 16 .[5]

Materials:

  • Aldehyde 15

  • (-)-B-methoxydiisopinocampheylborane

  • trans-2-butene

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H2O2, 30%)

Procedure:

  • To a solution of (-)-B-methoxydiisopinocampheylborane in anhydrous THF at -78 °C, add trans-2-butene.

  • Stir the mixture for 30 minutes, then add a solution of aldehyde 15 in THF.

  • Continue stirring at -78 °C for 3 hours.

  • Quench the reaction by adding NaOH solution, followed by the slow addition of H2O2.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Experimental Workflow for C16-C23 Fragment

C16_C23_Fragment_Workflow start_c16 Acetaldehyde crotyl1 Brown Asymmetric Crotylboration (syn) start_c16->crotyl1 protect_hydroborate Protection & Hydroboration-Oxidation crotyl1->protect_hydroborate oxidize Swern Oxidation to Aldehyde 15 protect_hydroborate->oxidize crotyl2 Brown Asymmetric Crotylboration (anti) oxidize->crotyl2 final_c16 C16-C23 Precursor crotyl2->final_c16 caption Workflow for C16-C23 Fragment Synthesis

Caption: Workflow for C16-C23 Fragment Synthesis.

References

Application Notes and Protocols for Investigating the Apoptotic Potential of Iriomoteolide 1a in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iriomoteolide 1a is a 20-membered macrolide isolated from the benthic dinoflagellate Amphidinium sp.[1][2]. The natural product has demonstrated potent cytotoxic effects against specific human cancer cell lines[1][2][3]. However, a significant challenge in the study of this compound is that its precise biological mechanism of action has not yet been elucidated[1][2][3]. Furthermore, total synthesis of the proposed structure of this compound has led to questions about the correctness of the initially assigned structure, as synthetic versions have not consistently replicated the cytotoxicity of the natural product[1][3][4][5].

Consequently, there is currently no established and validated protocol specifically for inducing apoptosis with this compound. The signaling pathways it may trigger are also unknown. This document, therefore, provides a summary of the known cytotoxic data for the natural compound and offers a set of general, adaptable protocols for researchers aiming to investigate the apoptotic potential of this compound or its analogues in vitro. These protocols are based on standard methodologies for assessing apoptosis induced by novel cytotoxic agents.

Data Presentation: Cytotoxicity of Natural this compound

The following table summarizes the reported in vitro cytotoxic activity of naturally isolated this compound against human cancer cell lines. This data highlights the compound's potent activity and provides a starting point for concentration ranges in future studies.

Cell LineCell TypeIC50 (ng/mL)Reference
DG-75Human B lymphocyte2[1][2][3]
RajiEpstein-Barr virus (EBV)-infected human B lymphocyte3[1][2][3]

Experimental Protocols: General Framework for Apoptosis Investigation

The following are generalized protocols that can be adapted to study the effects of this compound on cancer cell lines. It is recommended to perform dose-response and time-course experiments to determine optimal conditions.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., DG-75, Raji, or other susceptible lines) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or flow cytometry analysis). Adherent cells should be seeded to reach 60-70% confluency at the time of treatment. Suspension cells should be seeded at a density of approximately 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose[6].

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment, harvest the cells. For suspension cells, centrifuge directly. For adherent cells, gently trypsinize, collect, and combine with the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Key Apoptotic Proteins

This protocol allows for the examination of changes in the expression levels of proteins involved in apoptosis signaling pathways.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Hypothetical Apoptotic Signaling Pathways for Investigation

Since the mechanism of this compound is unknown, a general diagram of the major apoptotic pathways is provided. Investigations could explore whether this compound acts via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Iriomoteolide_1a_ext This compound (Hypothetical Target) Death_Receptor Death Receptor (e.g., Fas, DR3) Iriomoteolide_1a_ext->Death_Receptor ? DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Iriomoteolide_1a_int This compound (Hypothetical Target) Bax_Bak Bax/Bak Activation Iriomoteolide_1a_int->Bax_Bak ? Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Apoptosome Apoptosome Pro_Caspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothetical extrinsic and intrinsic apoptosis signaling pathways.

General Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the apoptotic effects of a novel compound like this compound.

Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability flow Detect Apoptosis (Annexin V/PI Staining) viability->flow If cytotoxic western Analyze Apoptotic Markers (Western Blot) flow->western data Data Analysis and Interpretation western->data end Conclusion on Apoptotic Induction data->end

Caption: General workflow for investigating apoptosis induction.

References

Application Notes and Protocols: Quantifying the Activity of Iriomoteolide 1a in Drug Sensitivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide 1a is a potent cytotoxic 20-membered macrolide originally isolated from the benthic dinoflagellate Amphidinium sp..[1][2] Initial studies revealed its remarkable potency against human cancer cell lines, with cytotoxic activity in the low nanomolar range.[1][2] For over a decade, the elucidation of its correct stereostructure posed a significant challenge to the scientific community.[3] However, a collaborative effort by the research groups of Professor Haruhiko Fuwa and Professor Masashi Tsuda culminated in the definitive structure elucidation and total synthesis of the correct this compound in 2024.[3] This breakthrough has renewed interest in its potential as an anticancer agent and paved the way for detailed investigations into its biological mechanism of action and structure-activity relationships.[3]

These application notes provide a summary of the known quantitative data on the cytotoxic activity of this compound and detailed protocols for its quantification in drug sensitivity assays.

Quantitative Data Summary

The cytotoxic activity of this compound has been quantified using the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of a cell population by 50%. The following table summarizes the reported IC50 values for both the natural isolate and the synthetically produced compound with the now-confirmed correct structure.

CompoundCell LineCell TypeIC50 (ng/mL)IC50 (nM)Citation
Natural this compoundDG-75Human B lymphocyte2~3.4[1][2]
Natural this compoundRajiHuman B lymphocyte (EBV-infected)3~5.1[1]
Synthetic this compound (Corrected Structure)Human Cancer CellsNot SpecifiedNanomolar rangeNot Specified[3]

Note: The exact IC50 values and the specific human cancer cell lines used in the 2024 study by Fuwa, Tsuda, and colleagues have not yet been detailed in publicly available press releases or abstracts. The molecular weight of this compound is approximately 584.7 g/mol , which was used for the estimated nanomolar conversion. It is important to note that synthetic versions based on the previously incorrect structure of this compound showed no significant cytotoxic properties.[1][4]

Mechanism of Action

As of late 2025, the precise mechanism of action of this compound has not been elucidated and remains a subject of ongoing research.[1][5] While many marine macrolides are known to target the cytoskeleton, particularly actin or tubulin, it is currently unknown if this compound shares this mechanism.

Experimental Protocols

The following are detailed protocols for quantifying the cytotoxic activity of this compound using a common colorimetric method, the MTT assay. This assay is suitable for the cell lines in which the activity of this compound was initially reported (DG-75 and Raji, which are suspension cell lines).

Protocol 1: MTT Assay for Suspension Cancer Cell Lines (e.g., DG-75, Raji)

Objective: To determine the IC50 value of this compound in suspension cancer cell lines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Suspension cancer cell line (e.g., DG-75 or Raji)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • Culture the cells to a logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for vehicle control (DMSO) and blank (medium only).

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of the this compound stock solution in a complete culture medium. A common starting point for a potent compound would be a 2-fold serial dilution from a high concentration (e.g., 100 ng/mL) down to a very low concentration (e.g., <0.1 ng/mL).

    • Carefully add 100 µL of each drug dilution to the corresponding wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.

    • For the vehicle control wells, add 100 µL of the medium containing the same final concentration of DMSO as in the highest drug concentration wells.

    • For the blank wells, add 100 µL of the complete culture medium.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Experimental Workflow for Drug Sensitivity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cells Prepare Cell Suspension (e.g., 5x10^4 cells/mL) start->cells drug Prepare Serial Dilutions of this compound start->drug seed Seed Cells into 96-well Plate cells->seed add_drug Add Drug Dilutions to Plate drug->add_drug seed->add_drug incubate1 Incubate for 72 hours (37°C, 5% CO2) add_drug->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 G cluster_discovery Discovery & Initial Characterization cluster_synthesis Structural Elucidation & Synthesis cluster_future Current & Future Research isolation Isolation from Amphidinium sp. initial_activity Potent Cytotoxicity Found (DG-75, Raji cells) isolation->initial_activity structure_issue Incorrect Structure Proposed initial_activity->structure_issue failed_synthesis Synthesis of Incorrect Structure (No Activity) structure_issue->failed_synthesis correct_structure Correct Structure Elucidated (Fuwa & Tsuda, 2024) failed_synthesis->correct_structure Leads to Re-evaluation successful_synthesis Total Synthesis of Correct Structure correct_structure->successful_synthesis activity_confirmation Nanomolar Activity Confirmed successful_synthesis->activity_confirmation moa Mechanism of Action (Currently Unknown) activity_confirmation->moa sar Structure-Activity Relationship Studies activity_confirmation->sar preclinical Preclinical Development moa->preclinical sar->preclinical

References

Troubleshooting & Optimization

Iriomoteolide-1a Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Iriomoteolide-1a. The content is designed to address specific challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: The NMR spectrum of my synthesized Iriomoteolide-1a does not match the reported data for the natural product. What could be the issue?

A1: This is a well-documented challenge in the synthesis of Iriomoteolide-1a. The originally proposed structure was later found to be incorrect. Several research groups have synthesized the initially proposed structure and observed discrepancies in the NMR data, particularly for the chemical shifts at C4 and C24.[1][2] It is highly likely that you have synthesized a diastereomer of the natural product. The correct structure of Iriomoteolide-1a was elucidated through a combination of NMR spectroscopic analysis, theoretical calculations, and total synthesis.[3][4] We recommend consulting the latest literature for the confirmed structure and comparing your synthetic strategy and stereochemical outcomes accordingly.

Q2: What are the most critical and challenging steps in the total synthesis of Iriomoteolide-1a?

A2: Based on published synthetic routes, the most significant challenges include:

  • Stereochemical Control: The molecule has nine stereocenters, and achieving the correct relative and absolute stereochemistry is paramount.

  • Macrolactonization: The formation of the 20-membered macrolactone is often a low-yielding and difficult step.[1][5]

  • Fragment Coupling: The convergent strategy employed by most groups relies on the efficient and stereoselective coupling of complex molecular fragments.[1][5][6]

  • Structural Elucidation: As mentioned in Q1, the initial misassignment of the structure posed a major challenge for early synthetic efforts.[1][5][7]

Q3: Which macrolactonization methods have been successfully employed for Iriomoteolide-1a?

A3: The Yamaguchi macrolactonization has been a commonly used method in several reported syntheses to form the 20-membered ring of Iriomoteolide-1a.[1][5][8] This method involves the esterification of the seco-acid with 2,4,6-trichlorobenzoyl chloride, followed by an intramolecular cyclization promoted by a base like DMAP. While effective, optimizing the reaction conditions to improve yields is often necessary. Another approach that has been explored is a ring-closing metathesis (RCM) to construct the macrocycle.[9][10]

Q4: What are the common strategies for coupling the key fragments in the synthesis of Iriomoteolide-1a?

A4: The Julia-Kocienski olefination is a frequently utilized method for coupling the northern and southern fragments of the molecule, for instance, to form the C6-C7 trans-olefin.[1][5][6] This reaction offers good E-selectivity. Other coupling strategies reported include Suzuki-Miyaura cross-coupling and Sakurai reactions.[6][11]

Troubleshooting Guides

Problem 1: Low Yield in Yamaguchi Macrolactonization
Symptom Possible Cause Suggested Solution
Low yield of the desired macrolactone, with significant amounts of starting seco-acid recovered or oligomerization observed.1. Concentration: The reaction is highly sensitive to concentration. High concentrations can favor intermolecular reactions leading to dimerization and oligomerization. 2. Purity of seco-acid: Impurities in the seco-acid can interfere with the reaction. 3. Reaction time and temperature: Suboptimal reaction time or temperature can lead to incomplete reaction or decomposition. 4. Base equivalency: The amount of DMAP used is critical.1. High Dilution: Perform the reaction under high-dilution conditions (typically 0.5-1 mM) to favor the intramolecular cyclization. A syringe pump for the slow addition of the activated ester to the base solution is recommended. 2. Rigorous Purification: Ensure the seco-acid is meticulously purified before attempting the macrolactonization. 3. Optimization Study: Conduct small-scale experiments to optimize the reaction time and temperature. Temperatures are typically kept moderate (e.g., room temperature to 40 °C). 4. Titrate DMAP: Carefully control the stoichiometry of DMAP. An excess can sometimes be beneficial, but large excesses should be avoided.
Problem 2: Poor Stereoselectivity in Aldol Reactions for Fragment Synthesis
Symptom Possible Cause Suggested Solution
Formation of undesired diastereomers during the construction of polyketide fragments.1. Choice of enolate: The geometry of the boron or metal enolate can significantly influence the stereochemical outcome. 2. Chiral auxiliary: Inefficient stereocontrol from the chiral auxiliary. 3. Reaction conditions: Temperature and choice of reagents can affect the selectivity.1. Reagent Selection: For boron-mediated aldol reactions, consider using different boron sources (e.g., 9-BBN-OTf, dicyclohexylboron chloride) and bases (e.g., triethylamine, Hunig's base) to influence enolate geometry.[11] 2. Auxiliary Screening: If using a chiral auxiliary-based approach, such as with thiazolidinethiones, screen different auxiliaries to find one that provides optimal stereodifferentiation for your specific substrate.[10] 3. Temperature Control: Maintain strict temperature control, as even slight variations can impact diastereoselectivity. Reactions are often run at low temperatures (e.g., -78 °C).
Problem 3: Inefficient Julia-Kocienski Olefination
Symptom Possible Cause Suggested Solution
Low yield of the desired olefin or formation of a mixture of E/Z isomers.1. Base selection: The choice of base is crucial for the deprotonation of the sulfone and subsequent steps. 2. Steric hindrance: Steric bulk around the reaction centers can impede the reaction. 3. Purity of reactants: Impurities in the aldehyde or sulfone can lead to side reactions.1. Base Optimization: Common bases include KHMDS or NaHMDS. The choice can influence the E/Z selectivity and reaction rate. 2. Structural Modification: If significant steric hindrance is suspected, minor modifications to the protecting groups on the fragments might be necessary to reduce steric clash. 3. Reactant Purification: Ensure both the aldehyde and the sulfone fragments are of high purity before attempting the coupling.

Experimental Protocols

Key Experiment: Yamaguchi Macrolactonization

This protocol is a generalized procedure based on methodologies reported in the synthesis of Iriomoteolide-1a and its analogues.[1][5]

  • Preparation of the Seco-acid Solution: Dissolve the seco-acid (1.0 equiv) in anhydrous toluene to make a 0.01 M solution.

  • Activation: To the stirred solution of the seco-acid, add triethylamine (4.0 equiv) followed by 2,4,6-trichlorobenzoyl chloride (1.5 equiv) at room temperature. Stir the mixture for 2 hours.

  • Cyclization: In a separate flask, prepare a solution of 4-(dimethylamino)pyridine (DMAP) (10.0 equiv) in anhydrous toluene under high dilution conditions (final concentration of the seco-acid to be ~0.5-1 mM). Heat this solution to the desired temperature (e.g., 40 °C).

  • Slow Addition: Using a syringe pump, add the activated ester solution to the stirred DMAP solution over a period of 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired macrolactone.

Visualizations

Retrosynthesis Iriomoteolide_1a Iriomoteolide-1a Macrolactonization Macrolactonization (e.g., Yamaguchi) Iriomoteolide_1a->Macrolactonization Seco_acid Seco-acid Macrolactonization->Seco_acid Fragment_Coupling Fragment Coupling (e.g., Julia-Kocienski Olefination) Seco_acid->Fragment_Coupling C1_C15_Fragment C1-C15 Fragment (Aldehyde) Fragment_Coupling->C1_C15_Fragment C16_C23_Fragment C16-C23 Fragment (Sulfone) Fragment_Coupling->C16_C23_Fragment Fragment_Synthesis1 Fragment Synthesis C1_C15_Fragment->Fragment_Synthesis1 Fragment_Synthesis2 Fragment Synthesis C16_C23_Fragment->Fragment_Synthesis2 Simpler_Precursors1 Simpler Chiral Precursors Fragment_Synthesis1->Simpler_Precursors1 Simpler_Precursors2 Simpler Chiral Precursors Fragment_Synthesis2->Simpler_Precursors2

Caption: A generalized retrosynthetic analysis of Iriomoteolide-1a.

Yamaguchi_Workflow cluster_activation Activation Step cluster_cyclization Cyclization Step Seco_acid Seco-acid in Toluene Add_reagents Add Et3N and 2,4,6-Trichlorobenzoyl Chloride Seco_acid->Add_reagents Activated_ester Mixed Anhydride Formation Add_reagents->Activated_ester Slow_addition Slow Addition of Activated Ester via Syringe Pump Activated_ester->Slow_addition DMAP_solution DMAP in Toluene (High Dilution) DMAP_solution->Slow_addition Macrolactone Macrolactone Formation Slow_addition->Macrolactone Purification Purified Iriomoteolide-1a Precursor Macrolactone->Purification Work-up & Purification

Caption: Workflow for the Yamaguchi macrolactonization.

References

Improving yield and purity of synthetic Iriomoteolide 1a

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Iriomoteolide 1a. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this complex marine natural product.

Frequently Asked Questions (FAQs)

Q1: My final synthesized product's NMR spectrum does not match the reported data for natural this compound. What could be the reason?

A1: A major challenge in the synthesis of this compound has been the historical misassignment of its stereostructure. Early total syntheses targeted a proposed structure that was later found to be incorrect. It is highly likely that your synthesis has successfully produced a diastereomer of the natural product. The correct structure of this compound has been elucidated through a combination of NMR spectroscopic analysis, theoretical calculations, and total synthesis. We recommend comparing your spectral data with the most recently published and confirmed structure of this compound.

Q2: What are the most critical steps in the total synthesis of this compound that affect the overall yield and purity?

A2: Based on published synthetic routes, the two most critical steps are the Julia-Kocienski olefination for coupling key fragments and the Yamaguchi macrolactonization to form the 20-membered ring.[1][2] The stereoselectivity of the olefination reaction and the efficiency of the macrolactonization are paramount for a successful synthesis. Inefficient execution of these steps can lead to a mixture of diastereomers and low yields of the desired macrolactone, complicating purification efforts.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, during the Julia-Kocienski olefination, the choice of solvent and base can influence the E/Z selectivity of the resulting double bond. For instance, the use of THF as a solvent has been reported to increase the formation of the Z-olefin byproduct. In the Yamaguchi macrolactonization, base-mediated isomerization of sensitive substrates can be a significant side reaction. Additionally, oligomerization is a common competing reaction in macrolactonization, which can be minimized by maintaining high dilution conditions.

Q4: What purification methods are most effective for the final compound and key intermediates?

A4: Purification of this compound and its precursors typically involves silica gel chromatography. Given the presence of multiple stereocenters, the separation of diastereomers can be challenging. High-performance liquid chromatography (HPLC) may be necessary for obtaining highly pure material, especially for the final product and for separating closely related diastereomers.

Troubleshooting Guides

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a key C-C bond-forming reaction in the synthesis of this compound, typically used to create the C6-C7 or other strategic double bonds. The primary goal is to achieve high E-selectivity and yield.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions.- Ensure anhydrous conditions and use freshly prepared reagents. - Monitor the reaction by TLC to determine the optimal reaction time. - Consider a different base or solvent system (see table below).
Poor E/Z Selectivity - Incorrect choice of solvent or base. - Temperature fluctuations.- The stereochemical outcome is influenced by the solvent and counterion. Apolar solvents and smaller counterions (e.g., Li+) generally favor the E-isomer, while polar solvents and larger counterions (e.g., K+) can increase the proportion of the Z-isomer. - Maintain a consistent low temperature during the reaction.
Formation of Byproducts - Epimerization of adjacent stereocenters. - Self-condensation of the sulfone.- Use a non-nucleophilic base and add it slowly to the reaction mixture. - Employ Barbier-like conditions where the base is added to a mixture of the aldehyde and sulfone to minimize self-condensation.

Table 1: Illustrative Effect of Reaction Conditions on Julia-Kocienski Olefination

Sulfone FragmentAldehyde FragmentBaseSolventTemperature (°C)E/Z Ratio (Illustrative)Yield (%)
C7-C15 SulfoneC1-C6 AldehydeKHMDSTHF-78>95:583
C7-C15 SulfoneC1-C6 Aldehyden-BuLiTHF-7890:1075
C7-C15 SulfoneC1-C6 AldehydeKHMDSToluene-78>98:280
C7-C15 SulfoneC1-C6 AldehydeNaHMDSDME-7892:878

This data is illustrative and based on general principles of the Julia-Kocienski olefination. Actual results will vary based on the specific substrates and reaction conditions.

Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is the crucial ring-closing step to form the 20-membered macrolide core of this compound. The main challenges are achieving a good yield and avoiding side reactions like isomerization and dimerization.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Monomer - Dimerization or oligomerization. - Incomplete reaction. - Decomposition of the seco-acid.- Strictly adhere to high-dilution conditions (typically <0.01 M). - Use a syringe pump for the slow addition of the seco-acid to the reaction mixture. - Ensure the purity of the seco-acid before cyclization.
Formation of Isomers - Base-mediated isomerization of sensitive functional groups in the seco-acid.- Use a non-nucleophilic base like triethylamine or DIPEA. - Optimize the reaction temperature and time to minimize exposure to basic conditions.
Reaction Stalls - Impure reagents. - Steric hindrance at the reaction site.- Use freshly distilled solvents and high-purity Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and DMAP. - A higher reaction temperature (refluxing toluene) may be required for sterically hindered substrates.

Table 2: Illustrative Effect of Reaction Conditions on Yamaguchi Macrolactonization

Seco-acid ConcentrationReagentBaseSolventTemperature (°C)Monomer Yield (%)Dimer/Oligomer (%)
0.005 M2,4,6-Trichlorobenzoyl chlorideEt3NToluene8061<10
0.01 M2,4,6-Trichlorobenzoyl chlorideEt3NToluene8050~20
0.005 M2,4,6-Trichlorobenzoyl chlorideDIPEATHF6558<12
0.005 MShiina's Reagent2,6-LutidineToluene2555<15

This data is illustrative and based on general principles of macrolactonization. Actual results will vary based on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Julia-Kocienski Olefination
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the sulfone fragment in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add a solution of KHMDS (1.1 equivalents) in THF to the sulfone solution. Stir the mixture for 30 minutes at -78 °C.

  • Coupling: Add a solution of the aldehyde fragment (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired olefin.

General Protocol for Yamaguchi Macrolactonization
  • Preparation: Under an inert atmosphere, dissolve the seco-acid (1.0 equivalent) in anhydrous toluene to achieve a high-dilution concentration (e.g., 0.005 M).

  • Activation: To this solution, add triethylamine (3.0 equivalents) followed by 2,4,6-trichlorobenzoyl chloride (1.5 equivalents). Stir the mixture at room temperature for 1 hour.

  • Cyclization: Add a solution of DMAP (4.0 equivalents) in anhydrous toluene to the reaction mixture. Heat the mixture to 80 °C.

  • Reaction Monitoring: Monitor the formation of the macrolactone by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired macrolactone.

Visualizations

Caption: Chemical structure of this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Conc, Time) start->check_conditions check_reagents Check Reagent Quality (Anhydrous, Freshly Prepared) start->check_reagents analyze_byproducts Analyze Byproducts (NMR, MS) check_conditions->analyze_byproducts optimize_purification Optimize Purification (Chromatography, Recrystallization) analyze_byproducts->optimize_purification consult_literature Consult Literature for Similar Substrates analyze_byproducts->consult_literature outcome Improved Yield and Purity optimize_purification->outcome consult_literature->check_conditions

Caption: General troubleshooting workflow for synthesis issues.

Reaction_Scheme FragmentA C1-C15 Aldehyde Fragment JK_Olefination Julia-Kocienski Olefination FragmentA->JK_Olefination FragmentB C16-C23 Sulfone Fragment FragmentB->JK_Olefination Seco_Acid Seco-acid JK_Olefination->Seco_Acid Yamaguchi Yamaguchi Macrolactonization Seco_Acid->Yamaguchi Iriomoteolide This compound Yamaguchi->Iriomoteolide

Caption: Simplified synthetic strategy for this compound.

References

Technical Support Center: Stereoselectivity in Iriomoteolide 1a Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to stereoselectivity during the total synthesis of Iriomoteolide 1a.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereoselective reactions in the total synthesis of this compound?

A1: The total synthesis of this compound involves several key stereoselective transformations that are crucial for establishing the complex stereochemistry of the molecule. These include the Julia-Kocienski olefination to form trans double bonds, the Sakurai reaction and Brown's crotylboration for the diastereoselective formation of homoallylic alcohols, Sharpless asymmetric epoxidation to introduce chiral epoxides, and enzymatic kinetic resolution to obtain enantiomerically pure fragments.[1][2]

Q2: The spectral data of my synthesized this compound does not match the reported data for the natural product. What could be the issue?

A2: It is important to note that the originally proposed structure of this compound was found to be incorrect.[2][3] Several research groups have synthesized the initially proposed structure and various diastereomers, which showed discrepancies in spectral data compared to the natural product. Therefore, a mismatch in spectral data could indicate that you have synthesized the originally proposed, but incorrect, structure or another diastereomer. It is crucial to carefully compare your spectral data with those of the correctly assigned structure of this compound and its stereoisomers.

Q3: How can I confirm the stereochemistry of the intermediates and the final product?

A3: Confirmation of stereochemistry is critical. A combination of techniques is typically employed. High-field NMR spectroscopy, including 1D proton and carbon NMR, as well as 2D techniques like COSY, HSQC, HMBC, and NOESY/ROESY, is essential for determining relative stereochemistry. The absolute stereochemistry of chiral centers can often be determined by derivatization with chiral reagents, such as Mosher's esters, followed by NMR analysis.[1] Additionally, comparison of optical rotation values and chromatographic behavior (e.g., chiral HPLC) with reported data for known stereoisomers is a valuable confirmation tool.

Troubleshooting Guides for Key Stereoselective Reactions

Julia-Kocienski Olefination

Issue: Poor E/Z selectivity in the Julia-Kocienski olefination, leading to a mixture of olefin isomers.

The Julia-Kocienski olefination is generally highly E-selective.[2] However, suboptimal conditions or substrate-specific effects can lead to the formation of the undesired Z-isomer.

Troubleshooting Workflow:

julia_kocienski_troubleshooting start Poor E/Z Selectivity check_base Review Base and Solvent System start->check_base check_temp Optimize Reaction Temperature check_base->check_temp If selectivity is still low sub_base Use KHMDS or NaHMDS in ethereal solvents (THF, DME) for high E-selectivity. check_base->sub_base check_sulfone Verify Purity and Type of Sulfone check_temp->check_sulfone If Z-isomer persists sub_temp Run the reaction at low temperatures (-78 °C to -60 °C) to favor kinetic control. check_temp->sub_temp high_e_selectivity Achieve High E-Selectivity check_sulfone->high_e_selectivity Optimized sub_sulfone Ensure high purity of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. Other heterocyclic sulfones can alter selectivity. check_sulfone->sub_sulfone

Troubleshooting Julia-Kocienski Olefination Selectivity

Quantitative Data on Julia-Kocienski Olefination:

While specific comparative data for this compound fragments is dispersed, the general principles for achieving high E-selectivity are well-established.

ParameterCondition for High (E)-SelectivityPotential Issue with (Z)-Isomer Formation
Base KHMDS, NaHMDSUse of lithium bases (e.g., n-BuLi) can sometimes lead to lower selectivity.
Solvent Apolar ethereal solvents (THF, DME)Polar aprotic solvents may decrease selectivity in some cases.
Temperature Low temperatures (-78 °C to -60 °C)Warmer temperatures can lead to equilibration and lower selectivity.
Sulfone 1-phenyl-1H-tetrazol-5-yl (PT) sulfoneOther heterocyclic sulfones can be designed to favor Z-olefins.

Experimental Protocol: Julia-Kocienski Olefination for C1-C15 Fragment Synthesis

This protocol is adapted from syntheses of this compound fragments.[2]

  • Preparation: A flame-dried round-bottom flask is charged with the sulfone (1.0 eq) and dissolved in anhydrous 1,2-dimethoxyethane (DME) under an argon atmosphere.

  • Deprotonation: The solution is cooled to -78 °C, and a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Aldehyde Addition: A solution of the aldehyde (1.2 eq) in anhydrous DME is added dropwise to the reaction mixture at -78 °C.

  • Reaction: The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching and Workup: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired E-olefin.

Sakurai Reaction

Issue: Low diastereoselectivity in the Sakurai reaction for the synthesis of homoallylic alcohols.

The diastereoselectivity of the Sakurai reaction is highly dependent on the Lewis acid used and the substrate's inherent chirality.

Troubleshooting Workflow:

sakurai_troubleshooting start Low Diastereoselectivity check_lewis_acid Screen Different Lewis Acids start->check_lewis_acid check_temp Optimize Reaction Temperature check_lewis_acid->check_temp If selectivity remains poor sub_lewis_acid TiCl4 often provides good chelation control. SnCl4 can also be effective. Screen others like BF3·OEt2 if needed. check_lewis_acid->sub_lewis_acid check_substrate Assess Substrate Control check_temp->check_substrate If optimization is limited sub_temp Perform the reaction at low temperatures (-78 °C) to enhance selectivity. check_temp->sub_temp high_dr Achieve High Diastereoselectivity check_substrate->high_dr Optimized sub_substrate For substrates with existing stereocenters, the inherent facial bias will influence the outcome. The choice of Lewis acid can either enhance or oppose this bias. check_substrate->sub_substrate

Troubleshooting Sakurai Reaction Diastereoselectivity

Lewis AcidDiastereomeric Ratio (d.r.)Yield
SnCl₄8:176%
TiCl₄-40%

Experimental Protocol: Diastereoselective Sakurai Reaction for C7-C15 Fragment Synthesis

This protocol is based on the synthesis of an this compound fragment.[3]

  • Preparation: A flame-dried round-bottom flask is charged with the aldehyde (1.0 eq) and the allylsilane (1.5 eq) and dissolved in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Lewis Acid Addition: The solution is cooled to -78 °C, and a solution of tin(IV) chloride (SnCl₄) (1.2 eq) in CH₂Cl₂ is added dropwise.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and then filtered through a pad of Celite. The filtrate is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired homoallylic alcohol.

Brown's Asymmetric Crotylboration

Issue: Incorrect diastereomer (syn vs. anti) or low enantioselectivity in the Brown's crotylboration.

The stereochemical outcome of the Brown's crotylboration is dependent on the geometry of the crotylborane reagent and the chirality of the diisopinocampheylborane ligand.

Troubleshooting Workflow:

brown_crotylboration_troubleshooting start Incorrect Diastereomer or Low ee check_butene Verify Geometry of Starting Butene start->check_butene check_borane Ensure Enantiopurity of Ipc2BCl check_butene->check_borane If diastereoselectivity is correct but ee is low sub_butene Use (Z)-crotylborane for the syn-product and (E)-crotylborane for the anti-product. check_butene->sub_butene check_temp Maintain Low Reaction Temperature check_borane->check_temp If ee is still suboptimal sub_borane Use (+)-Ipc2BCl for one enantiomer and (-)-Ipc2BCl for the other. Ensure high enantiomeric purity of the reagent. check_borane->sub_borane correct_isomer Obtain Desired Diastereomer with High ee check_temp->correct_isomer Optimized sub_temp Perform the reaction at -78 °C or lower to maximize both diastereoselectivity and enantioselectivity. check_temp->sub_temp

Troubleshooting Brown's Crotylboration Stereoselectivity

Quantitative Data on Brown's Crotylboration in this compound Synthesis: [2]

Crotylborane ReagentAldehydeDiastereomeric Ratio (anti:syn)
from trans-2-butene with (-)-B-methoxydiisopinocampheylboraneAldehyde 15 10:1

Experimental Protocol: Brown's Asymmetric Crotylboration

This is a general protocol adaptable for the synthesis of this compound fragments.[2]

  • Reagent Preparation: In a flame-dried flask under argon, the appropriate crotyl potassium trifluoroborate is reacted with B-chlorodiisopinocampheylborane (Ipc₂BCl) of the desired chirality in anhydrous diethyl ether at 0 °C to generate the chiral crotylborane reagent.

  • Aldehyde Addition: The reagent is cooled to -78 °C, and a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether is added slowly.

  • Reaction: The mixture is stirred at -78 °C for 2-4 hours.

  • Workup: The reaction is quenched by the addition of methanol, followed by oxidative workup with a buffered solution of hydrogen peroxide and sodium hydroxide at 0 °C.

  • Purification: After extraction with an appropriate solvent and drying, the crude product is purified by flash column chromatography.

Sharpless Asymmetric Epoxidation

Issue: Low enantiomeric excess (ee) in the Sharpless asymmetric epoxidation.

High enantioselectivity in the Sharpless epoxidation relies on the proper formation of the chiral titanium catalyst complex.

Troubleshooting Workflow:

sharpless_epoxidation_troubleshooting start Low Enantiomeric Excess (ee) check_reagents Verify Purity of Reagents start->check_reagents check_tartrate Select Appropriate Tartrate Enantiomer check_reagents->check_tartrate If reagents are pure sub_reagents Use high-purity Ti(OiPr)4, dialkyl tartrate (DET or DIPT), and t-BuOOH. Ensure anhydrous conditions. check_reagents->sub_reagents check_temp Control Reaction Temperature check_tartrate->check_temp If ee is still low sub_tartrate Use (+)-DET or (+)-DIPT for epoxidation from one face and (-)-DET or (-)-DIPT for the other. The mnemonic for predicting the stereochemistry should be followed. check_tartrate->sub_tartrate high_ee Achieve High Enantioselectivity check_temp->high_ee Optimized sub_temp Maintain the reaction at low temperatures (e.g., -20 °C) to maximize enantioselectivity. check_temp->sub_temp

Troubleshooting Sharpless Epoxidation Enantioselectivity

Quantitative Data on Sharpless Asymmetric Epoxidation:

Chiral LigandTypical Enantiomeric Excess (ee)
(+)-Diethyl Tartrate ((+)-DET)>90%
(-)-Diethyl Tartrate ((-)-DET)>90%
(+)-Diisopropyl Tartrate ((+)-DIPT)>90%
(-)-Diisopropyl Tartrate ((-)-DIPT)>90%

Experimental Protocol: Sharpless Asymmetric Epoxidation

This is a general protocol applicable to the synthesis of this compound fragments.

  • Preparation: A flame-dried, three-necked flask equipped with a stirrer and thermometer is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.

  • Catalyst Formation: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq) is added, followed by the dropwise addition of the appropriate enantiomer of diethyl tartrate (DET) (1.2 eq). The mixture is stirred for 30 minutes at -20 °C.

  • Substrate Addition: The allylic alcohol (1.0 eq) is added to the catalyst mixture.

  • Oxidant Addition: tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane) (1.5-2.0 eq) is added dropwise, maintaining the internal temperature below -15 °C.

  • Reaction: The reaction is stirred at -20 °C for several hours to days, with progress monitored by TLC.

  • Workup: The reaction is quenched by the addition of water, and the mixture is stirred vigorously for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are treated with a cold, saturated solution of ferrous sulfate to destroy excess peroxide, then washed with brine, dried, and concentrated.

  • Purification: The crude epoxy alcohol is purified by flash chromatography.

Enzymatic Kinetic Resolution

Issue: Low enantiomeric excess (ee) or slow reaction in the enzymatic kinetic resolution of a secondary alcohol.

The efficiency of enzymatic kinetic resolution is highly dependent on the choice of enzyme, acyl donor, solvent, and temperature.

Troubleshooting Workflow:

enzymatic_resolution_troubleshooting start Low ee or Slow Reaction screen_lipase Screen Different Lipases start->screen_lipase optimize_acyl_donor Optimize Acyl Donor screen_lipase->optimize_acyl_donor If ee is still low sub_lipase Commonly used lipases include Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and Amano Lipase PS-30. Screen for the best selectivity. screen_lipase->sub_lipase optimize_conditions Optimize Solvent and Temperature optimize_acyl_donor->optimize_conditions For further improvement sub_acyl_donor Vinyl acetate is a common and effective acyl donor. Other vinyl esters or anhydrides can also be screened. optimize_acyl_donor->sub_acyl_donor high_ee Achieve High Enantioselectivity optimize_conditions->high_ee Optimized sub_conditions Nonpolar organic solvents like hexane or pentane are often used. Temperature can be varied (e.g., room temperature to 40 °C) to balance reaction rate and enzyme stability/selectivity. optimize_conditions->sub_conditions

Troubleshooting Enzymatic Kinetic Resolution

Quantitative Data on Enzymatic Kinetic Resolution in the Synthesis of a C1-C12 Fragment of this compound: [1]

LipaseAcyl DonorSolventTemperatureTimeProductYieldee
Lipase PS-30Vinyl acetatePentane25 °C30 hAcetate49%97%
Lipase PS-30Vinyl acetatePentane25 °C30 h(R)-Alcohol45%>95%

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the resolution of a secondary alcohol in the synthesis of an this compound fragment.[1]

  • Preparation: To a solution of the racemic secondary alcohol (1.0 eq) in pentane is added vinyl acetate (excess, e.g., 5-10 eq).

  • Enzyme Addition: Lipase PS-30 (on Celite or immobilized) is added to the mixture.

  • Reaction: The suspension is stirred at 25 °C. The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Workup: The enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting mixture of the unreacted alcohol and the acetylated product is separated by flash column chromatography.

References

Iriomoteolide 1a stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iriomoteolide 1a. The information addresses common stability issues and degradation products to ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant loss of cytotoxic activity in my experiments with this compound. What could be the cause?

A significant loss of bioactivity is likely due to the degradation of this compound. The primary known degradation pathway involves the conversion of this compound to its isomer, Iriomoteolide 1b. This conversion results in a substantial decrease in cytotoxic potency.

Q2: What is Iriomoteolide 1b and how does it affect my results?

Iriomoteolide 1b is a structural isomer of this compound. It is formed through the opening of the six-membered hemiketal ring present in this compound. This structural change dramatically reduces its cytotoxic effect, as detailed in the table below. The presence of Iriomoteolide 1b in your sample will lead to an underestimation of the true potency of this compound.

CompoundTarget Cell LineIC50 Value
This compoundHuman B lymphocyte DG-752 ng/mL[1][2]
Iriomoteolide 1bHuman B lymphocyte DG-75900 ng/mL[1][2]
This compoundEpstein-Barr virus (EBV)-infected human lymphocyte Raji3 ng/mL[1][2]

Q3: Under what conditions does this compound degrade to Iriomoteolide 1b?

The conversion of this compound to Iriomoteolide 1b has been observed under the following conditions:

  • Basic Conditions: Treatment with a mild base, such as triethylamine in dichloromethane, can lead to the formation of Iriomoteolide 1b.[1][3]

  • Aqueous Solutions: Dissolving this compound in aqueous acetonitrile can induce tautomerization of the hemiacetal to a hydroxy ketone, which is characteristic of the Iriomoteolide 1b structure.

It is therefore crucial to avoid basic pH and prolonged exposure to aqueous environments during sample preparation and experimentation.

Q4: Are there other potential degradation pathways for this compound?

While the conversion to Iriomoteolide 1b is the most specifically documented degradation pathway, as a macrolide, this compound may be susceptible to other common degradation routes for this class of compounds:

  • Hydrolysis: The macrolactone ring, a cyclic ester, can be susceptible to hydrolysis under both acidic and basic conditions, leading to a ring-opened, inactive product.

  • Oxidation: The complex structure of this compound contains several functional groups that could be sensitive to oxidation. Exposure to oxidizing agents or excessive light and air should be minimized.

Q5: What are the recommended storage and handling procedures for this compound?

To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended, based on best practices for potent cytotoxic macrolides:

  • Storage: Store this compound as a solid at -20°C or lower, protected from light. For solutions, use anhydrous aprotic solvents (e.g., DMSO, anhydrous ethanol) and store at -80°C in small aliquots to minimize freeze-thaw cycles.

  • Handling: As a potent cytotoxic compound, all handling of this compound should be performed in a certified chemical fume hood or biological safety cabinet. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory.

  • Sample Preparation: Prepare aqueous solutions immediately before use and minimize their time at room temperature. If a buffer is required, use a neutral or slightly acidic pH (pH 6-7) and conduct preliminary stability tests.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.

Potential Cause Troubleshooting Step Expected Outcome
Degradation to Iriomoteolide 1b Analyze the purity of the this compound stock solution and working solutions by HPLC.A second peak corresponding to Iriomoteolide 1b may be present.
Prepare fresh working solutions from a new aliquot of the stock solution.Restoration of expected cytotoxic activity.
Avoid basic conditions and prolonged exposure to aqueous media during the experiment.Consistent and reproducible results.
Hydrolysis of the macrolactone ring Ensure all solvents are anhydrous and minimize exposure to moisture.Improved stability and consistent results.
Oxidative degradation Protect solutions from light and purge with an inert gas (e.g., argon or nitrogen) before sealing for storage.Reduced degradation and more reliable experimental outcomes.

Experimental Protocols

Protocol 1: Monitoring the Conversion of this compound to Iriomoteolide 1b by HPLC

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to resolve this compound from its primary degradation product, Iriomoteolide 1b.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (typically in the range of 200-220 nm for macrolides lacking strong chromophores).

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration.

  • Procedure:

    • Inject a standard solution of freshly prepared this compound to determine its retention time.

    • To generate a reference for Iriomoteolide 1b, treat a solution of this compound with a small amount of triethylamine in dichloromethane for several hours, then analyze by HPLC.

    • Analyze experimental samples to check for the presence of the Iriomoteolide 1b peak.

    • Quantify the relative peak areas to determine the percentage of degradation.

Visualizations

degradation_pathway Iriomoteolide_1a This compound (Hemiketal Form) High Cytotoxicity Iriomoteolide_1b Iriomoteolide 1b (Hydroxy Ketone Form) Low Cytotoxicity Iriomoteolide_1a->Iriomoteolide_1b Base or Aqueous Solution

Caption: Degradation pathway of this compound to Iriomoteolide 1b.

experimental_workflow cluster_prep Sample Preparation and Storage cluster_exp Experimentation cluster_analysis Stability Analysis storage Store at -20°C or below (Solid) dissolution Dissolve in Anhydrous Solvent (e.g., DMSO) storage->dissolution aliquot Aliquot and Store at -80°C dissolution->aliquot dilution Prepare Working Solutions (Immediately before use) aliquot->dilution hplc HPLC Analysis (Purity Check) aliquot->hplc Stability Testing assay Perform Cytotoxicity Assay dilution->assay dilution->hplc Working Solution Check data Data Interpretation assay->data hplc->data

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Julia-Kocienski Olefination in Macrolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Julia-Kocienski olefination, a powerful tool in the synthesis of complex macrolides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the application of this critical reaction.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the Julia-Kocienski olefination for macrolide synthesis.

Issue 1: Low or No Yield of the Desired Macrolide

Q: My Julia-Kocienski olefination reaction is resulting in a low or no yield of the target macrolide. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Julia-Kocienski olefination for macrolide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes and Solutions:

  • Reagent Purity and Stability:

    • Sulfone: The heteroaryl sulfone is the cornerstone of the reaction. Ensure it is of high purity and has not degraded during storage. Impurities can interfere with the metallation step and subsequent reactions. Consider recrystallization or column chromatography of the sulfone if its purity is in doubt.

    • Aldehyde: The aldehyde partner, often a complex fragment in macrolide synthesis, can be prone to oxidation or epimerization. Use freshly purified aldehyde for the reaction.

    • Base: The choice and quality of the base are critical. Use a freshly titrated or newly purchased strong base (e.g., KHMDS, LHMDS, NaHMDS). The presence of residual moisture or carbonates can neutralize the base and inhibit the reaction.

    • Solvent: Anhydrous conditions are paramount. Ensure that the solvent (e.g., THF, DME) is thoroughly dried and deoxygenated.

  • Reaction Conditions:

    • Temperature: The initial deprotonation of the sulfone and the subsequent addition to the aldehyde are typically performed at low temperatures (-78 °C) to minimize side reactions. Ensure accurate temperature control throughout the addition process.

    • Addition Rate: Slow, dropwise addition of the base to the sulfone and then the aldehyde solution can be critical, especially for sensitive substrates. This helps to control the reaction exotherm and minimize the formation of byproducts.

    • "Barbier-like" Conditions: For substrates where the metallated sulfone is unstable, consider "Barbier-like" conditions, where the base is added to a mixture of the sulfone and the aldehyde.[1] This ensures that the reactive anion is trapped by the aldehyde as it is formed.

  • Side Reactions:

    • Self-condensation of the Sulfone: The metallated sulfone can react with another molecule of the sulfone, leading to homocoupling byproducts. This is more prevalent with certain sulfones (like BT-sulfones) and can be mitigated by using "Barbier-like" conditions or by choosing a sulfone less prone to self-condensation, such as a PT-sulfone.[1]

    • Epimerization of the Aldehyde: If the aldehyde has a stereocenter alpha to the carbonyl group, it may be susceptible to epimerization under the basic reaction conditions. Using a milder base or shorter reaction times might be necessary.

Issue 2: Poor E/Z Selectivity of the Formed Double Bond

Q: I am obtaining a mixture of E and Z isomers of my macrolide, with poor selectivity. How can I improve the stereochemical outcome of the Julia-Kocienski olefination?

A: The E/Z selectivity of the Julia-Kocienski olefination is influenced by a combination of factors, including the nature of the sulfone, the base, the solvent, and the structure of the reactants.[2][3][4] High E-selectivity is a hallmark of this reaction, but deviations can occur, especially with complex substrates.

Factors Influencing E/Z Selectivity and Optimization Strategies:

  • Heteroaryl Sulfone:

    • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones generally provide higher E-selectivity compared to benzothiazol-2-yl (BT) sulfones.[1] The steric bulk of the phenyl group on the tetrazole ring favors the formation of the anti-β-alkoxysulfone intermediate, which leads to the E-alkene.[1]

    • 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones have also been shown to enhance E-selectivity.

  • Base and Counter-ion:

    • The choice of base and its counter-ion can significantly impact selectivity.

    • Potassium bases (e.g., KHMDS) in polar aprotic solvents like DME often favor the formation of E-alkenes.

    • Lithium bases (e.g., n-BuLi, LDA) can sometimes lead to decreased E-selectivity or even favor the Z-isomer, depending on the substrate and solvent, due to the formation of chelated transition states.

  • Solvent:

    • Polar aprotic solvents such as DME (1,2-dimethoxyethane) and THF (tetrahydrofuran) generally promote higher E-selectivity.

    • Nonpolar solvents like toluene may lead to lower selectivity.

  • Temperature:

    • Running the reaction at low temperatures (e.g., -78 °C) is generally recommended to enhance selectivity by favoring the kinetically controlled formation of the anti-adduct.

Issue 3: Formation of Unexpected Byproducts

Q: Besides the desired macrolide and its stereoisomer, I am observing other significant byproducts in my reaction mixture. What are these and how can I minimize their formation?

A: The formation of byproducts in the Julia-Kocienski olefination can complicate purification and reduce the overall yield. Identifying the source of these byproducts is the first step toward their mitigation.

Common Byproducts and Prevention Strategies:

  • Sulfone Homocoupling Product:

    • Cause: The metallated sulfone anion attacks another molecule of the starting sulfone.

    • Prevention:

      • Employ "Barbier-like" conditions where the base is added to a mixture of the sulfone and aldehyde.

      • Use 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which are less prone to self-condensation than benzothiazol-2-yl (BT) sulfones.[1]

  • Aldol Addition Products:

    • Cause: The enolate of the aldehyde (if it has α-protons) can react with another molecule of the aldehyde.

    • Prevention:

      • Use a non-nucleophilic, sterically hindered base.

      • Maintain a low reaction temperature to disfavor the aldol reaction.

  • Over-reduction Products (if applicable):

    • Cause: If the macrolide precursor contains other reducible functional groups, they may be affected by certain reagents used in modified Julia-Kocienski protocols.

    • Prevention:

      • Carefully review the compatibility of all functional groups in the starting materials with the chosen reaction conditions.

      • Protect sensitive functional groups prior to the olefination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Julia-Kocienski olefination?

A1: The Julia-Kocienski olefination proceeds through a sequence of steps:

  • Deprotonation: A strong base removes a proton from the carbon alpha to the sulfone group, forming a carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde, forming a β-alkoxysulfone intermediate.

  • Smiles Rearrangement: The heteroaryl group on the sulfone undergoes an intramolecular aromatic nucleophilic substitution (Smiles rearrangement), where the oxygen of the alkoxide displaces the sulfone from the heteroaromatic ring.

  • Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and the heteroaryl-oxygen fragment to form the alkene.

Q2: Which heteroaryl sulfone is best for my macrolide synthesis?

A2: The choice of the heteroaryl sulfone is a critical parameter for success.

  • For high E-selectivity , 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are generally the preferred choice.[1]

  • Benzothiazol-2-yl (BT) sulfones are also widely used but may be more susceptible to self-condensation side reactions.

  • Other modified sulfones have been developed for specific applications, so a literature search for similar substrates is always recommended.

Q3: Can the Julia-Kocienski olefination be used for intramolecular macrocyclization?

A3: Yes, the Julia-Kocienski olefination is a powerful method for constructing the macrocyclic ring in macrolide synthesis via an intramolecular reaction. In this case, the sulfone and aldehyde functionalities are present in the same linear precursor. The success of the macrocyclization depends on factors such as the ring size, substrate conformation, and reaction conditions (e.g., high dilution to favor intramolecular over intermolecular reactions).

Q4: What are the key experimental considerations for a successful Julia-Kocienski olefination in a macrolide synthesis?

A4:

  • Strictly anhydrous and inert conditions: The reaction is highly sensitive to moisture and oxygen.

  • High-purity reagents: Use freshly purified starting materials.

  • Careful temperature control: Maintain low temperatures, especially during the addition steps.

  • Appropriate choice of sulfone, base, and solvent: These should be optimized for the specific substrate to maximize yield and stereoselectivity.

  • For macrocyclization, high dilution conditions are necessary to minimize oligomerization.

Data Presentation

Table 1: Influence of Base and Solvent on E/Z Selectivity in a Model Julia-Kocienski Olefination

EntrySulfone TypeBaseSolventTemperature (°C)E:Z RatioYield (%)
1PT-sulfoneKHMDSDME-78 to rt>95:585
2PT-sulfoneLHMDSTHF-78 to rt90:1082
3PT-sulfoneNaHMDSTHF-78 to rt92:888
4BT-sulfoneKHMDSDME-78 to rt88:1275
5BT-sulfoneLHMDSTHF-78 to rt85:1572

Note: Data is illustrative and actual results will vary depending on the specific substrates.

Experimental Protocols

General Protocol for Intermolecular Julia-Kocienski Olefination:

  • Preparation of the Sulfone Solution: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add the heteroaryl sulfone (1.2 equivalents). Dissolve the sulfone in anhydrous solvent (e.g., THF or DME, to a concentration of 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: To the cooled sulfone solution, add a solution of a strong base (e.g., KHMDS, 1.3 equivalents) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Addition of the Aldehyde: In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent. Add the aldehyde solution dropwise to the stirred, cold solution of the metallated sulfone over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Julia-Kocienski Olefination

G Troubleshooting Low Yield start Low or No Yield Observed reagent_check Check Reagent Purity and Stability (Sulfone, Aldehyde, Base, Solvent) start->reagent_check conditions_check Verify Reaction Conditions (Temperature, Addition Rate, Anhydrous) start->conditions_check side_reactions Investigate Potential Side Reactions (Self-condensation, Epimerization) start->side_reactions reagent_sol Purify/Replace Reagents reagent_check->reagent_sol conditions_sol Optimize Conditions (Lower Temp, Slower Addition, 'Barbier') conditions_check->conditions_sol side_reactions_sol Change Sulfone Type (e.g., to PT) Employ 'Barbier' Conditions side_reactions->side_reactions_sol G Factors Affecting E/Z Selectivity selectivity E/Z Selectivity sulfone Heteroaryl Sulfone (PT > BT for E-selectivity) selectivity->sulfone base Base and Counter-ion (K+ favors E) selectivity->base solvent Solvent (Polar aprotic favors E) selectivity->solvent temp Temperature (Low temp favors kinetic control) selectivity->temp G Julia-Kocienski Olefination Mechanism start Heteroaryl Sulfone + Aldehyde deprotonation 1. Deprotonation (Strong Base) start->deprotonation addition 2. Nucleophilic Addition deprotonation->addition smiles 3. Smiles Rearrangement addition->smiles elimination 4. Elimination of SO2 smiles->elimination product Alkene Product elimination->product

References

Enhancing the efficiency of Yamaguchi macrolactonization for complex natural products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Yamaguchi macrolactonization for the synthesis of complex natural products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Yamaguchi macrolactonization reaction in a question-and-answer format.

Question 1: Why is the yield of my macrolactonization low or non-existent?

Answer:

Several factors can contribute to low or no yield in Yamaguchi macrolactonization. A systematic evaluation of the following is recommended:

  • Substrate Purity: Impurities in the seco-acid can interfere with the reaction. Ensure the starting material is thoroughly purified before proceeding.

  • Reagent Quality: The purity of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), triethylamine (Et₃N), and 4-dimethylaminopyridine (DMAP) is critical. Use freshly distilled or high-purity reagents.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • High Dilution: Inadequate dilution can favor intermolecular reactions, leading to the formation of dimers and oligomers instead of the desired macrolactone.[1] A concentration of 0.001–0.005 M is typically recommended.[2]

  • Reaction Temperature: The optimal temperature can be substrate-dependent. While the formation of the mixed anhydride is often done at room temperature, the subsequent cyclization may require heating (e.g., refluxing in toluene).[2][3]

  • Order of Reagent Addition: The standard protocol involves the formation of the mixed anhydride first by reacting the seco-acid with 2,4,6-trichlorobenzoyl chloride and Et₃N, followed by the slow addition of this mixture to a solution of DMAP at high dilution.[4]

Question 2: I am observing significant epimerization at a stereocenter adjacent to the carboxylic acid. How can this be minimized?

Answer:

Epimerization is a common side reaction, particularly with sensitive substrates.[5] The following strategies can help suppress it:

  • Reaction Temperature: Lowering the reaction temperature during the cyclization step can sometimes reduce the rate of epimerization.

  • Base Selection: While triethylamine is standard, other non-nucleophilic bases like diisopropylethylamine (DIPEA or Hünig's base) can be explored.

  • Modified Protocols: The "Yonemitsu modification" involves the direct addition of a large amount of DMAP to the pre-formed mixed anhydride at room temperature, which can sometimes be milder and reduce epimerization.[1] In some cases, adding all reagents at the beginning (the "Yonemitsu conditions") has proven effective for substrates prone to deconjugation.[1]

  • Slow Addition: A very slow addition of the activated seco-acid to the DMAP solution using a syringe pump is crucial to keep the concentration of the active intermediate low, which can minimize epimerization.[5]

  • Alternative Reagents: For particularly problematic substrates, alternative macrolactonization reagents that operate under milder conditions, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) used in the Shiina macrolactonization, may be considered.[5]

Question 3: My main side-products are dimers and/or oligomers. What is the cause and how can I prevent this?

Answer:

The formation of dimers and oligomers is a clear indication that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization.[1] The primary cause is an effective concentration of the activated intermediate that is too high.

  • Strict High-Dilution Conditions: This is the most critical factor. Ensure that the final concentration of the seco-acid is in the low millimolar range (0.001–0.005 M). This can be achieved by using a large volume of solvent.

  • Slow Addition (Syringe Pump): The slow addition of the activated mixed anhydride to the refluxing DMAP solution over several hours (e.g., 4-12 hours) is essential to maintain a pseudo-low concentration of the reactive species, thereby favoring the intramolecular pathway.

Question 4: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

Answer:

For sterically hindered substrates or conformationally rigid systems, the rate of cyclization can be slow.

  • Increase Temperature: If not already at reflux, gradually increasing the temperature of the DMAP solution can accelerate the cyclization. Toluene is a common solvent that allows for higher reaction temperatures.[2]

  • Increase DMAP Stoichiometry: Increasing the amount of DMAP (e.g., from 4 to 6 equivalents) can sometimes increase the rate of the reaction, although this should be done cautiously as it can also promote side reactions.

  • Solvent Choice: While toluene is common, other anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can be used.[6] For some substrates, a more polar solvent like DMF has been shown to disrupt unfavorable hydrogen bonding and promote cyclization.[1]

Frequently Asked Questions (FAQs)

  • What is the role of each reagent in the Yamaguchi macrolactonization?

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent): This is the activating agent that reacts with the carboxylic acid to form a highly reactive mixed anhydride.[4] The steric hindrance from the ortho-chloro groups directs the subsequent nucleophilic attack to the desired carbonyl group.[3]

    • Triethylamine (Et₃N) or DIPEA: A base used to deprotonate the carboxylic acid and to neutralize the HCl byproduct generated during the formation of the mixed anhydride.[4]

    • 4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst that reacts with the mixed anhydride to form a highly reactive acylpyridinium intermediate, which is then attacked by the hydroxyl group of the same molecule to form the lactone.[4]

  • What are the typical reaction conditions?

    • The reaction is typically carried out under high-dilution conditions (0.001–0.005 M) in an anhydrous, non-polar solvent like toluene.[2][4] The formation of the mixed anhydride is often performed at room temperature, followed by slow addition to a refluxing solution of DMAP in the same solvent.[2]

  • Can Yamaguchi macrolactonization be used for large-ring systems?

    • Yes, the Yamaguchi protocol is particularly effective for the synthesis of medium to large-sized macrolactones and has been widely applied in the total synthesis of complex natural products with large macrocyclic rings.[7]

  • Is it necessary to purify the mixed anhydride before the cyclization step?

    • In the original protocol, the mixed anhydride was isolated. However, for macrolactonizations, a one-pot procedure where the triethylamine hydrochloride salt is either filtered off or left in the reaction mixture before addition to DMAP is more common and generally effective.[7]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield in Selected Natural Product Syntheses

Natural Product/SubstrateRing SizeSolventTemperatureYield (%)Reference
(-)-Disorazole C1 derivative30TolueneReflux70[6]
Aspergillide D derivative12TolueneReflux67[6]
Neocosmosin B derivative14THF/TolueneReflux64[6]
Vermiculine derivative16TolueneReflux80[6]
Curvularin derivative12TolueneReflux74[8]
Strasseriolide A derivative14TolueneReflux30[6]
LI-F04a derivative18TolueneRoom Temp58[5]

Experimental Protocols

Detailed Methodology for a General Yamaguchi Macrolactonization

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation:

  • All glassware (a three-neck round-bottom flask for the mixed anhydride formation, a larger three-neck round-bottom flask for the cyclization, a reflux condenser, and a syringe pump with a gas-tight syringe) must be thoroughly flame-dried or oven-dried and allowed to cool under a stream of inert gas (argon or nitrogen).
  • All solvents (e.g., toluene) must be anhydrous.
  • All reagents (seco-acid, 2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP) should be of the highest purity available. Liquid reagents should be freshly distilled.

2. Formation of the Mixed Anhydride:

  • To the smaller, flame-dried flask under an inert atmosphere, add the seco-acid (1.0 eq.).
  • Dissolve the seco-acid in anhydrous toluene (to achieve a concentration of approximately 0.05 M).
  • Add triethylamine (1.1-1.5 eq.) to the solution and stir for 10 minutes at room temperature.
  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1-1.5 eq.) to the stirred solution at room temperature.
  • Stir the resulting mixture at room temperature for 1-4 hours. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

3. Cyclization:

  • In the larger, flame-dried flask equipped with a reflux condenser, dissolve DMAP (4.0-6.0 eq.) in a large volume of anhydrous toluene to achieve the final high-dilution concentration for the seco-acid (e.g., 0.001 M).
  • Heat the DMAP solution to reflux.
  • Draw the mixed anhydride solution from the first flask into the gas-tight syringe, including the precipitate.
  • Using the syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over a period of 4-12 hours.
  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete cyclization.

4. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.
  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.
  • Transfer the mixture to a separatory funnel and separate the layers.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired macrolactone.

Mandatory Visualization

Yamaguchi_Mechanism Substrate Seco-acid (R-COOH) + Et₃N MixedAnhydride Mixed Anhydride Substrate->MixedAnhydride TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->MixedAnhydride Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium + DMAP Byproduct1 Et₃N·HCl MixedAnhydride->Byproduct1 DMAP DMAP IntramolecularAttack Intramolecular Nucleophilic Attack (by R-OH) Acylpyridinium->IntramolecularAttack Byproduct3 2,4,6-Trichlorobenzoate Acylpyridinium->Byproduct3 Macrolactone Macrolactone IntramolecularAttack->Macrolactone Byproduct2 DMAP (regenerated) IntramolecularAttack->Byproduct2

Caption: Reaction mechanism of the Yamaguchi macrolactonization.

Experimental_Workflow start Start prep_anhydride 1. Prepare Mixed Anhydride Seco-acid + Et₃N + TCBC in Toluene (rt, 1-4h) start->prep_anhydride prep_dmap 2. Prepare DMAP Solution DMAP in large volume of refluxing Toluene slow_addition 3. Slow Addition Add anhydride solution to DMAP solution via syringe pump (4-12h) prep_anhydride->slow_addition prep_dmap->slow_addition reflux 4. Reflux Continue reflux for 1-2h after addition slow_addition->reflux workup 5. Work-up Aqueous quench and extraction reflux->workup purify 6. Purification Flash column chromatography workup->purify end End Product: Macrolactone purify->end

Caption: Experimental workflow for Yamaguchi macrolactonization.

References

Purification strategies for Iriomoteolide 1a from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Iriomoteolide 1a from crude extracts of the benthic dinoflagellate Amphidinium sp. (strain HYA024).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction & Initial Processing

Question 1: What is the recommended initial extraction procedure for this compound from Amphidinium sp. biomass?

Answer: The established method for extracting this compound from dried algal cells (15.3 g, dry weight) involves using a methanol/toluene (3:1) solvent system. Following extraction, the resulting extract is partitioned between toluene and water. The cytotoxic activity is typically found in the toluene-soluble fraction, which should be used for subsequent purification steps.[1]

Question 2: My initial crude extract shows low cytotoxic activity. What could be the issue?

Answer: Low activity in the crude extract can stem from several factors:

  • Suboptimal Extraction: The extraction may not have been exhaustive. Ensure the biomass is finely powdered to maximize surface area and consider extending the extraction time or performing multiple extraction cycles.

  • Inactive Strain: The specific strain of Amphidinium sp. may not be a high producer of this compound. It is crucial to cultivate the correct strain (HYA024) under optimal conditions to ensure macrolide production.[1]

  • Degradation of this compound: Macrolides can be sensitive to pH and temperature. Avoid prolonged exposure to harsh conditions during extraction and processing.

Troubleshooting: Low Initial Yield

Possible CauseSuggested Solution
Incomplete cell lysisEnsure thorough drying and grinding of the algal biomass before extraction.
Inefficient solvent penetrationIncrease the solvent-to-biomass ratio and ensure vigorous mixing during extraction.
Compound degradationMinimize exposure of the extract to high temperatures and direct light. Work quickly and store extracts at low temperatures.

Chromatographic Purification

Question 3: What is the general chromatographic strategy for purifying this compound?

Answer: A multi-step chromatographic approach is necessary to isolate this compound. The typical workflow for the toluene-soluble extract involves:

  • Silica Gel Column Chromatography for initial fractionation.

  • C18 Reversed-Phase Column Chromatography for further separation based on hydrophobicity.

  • NH2-SiO2 Column Chromatography.

  • Final purification using C18 Reversed-Phase High-Performance Liquid Chromatography (HPLC).[1]

Question 4: I am losing a significant amount of active compound during silica gel chromatography. What can I do?

Answer: Loss of compound on silica gel can be due to irreversible adsorption or degradation, especially for compounds with sensitive functional groups.

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solvent system containing a small amount of a weak base like triethylamine.

  • Alternative Stationary Phases: If the compound is highly unstable on silica, consider using a more inert stationary phase such as Florisil® or alumina.

  • Solvent System Optimization: Ensure you are using an appropriate solvent system. A system that is too polar may cause your compound to elute very slowly or not at all, increasing the risk of degradation. Conversely, a system that is too non-polar may not provide adequate separation.

Question 5: My fractions from the C18 column are not pure and show multiple co-eluting compounds. How can I improve the separation?

Answer: Poor resolution in reversed-phase chromatography can be addressed by:

  • Optimizing the Mobile Phase: Adjusting the composition of the mobile phase (e.g., the ratio of organic solvent to water) can significantly impact separation. A shallower gradient or isocratic elution with the optimal solvent composition can improve resolution.

  • Reducing Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract loaded onto the column.

  • Guard Column: Use a guard column to protect your analytical column from strongly retained impurities that can affect performance over time.

Troubleshooting: HPLC Purification

ProblemPossible CauseSolution
Broad or tailing peaksSilanol interactions with the compound.Use a mobile phase with a slightly acidic pH or add a competing base like triethylamine.
Column overload.Inject a smaller sample volume or a more dilute sample.
Ghost peaksContaminants in the mobile phase or injector.Use high-purity solvents and flush the injector system.
Irreproducible retention timesInadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes the available quantitative data for the purification of this compound from Amphidinium sp. (strain HYA024).

Purification StageStarting MaterialProductYieldPurity
Extraction & Partitioning15.3 g (dry weight) of algal cellsToluene-soluble extractNot ReportedNot Reported
Final HPLC PurificationCytotoxic fractions from previous stepsThis compound0.028% (from dry weight)>95% (assumed for structural elucidation)

Experimental Protocols

1. Extraction and Solvent Partitioning

  • Objective: To extract this compound from the algal biomass and perform an initial fractionation.

  • Methodology:

    • The dried and powdered algal cells (15.3 g) are extracted with a mixture of methanol (MeOH) and toluene (3:1, v/v).

    • The solvent is removed under reduced pressure to yield the crude extract.

    • The crude extract is re-dissolved and partitioned between toluene and water (H₂O).

    • The toluene layer, containing the less polar compounds including this compound, is separated and concentrated in vacuo.[1]

2. Silica Gel Column Chromatography

  • Objective: To perform the initial fractionation of the toluene-soluble extract.

  • Methodology:

    • A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, equilibrated with a non-polar solvent such as hexane.

    • The concentrated toluene-soluble extract is loaded onto the column.

    • The column is eluted with a stepwise gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate (EtOAc).

    • Fractions are collected and monitored for cytotoxic activity to identify those containing this compound.

3. C18 Reversed-Phase Column Chromatography

  • Objective: To further purify the active fractions from the silica gel chromatography.

  • Methodology:

    • A column is packed with C18-functionalized silica gel and equilibrated with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

    • The active fractions from the previous step are dissolved in a suitable solvent and loaded onto the column.

    • The column is eluted with a gradient of decreasing polarity (increasing organic solvent concentration).

    • Fractions are collected and analyzed for the presence and purity of this compound.

4. High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve the final purification of this compound.

  • Methodology:

    • A semi-preparative or analytical HPLC system equipped with a C18 reversed-phase column is used.

    • The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, run in either an isocratic or gradient mode.

    • The partially purified fractions containing this compound are injected onto the column.

    • The elution profile is monitored using a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the collected fraction is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Visualizations

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final_product Final Product Biomass Amphidinium sp. Biomass Extraction MeOH/Toluene (3:1) Extraction Biomass->Extraction Partitioning Toluene/H2O Partitioning Extraction->Partitioning Toluene_Extract Toluene Soluble Extract Partitioning->Toluene_Extract Silica_Gel Silica Gel Column Toluene_Extract->Silica_Gel C18_Column C18 Column Silica_Gel->C18_Column Active Fractions NH2_Column NH2-SiO2 Column C18_Column->NH2_Column Further Purification HPLC C18 HPLC NH2_Column->HPLC Partially Pure Fractions Iriomoteolide_1a Pure this compound HPLC->Iriomoteolide_1a

Caption: Purification workflow for this compound.

References

Navigating NMR Data Discrepancies for Iriomoteolide 1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis, analysis, or biological investigation of Iriomoteolide 1a, inconsistencies in reported Nuclear Magnetic Resonance (NMR) data have presented a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the structural elucidation and verification of this potent marine macrolide.

Frequently Asked Questions (FAQs)

Q1: I have synthesized the originally proposed structure of this compound, but my 1H and 13C NMR spectra do not match the data reported for the natural product. What could be the reason for this discrepancy?

A1: This is a well-documented issue. Multiple independent research groups have confirmed that the NMR data of the synthetically prepared, originally proposed structure of this compound does not match that of the natural isolate.[1][2][3][4][5] This strongly indicates that the initially assigned structure was incorrect.

Q2: What are the major inconsistencies observed between the NMR data of the synthetic proposed structure and the natural this compound?

A2: The most significant discrepancies in the NMR spectra are observed at the C4 and C24 positions.[1][2] Specifically, the chemical shifts for the proton and carbon at C4, and the proton and carbon at C24, differ substantially between the synthetic compound and the natural product. These differences suggested potential inaccuracies in the assignment of the α,β-unsaturated double bond configuration and the stereochemistry at the C4 and C5 positions.[1][2]

Q3: How was the correct structure of this compound ultimately determined?

A3: The definitive structure of this compound was elucidated through a multi-faceted approach that integrated advanced spectroscopic analysis, computational chemistry, and total synthesis.[6][7][8] This strategy involved:

  • Reassessment of the Macrolactone Domain: Detailed 2D-NMR analysis and molecular mechanics-based conformational analysis were used to re-evaluate the configuration of the macrolactone core.[6][8]

  • Computational Analysis: Gauge-Including Atomic Orbital (GIAO) NMR chemical shift calculations and DP4+ analysis were employed to predict the NMR parameters for various possible stereoisomers of the side chain.[6][8]

  • Total Synthesis: The most probable structure, as suggested by the spectroscopic and computational data, was then synthesized. The NMR data of this synthetic compound was found to be in agreement with that of the natural this compound, thus confirming its correct structure.[6][9]

Q4: Where can I find the corrected NMR data for this compound?

A4: The corrected 1H and 13C NMR data for the now-accepted structure of this compound can be found in the publications detailing its successful structure elucidation and total synthesis. Researchers should refer to the supporting information of these articles for the full spectral data.

Troubleshooting Guide

Issue: Significant deviation of experimental 1H and 13C NMR chemical shifts from the originally published data for natural this compound.

Troubleshooting Steps:

  • Verify the Synthesized Structure: First, ensure that your synthetic route has indeed produced the originally proposed structure. Re-examine all analytical data (NMR, MS, etc.) from your synthetic intermediates.

  • Compare with Corrected Data: Instead of comparing your data with the initially reported (and now known to be incorrect) values, obtain the NMR data for the revised, correct structure of this compound.

  • Consider Diastereomers: If your data does not match the corrected structure, consider the possibility of having synthesized a different diastereomer. Several diastereomers of this compound have been synthesized and their NMR data reported, which can be used for comparison.[1][3][10]

  • Review Experimental Conditions: While the structural discrepancy is the primary reason for the data mismatch, ensure your NMR experimental parameters (solvent, temperature, concentration) are consistent with those reported in the literature for the corrected structure.

Data Presentation: Comparison of Key NMR Data

The following table summarizes the key 1H and 13C NMR chemical shift discrepancies between the originally proposed structure and the natural this compound.

Position Natural this compound Synthetic (Proposed Structure)
C4 (1H ppm) 2.463.98
C4 (13C ppm) 47.940.6
C24 (1H ppm) 2.121.96
C24 (13C ppm) 23.820.8

Note: Data compiled from multiple sources.[1][2][11] Precise values may vary slightly between different reports.

Experimental Protocols

General Protocol for NMR Data Acquisition of this compound:

A standardized protocol for acquiring high-quality NMR data for this compound and its analogs is crucial for accurate comparison.

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl3 or C6D6). The choice of solvent should be consistent with the literature data you are comparing against.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required (e.g., 1024 or more), relaxation delay of 2-5 seconds.

  • 2D NMR Experiments: To aid in structural confirmation, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which are critical for establishing the carbon skeleton.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities of protons and aid in stereochemical assignments.

Visualization of the Structure Elucidation Workflow

The logical workflow followed to resolve the structural inconsistencies of this compound is depicted below.

Iriomoteolide_Elucidation cluster_Initial Initial Investigation cluster_Problem Problem Identification cluster_Resolution Structure Revision and Confirmation A Isolation of Natural This compound B Initial Structure Proposal based on 2D NMR and Mass Spectrometry A->B C Total Synthesis of Proposed Structure B->C D NMR Data Mismatch: Synthetic vs. Natural C->D E Re-analysis of NMR Data & Conformational Analysis D->E Inconsistency Drives Further Investigation F Computational Modeling (GIAO NMR, DP4+ Analysis) D->F G Synthesis of Plausible Diastereomers E->G F->G Guide Synthesis H Total Synthesis of Revised Structure G->H Iterative Process I NMR Data Match: Synthetic vs. Natural H->I J Correct Structure of This compound Established I->J

Caption: Workflow for the structural elucidation of this compound.

References

Managing scalability issues in Iriomoteolide 1a synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Iriomoteolide-1a. Our goal is to address common scalability issues and provide detailed experimental insights to facilitate a smooth and efficient synthesis process.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to specific problems that may be encountered during the synthesis of Iriomoteolide-1a, with a focus on challenges that arise when scaling up reactions.

General Synthesis Strategy

A convergent synthetic approach is commonly employed for Iriomoteolide-1a, involving the synthesis of key fragments followed by their coupling and subsequent macrolactonization to form the 20-membered ring.[1][2]

Q1: What are the major challenges when scaling up the synthesis of Iriomoteolide-1a?

A1: The primary challenges in scaling up the synthesis of Iriomoteolide-1a are associated with several key transformations that are sensitive to reaction conditions and scale. These include:

  • Stereocontrol: Maintaining high diastereoselectivity and enantioselectivity in reactions like the Sharpless asymmetric epoxidation and Brown's crotylboration can be challenging on a larger scale.

  • Macrolactonization: The ring-closing step, often a Yamaguchi or a ring-closing metathesis (RCM) reaction, requires high dilution to favor intramolecular cyclization over intermolecular polymerization. Maintaining these conditions on a large scale is difficult and can lead to significant yield loss.

  • Purification: The purification of large quantities of complex, high molecular weight intermediates and the final product can be problematic. Standard chromatographic techniques may become inefficient and require significant solvent volumes.

  • Reagent Stoichiometry and Handling: Reactions involving stoichiometric reagents like Samarium(II) iodide (SmI2) generate large amounts of waste, posing environmental and cost issues at scale.[3] The handling of pyrophoric or sensitive reagents also becomes more hazardous.

Key Reaction Troubleshooting

This reaction is crucial for coupling key fragments in the synthesis.[1][4]

Q2: We are observing poor E/Z selectivity in our Julia-Kocienski olefination when scaling up. What could be the cause and how can we improve it?

A2: Poor E/Z selectivity in the Julia-Kocienski olefination upon scale-up can be attributed to several factors:

  • Base and Solvent Effects: The choice of base and solvent significantly influences the stereochemical outcome. For high E-selectivity, conditions that favor a dissociated metal cation from the sulfone anion are preferred, such as using potassium hexamethyldisilazide (KHMDS) in a polar solvent like 1,2-dimethoxyethane (DME).[5]

  • Temperature Control: Inadequate temperature control during the addition of the base and the aldehyde can lead to side reactions and reduced selectivity. Ensure efficient cooling and a controlled addition rate.

  • Aldehyde Purity: Impurities in the aldehyde can affect the reaction outcome. Ensure the aldehyde is of high purity before use.

Troubleshooting Workflow: Julia-Kocienski Olefination

G start Poor E/Z Selectivity Observed check_base_solvent Verify Base and Solvent System (e.g., KHMDS in DME for E-selectivity) start->check_base_solvent check_temp Ensure Strict Temperature Control (e.g., -78 °C during additions) check_base_solvent->check_temp check_purity Confirm Aldehyde Purity check_temp->check_purity optimize_conditions Optimize Reaction Conditions (e.g., slow addition of reagents) check_purity->optimize_conditions end Improved E/Z Selectivity optimize_conditions->end

Caption: Troubleshooting workflow for poor E/Z selectivity in Julia-Kocienski olefination.

A common method for forming the 20-membered macrolide ring.[1][4]

Q3: Our Yamaguchi macrolactonization yield has dropped significantly after scaling up from 100 mg to 5 g. What are the likely causes?

A3: A significant drop in yield during the scale-up of Yamaguchi macrolactonization is often due to issues with maintaining high dilution.

  • Concentration Effects: At higher concentrations, intermolecular reactions (dimerization and oligomerization) become more favorable than the desired intramolecular cyclization. It is crucial to maintain a very low concentration of the seco-acid, which can be challenging and require large solvent volumes on a larger scale.

  • Slow Addition: The seco-acid should be added very slowly to the reaction mixture containing the Yamaguchi reagent and DMAP to maintain pseudo-high dilution conditions.

  • Temperature: The reaction often requires elevated temperatures (e.g., reflux in toluene), and maintaining a consistent temperature throughout a large volume can be difficult.[6]

Comparison of Macrolactonization Methods

FeatureYamaguchi MacrolactonizationRing-Closing Metathesis (RCM)
Reagents 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPRuthenium-based catalyst (e.g., Grubbs, Hoveyda-Grubbs)
Key Challenge Maintaining high dilutionCatalyst activity and stability, removal of metal impurities
Byproducts Dimerization/oligomerization productsE/Z isomers, dimers
Scalability Can be challenging due to large solvent volumesFeasible, but catalyst cost and metal removal are concerns[7]

An alternative and powerful method for macrocyclization.

Q4: We are experiencing catalyst decomposition and low yields in our RCM reaction at a larger scale. What can be done to improve this?

A4: Catalyst decomposition and low yields in large-scale RCM reactions are common issues.

  • Solvent and Reagent Purity: RCM catalysts are sensitive to impurities in the solvent and starting materials. Ensure all solvents are rigorously degassed and dried, and starting materials are of high purity.

  • Catalyst Loading and Addition: While it's tempting to use a higher catalyst loading, this can sometimes lead to more side products. It may be more effective to add the catalyst in portions over the course of the reaction.

  • Temperature: The optimal temperature is a balance between reaction rate and catalyst stability. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can prolong the catalyst lifetime.

  • Removal of Ethylene: The ethylene byproduct generated during the reaction can inhibit the catalyst. Efficiently removing it by bubbling an inert gas (e.g., argon) through the reaction mixture is crucial.

RCM Troubleshooting Logic

G start Low RCM Yield check_purity Verify Purity of Solvent and Substrate start->check_purity optimize_catalyst Optimize Catalyst Loading and Addition Strategy check_purity->optimize_catalyst control_temp Adjust Reaction Temperature optimize_catalyst->control_temp remove_ethylene Ensure Efficient Ethylene Removal control_temp->remove_ethylene end Improved RCM Yield remove_ethylene->end

Caption: Logic for troubleshooting low yield in Ring-Closing Metathesis.

Used for the stereoselective introduction of epoxide functionalities.[1]

Q5: During the workup of our large-scale Sharpless epoxidation, we are experiencing significant product loss. What are the best practices for workup at scale?

A5: Product loss during the workup of Sharpless epoxidations, especially with water-soluble epoxides, is a known issue.

  • Aqueous Workup: Avoid extensive aqueous workups if the product has significant water solubility.

  • Non-Aqueous Workup: A non-aqueous workup can be beneficial. After the reaction, the mixture can be cooled, filtered to remove the titanium catalyst, and the filtrate concentrated. However, this can be challenging with viscous residues.

  • In Situ Derivatization: Consider in situ derivatization of the epoxide to a less polar and more easily extractable compound.

Q6: What are the recommended methods for purifying Iriomoteolide-1a and its advanced precursors on a large scale?

A6: Large-scale purification of macrolides can be challenging due to their often amorphous nature and similar polarity of byproducts.

  • Crystallization: If possible, crystallization is the most effective and scalable purification method. Extensive screening of solvents and conditions is recommended.

  • Chromatography: While standard silica gel chromatography can be difficult to scale, reversed-phase chromatography is often more effective for polar macrolides. Preparative HPLC is a viable but expensive option for high-purity final products.

  • Alternative Methods: Techniques like counter-current chromatography or supercritical fluid chromatography (SFC) can be considered for large-scale purification to reduce solvent consumption and improve efficiency.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

General Protocol for Julia-Kocienski Olefination
  • To a solution of the sulfone (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous DME at -78 °C under an argon atmosphere, add KHMDS (1.1 equiv, as a solution in toluene or THF) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Yamaguchi Macrolactonization
  • To a solution of the seco-acid (1.0 equiv) in anhydrous toluene under an argon atmosphere, add triethylamine (3.0 equiv).

  • Add 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and stir the mixture at room temperature for 2 hours.

  • Filter the mixture to remove triethylamine hydrochloride and wash the solid with anhydrous toluene.

  • Add the filtrate dropwise over several hours via a syringe pump to a solution of 4-DMAP (7.0 equiv) in anhydrous toluene at reflux.

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude macrolactone by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative yields for key reactions in the synthesis of Iriomoteolide-1a and related complex macrolides. Note that direct scale-up comparisons are often not available in the literature, and these values are from different synthetic campaigns and may have been performed on varying scales (typically mg to low gram scale).

Table 1: Representative Yields of Key Coupling and Cyclization Reactions

ReactionSubstrate Scale (approx.)Reported Yield (%)Reference
Julia-Kocienski Olefinationmg scale83[1]
Yamaguchi Macrolactonizationmg scale40-60[1]
Ring-Closing Metathesis (for a 15-membered macrocycle)41 kg87[7]
SmI2-mediated Cyclization2.0 mmol88[8]

Table 2: Scalability Considerations for Key Reactions

ReactionKey Scalability ChallengesPotential Solutions
Julia-Kocienski Olefination Temperature control, reagent addition rate, E/Z selectivity.Use of automated reactors, careful optimization of base and solvent.
Yamaguchi Macrolactonization Maintaining high dilution, large solvent volumes, consistent heating.Use of syringe pumps for slow addition, process optimization to increase concentration if possible.
Ring-Closing Metathesis Catalyst cost and stability, removal of metal impurities, solvent purity.Catalyst screening, use of catalyst scavengers, rigorous purification of starting materials.
Sharpless Epoxidation Workup and product isolation, maintaining anhydrous conditions.Non-aqueous workup, in situ derivatization, use of molecular sieves.
SmI2-mediated Reactions Stoichiometric use of SmI2, waste generation.Development of catalytic Sm(II) systems.[3]

Visualizations

Generalized Synthetic Workflow for Iriomoteolide-1a

The following diagram illustrates a common convergent strategy for the synthesis of Iriomoteolide-1a.

G cluster_0 Fragment Synthesis cluster_1 Coupling and Elaboration cluster_2 Macrocyclization and Final Steps Fragment_A C1-C15 Aldehyde Fragment Coupling Julia-Kocienski Olefination Fragment_A->Coupling Fragment_B C16-C23 Sulfone Fragment Fragment_B->Coupling Elaboration Deprotection and Oxidation to Seco-acid Coupling->Elaboration Macrolactonization Yamaguchi Macrolactonization or RCM Elaboration->Macrolactonization Final_Steps Final Deprotection Macrolactonization->Final_Steps Iriomoteolide_1a Iriomoteolide-1a Final_Steps->Iriomoteolide_1a

Caption: A convergent synthetic workflow for Iriomoteolide-1a.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Iriomoteolide-1a and Other Marine Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Iriomoteolide-1a, a potent marine macrolide, against other notable marine-derived macrolides. The information presented herein is intended to support research and drug development efforts in the field of oncology by offering a consolidated resource on the anti-proliferative activities and mechanisms of action of these complex natural products.

Introduction to Marine Macrolides in Oncology

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, macrolides—large macrocyclic lactones—have emerged as a particularly promising class of compounds with potent cytotoxic and anti-cancer properties.[1][2] Their complex structures often translate to unique mechanisms of action, making them valuable leads for the development of novel chemotherapeutics. This guide focuses on Iriomoteolide-1a and compares its cytotoxic profile with other well-characterized marine macrolides, including Spongistatin 1, Amphidinolide H, and the clinically approved drug Eribulin (a synthetic analogue of Halichondrin B).

Comparative Cytotoxicity Data

The in vitro cytotoxicity of Iriomoteolide-1a and other selected marine macrolides has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

CompoundCell LineCell TypeIC50Reference
Iriomoteolide-1a DG-75Human B lymphocyte0.002 µg/mL
RajiHuman B lymphocyte (EBV-infected)0.003 µg/mL
Spongistatin 1 NCI-60 Panel Average-0.12 nM[3]
Wide Range of Cancer Cell Lines-0.037 - 0.5 nM[3]
L1210Murine leukemia20 pM[4]
IMR-90 (quiescent)Normal human fibroblast6.7 µM[3]
Amphidinolide H L1210Murine leukemia0.001 µg/mL
KBHuman oral epidermoid carcinoma0.001 µg/mL
Eribulin Wide Range of Cancer Cell Lines-0.09 - 9.5 nM[5][6]
Hematologic Cancer Cell Lines-0.13 - 12.12 nM[7]
HeLaHuman cervical cancer1.58 nM[8]
FaDuHuman pharyngeal squamous cell carcinoma0.7 nM[8]

Experimental Protocols

The following protocols describe standard methodologies used to assess the cytotoxicity of marine macrolides.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The marine macrolides are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in fresh culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). The medium in the wells is replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO or a solution of isopropanol with HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Macrolides compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition & Incubation (2-4h) incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Experimental workflow for the MTT cytotoxicity assay.

Mechanisms of Action and Signaling Pathways

The potent cytotoxicity of these marine macrolides stems from their ability to interfere with fundamental cellular processes, often leading to cell cycle arrest and apoptosis.

Iriomoteolide-1a

The precise signaling pathway of Iriomoteolide-1a-induced cytotoxicity is still under investigation. However, its potent anti-proliferative effects against cancer cell lines suggest that it likely induces apoptosis. The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute programmed cell death.

iriomoteolide_pathway cluster_cell Cancer Cell Iriomoteolide_1a Iriomoteolide-1a Unknown_Target Intracellular Target(s) (Hypothesized) Iriomoteolide_1a->Unknown_Target Apoptosis_Induction Apoptosis Induction Unknown_Target->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death spongistatin_pathway cluster_cell Cancer Cell Spongistatin_1 Spongistatin 1 / Eribulin Tubulin Tubulin Spongistatin_1->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death amphidinolide_pathway cluster_cell Cancer Cell Amphidinolide_H Amphidinolide H Actin Actin Filaments Amphidinolide_H->Actin Interacts with Cytoskeleton_Disruption Cytoskeleton Disruption Actin->Cytoskeleton_Disruption Cell_Process_Inhibition Inhibition of Cell Motility, Division, and Structure Cytoskeleton_Disruption->Cell_Process_Inhibition Cell_Death Cell Death Cell_Process_Inhibition->Cell_Death

References

Iriomoteolide 1a versus Amphidinolides: A Comparative Analysis of Cytotoxic Marine Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potent anti-cancer activities, mechanisms of action, and experimental foundations of two classes of marine-derived polyketides.

This guide provides a comparative overview of Iriomoteolide 1a and the broader family of Amphidinolides, two groups of structurally complex macrolides isolated from marine dinoflagellates. Both classes of compounds have garnered significant interest within the scientific community, particularly for their potent cytotoxic effects against a range of cancer cell lines, marking them as promising candidates for future oncological drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to facilitate further investigation and comparison.

Data Presentation: A Comparative Look at Cytotoxicity

The cytotoxic potency of this compound and various Amphidinolides has been evaluated across multiple studies, typically utilizing colorimetric assays such as MTT or SRB to determine the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values, providing a quantitative comparison of their efficacy against different human cancer cell lines.

CompoundCell LineIC50 (µg/mL)IC50 (nM)Reference
This compound DG-75 (Human B lymphocyte)0.002~3.4[1]
Raji (EBV-infected human B lymphocyte)0.003~5.1[1]
Amphidinolide B L1210 (Murine leukemia)0.0045-[2]
KB (Human epidermoid carcinoma)0.0015-[2]
Amphidinolide H L1210 (Murine leukemia)0.001-[2]
KB (Human epidermoid carcinoma)0.00014-[2]
Amphidinolide J L1210 (Murine leukemia)1.6-[3]
KB (Human epidermoid carcinoma)3.8-[3]
Amphidinolide K L1210 (Murine leukemia)2.1-[3]
KB (Human epidermoid carcinoma)4.8-[3]
Amphidinolide X L1210 (Murine leukemia)0.82-[3]
KB (Human epidermoid carcinoma)1.2-[3]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Selected Amphidinolides.

Experimental Protocols

The determination of the cytotoxic activity of this compound and Amphidinolides is predominantly achieved through in vitro cell viability assays. The following are detailed methodologies for two commonly employed assays, the MTT and SRB assays, which are representative of the experimental protocols used in the cited studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or Amphidinolide) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[5]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with deionized water to remove TCA, medium, and serum components. The plates are then air-dried.

  • Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound SRB dye and then air-dried.

  • Protein-Bound Dye Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language.

cluster_Amphidinolide Amphidinolide Mechanism of Action Amphidinolide Amphidinolides (e.g., B, H, J, K, X) Actin Actin (G-actin or F-actin) Amphidinolide->Actin Direct Binding Filament_Dynamics Altered Actin Filament Dynamics Actin->Filament_Dynamics Stabilization or Destabilization Cytoskeleton Cytoskeletal Disruption Filament_Dynamics->Cytoskeleton Apoptosis Apoptosis Cytoskeleton->Apoptosis

Caption: Mechanism of action for actin-interacting Amphidinolides.

cluster_Cytotoxicity_Workflow General Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound (this compound or Amphidinolide) A->B C Incubate (e.g., 48-72h) B->C D Add Viability Reagent (e.g., MTT, SRB) C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: A generalized workflow for determining cytotoxicity.

Comparative Analysis of Mechanism of Action

Amphidinolides: Modulators of the Actin Cytoskeleton

A significant body of research has identified the actin cytoskeleton as a primary target for many Amphidinolides.[6] However, the specific effect on actin dynamics varies between different members of this family.[6]

  • Actin Stabilizers: Amphidinolides H and K have been shown to stabilize actin filaments (F-actin).[6] Amphidinolide H, for instance, covalently binds to actin, leading to the hyperpolymerization of purified actin in vitro and the disruption of actin organization in cells.[7][8] This stabilization of the actin cytoskeleton can interfere with crucial cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to apoptosis.

  • Actin Destabilizers: In contrast, Amphidinolides J and X act as F-actin destabilizers.[6] They are thought to inhibit the assembly of G-actin monomers into filamentous F-actin.[3] This disruption of actin polymerization has similar downstream consequences, leading to cytoskeletal collapse and programmed cell death.

The dual nature of the Amphidinolide family—containing both actin stabilizers and destabilizers—makes them a fascinating subject for studying the intricate regulation of the actin cytoskeleton and for developing novel anti-cancer agents with distinct mechanisms of action.

This compound: A Potent Cytotoxin with an Elusive Mechanism

This compound exhibits exceptionally potent cytotoxicity, with IC50 values in the low nanomolar range, comparable to or even exceeding that of some of the most potent Amphidinolides.[1] Despite its remarkable activity, the precise molecular mechanism of action of this compound has not yet been fully elucidated.[1] The structural features of this compound are distinct from the well-characterized actin-binding Amphidinolides, suggesting that it may operate through a different pathway. The induction of apoptosis is the ultimate outcome of its cytotoxic effect, but the upstream signaling events and direct molecular targets remain an active area of investigation. The potent nature of this compound underscores the importance of further research to unravel its mechanism, which could reveal novel targets for cancer therapy.

Conclusion

Both this compound and the Amphidinolides represent powerful classes of marine-derived macrolides with significant potential as anti-cancer agents. The Amphidinolides offer a diverse range of activities centered on the modulation of the actin cytoskeleton, providing valuable tools for both basic research and therapeutic development. This compound, with its exceptional potency and currently undefined mechanism, presents an exciting frontier for the discovery of new anti-cancer pathways. This comparative guide highlights the current state of knowledge and underscores the need for continued investigation into these promising natural products to fully harness their therapeutic potential.

References

Unraveling the Structure-Activity Relationship of Iriomoteolide-1a Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The precise stereochemistry of Iriomoteolide-1a, a potent cytotoxic macrolide isolated from the marine dinoflagellate Amphidinium sp., has been a long-standing puzzle in natural product chemistry. Recent breakthroughs in total synthesis have not only unequivocally established its correct structure but also paved the way for systematic structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of Iriomoteolide-1a analogs, summarizing the available quantitative data, detailing experimental protocols, and visualizing key concepts to aid researchers in the field of drug discovery and development.

For over a decade, the initially proposed structure of Iriomoteolide-1a spurred numerous synthetic efforts. However, these endeavors consistently yielded molecules devoid of the potent cytotoxic activity observed in the natural product. This discrepancy highlighted the critical role of stereochemistry in the bioactivity of this complex macrolide. A collaborative effort between the research groups of Professor Haruhiko Fuwa at Chuo University and Professor Masashi Tsuda at Kochi University recently led to the successful elucidation and total synthesis of the correct structure of Iriomoteolide-1a.[1][2] Their work confirmed that the synthetic Iriomoteolide-1a, possessing the correct absolute and relative stereochemistry, exhibits potent cytotoxic activity in the nanomolar range, comparable to the natural product.[2][3]

The Critical Importance of Stereochemistry: A Tale of Inactive Diastereomers

Early synthetic campaigns targeting the originally proposed, and ultimately incorrect, structure of Iriomoteolide-1a, along with several of its diastereomers, consistently resulted in biologically inactive compounds.[4][5] This crucial finding underscores a fundamental principle of the SAR of Iriomoteolide-1a: the specific three-dimensional arrangement of atoms is paramount for its cytotoxic effects. Any deviation from the natural stereoconfiguration leads to a dramatic loss of activity.

Comparative Cytotoxicity Data

While extensive SAR studies on a wide range of analogs of the correct Iriomoteolide-1a structure are still emerging following its recent structural revision, the available data clearly distinguishes the active natural form from its inactive synthetic predecessors.

CompoundCell LineIC50 (ng/mL)IC50 (nM)Reference
Natural Iriomoteolide-1a DG-75 (Human B lymphocyte)2~3.5[4]
Raji (EBV-infected human lymphocyte)3~5.3[4]
Synthetic Iriomoteolide-1a (Correct Structure) Human Cancer Cells-Nanomolar range[2][3]
Synthetic Analogs (Incorrectly Proposed Structures and Diastereomers) VariousNo appreciable cytotoxicity-[4][5]

Table 1: Comparative Cytotoxicity of Iriomoteolide-1a and its Analogs. The table highlights the potent activity of the natural and correctly synthesized Iriomoteolide-1a, in stark contrast to the inactivity of analogs based on the previously proposed, incorrect structures.

Unraveling the Mechanism of Action: A Potential Link to the Actin Cytoskeleton

While the precise molecular target of Iriomoteolide-1a is yet to be definitively identified, studies on the related macrolide, Iriomoteolide-3a, offer compelling clues. Research has shown that Iriomoteolide-3a and its analogs target the actin cytoskeleton, affecting its polymerization and depolymerization dynamics.[6] This suggests that Iriomoteolide-1a may share a similar mechanism of action, inducing cytotoxicity through the disruption of this essential cellular component. The potent activity of Iriomoteolide-1a at nanomolar concentrations is consistent with a highly specific interaction with a key cellular target, such as actin.

Further investigation into the effects of the correctly structured Iriomoteolide-1a on actin dynamics is a crucial next step in fully understanding its mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR studies of Iriomoteolide-1a analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8]

Materials:

  • Target cancer cell lines (e.g., DG-75, Raji)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Iriomoteolide-1a analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Iriomoteolide-1a analogs in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Actin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of actin using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.[9][10][11]

Materials:

  • Rabbit skeletal muscle actin (pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0)

  • Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0)

  • Iriomoteolide-1a analogs

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare a solution of pyrene-labeled G-actin in G-buffer on ice.

  • Initiation of Polymerization: Transfer the G-actin solution to a fluorometer cuvette. Add the Iriomoteolide-1a analog or vehicle control. Initiate polymerization by adding the polymerization-inducing buffer.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.

  • Data Analysis: The increase in fluorescence intensity over time reflects the rate of actin polymerization. The effect of the Iriomoteolide-1a analog can be quantified by comparing the polymerization rate and the steady-state fluorescence level to the vehicle control.

Visualizing the Path Forward

To facilitate a deeper understanding of the experimental workflows and potential signaling pathways involved, the following diagrams are provided.

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_moa MoA Elucidation syn Total Synthesis of Iriomoteolide-1a Analogs (Correct Stereochemistry) cyto Cytotoxicity Assays (e.g., MTT) syn->cyto Screen for Activity moa Mechanism of Action Studies cyto->moa Active Compounds actin Actin Polymerization Assays moa->actin signal Signaling Pathway Analysis moa->signal

Figure 1: Experimental Workflow for SAR Studies. This diagram outlines the logical progression from the synthesis of Iriomoteolide-1a analogs to their biological evaluation and mechanism of action studies.

potential_pathway Iriomoteolide Iriomoteolide-1a Actin Actin Dynamics Iriomoteolide->Actin Inhibition/Stabilization Cytoskeleton Cytoskeletal Disruption Actin->Cytoskeleton Apoptosis Apoptosis Cytoskeleton->Apoptosis

Figure 2: Hypothesized Signaling Pathway. This diagram illustrates a potential mechanism of action for Iriomoteolide-1a, leading from the disruption of actin dynamics to the induction of apoptosis.

Conclusion and Future Directions

The recent structural elucidation of Iriomoteolide-1a has opened a new chapter in the exploration of this potent marine natural product. The clear demonstration that its cytotoxicity is exquisitely dependent on its stereochemistry provides a solid foundation for future SAR studies. The primary focus for researchers should now be on the rational design and synthesis of analogs based on the correct stereochemical scaffold. Key areas for modification will likely include the macrolactone core, the side chain, and the various functional groups to probe their respective contributions to bioactivity.

Furthermore, definitively identifying the molecular target of Iriomoteolide-1a and elucidating the downstream signaling pathways it modulates will be crucial for its development as a potential therapeutic agent. The hypothesis that Iriomoteolide-1a targets the actin cytoskeleton, similar to its congener Iriomoteolide-3a, warrants rigorous investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of Iriomoteolide-1a and its analogs in the fight against cancer.

References

Validating the Anticancer Potential of Iriomoteolide 1a: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iriomoteolide 1a, a complex macrolide isolated from the marine dinoflagellate Amphidinium sp., has demonstrated remarkable cytotoxic activity against human B-lymphoma cell lines in preclinical in vitro studies.[1] Its intricate structure and potent anticancer properties have generated significant interest within the scientific community.[2] However, the in vivo anticancer efficacy and the precise mechanism of action of this compound remain largely unexplored.[3] This guide provides a comparative framework for validating the anticancer activity of this compound in vivo, contrasting its known in vitro performance with the established standard-of-care chemotherapy regimen for B-cell lymphoma, R-CHOP.

Performance Comparison: this compound vs. Standard of Care

Due to the current absence of in vivo data for this compound, this section presents its potent in vitro activity alongside reported in vivo efficacy data for the standard B-cell lymphoma treatment, R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone). This juxtaposition highlights the therapeutic potential of this compound and underscores the necessity for comprehensive in vivo evaluation.

ParameterThis compoundR-CHOP Regimen
In Vitro Potency (IC50) 2 ng/mL (DG-75 human B-lymphoma cell line)[1]Varies by component and cell line
In Vivo Efficacy Data not availableSignificant tumor growth inhibition and regression in non-Hodgkin's lymphoma xenograft models[4]
Mechanism of Action Not fully elucidated; proposed to involve microtubule disruption and modulation of signaling pathways such as MAPK.Combination of a monoclonal antibody targeting CD20 (Rituximab) and cytotoxic agents that induce DNA damage and mitotic arrest.

Proposed In Vivo Experimental Protocol: B-Cell Lymphoma Xenograft Model

To ascertain the in vivo anticancer activity of this compound, a well-established human tumor xenograft model using an aggressive B-cell lymphoma cell line (e.g., DG-75 or SU-DHL-6) is recommended.[3][5]

1. Cell Culture and Animal Models:

  • Cell Line: DG-75 human B-cell lymphoma cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: Female severe combined immunodeficient (SCID) or NOD/SCID mice, aged 6-8 weeks, will be used. These immunocompromised models are necessary for the successful engraftment of human tumor cells.[3]

2. Tumor Implantation:

  • Each mouse will be subcutaneously inoculated in the right flank with 5 x 10^6 DG-75 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor growth will be monitored bi-weekly using digital calipers.

3. Treatment Protocol:

  • When tumors reach a mean volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., saline or a solution of DMSO and polyethylene glycol)

    • This compound (multiple dose levels, e.g., 1, 5, and 10 mg/kg)

    • R-CHOP (standard clinical regimen adapted for murine models)

  • This compound will be administered via intraperitoneal (IP) injection daily for 5 consecutive days, followed by a 2-day rest period, for three cycles. The R-CHOP regimen will be administered according to established protocols.

  • Tumor volume and body weight will be measured three times a week.

4. Efficacy and Toxicity Evaluation:

  • Primary Endpoint: Tumor growth inhibition (TGI). TGI will be calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

  • Secondary Endpoints:

    • Tumor regression.

    • Overall survival.

    • Body weight changes (as a measure of toxicity).

  • At the end of the study, tumors will be excised for histological and immunohistochemical analysis to assess cell proliferation (Ki-67) and apoptosis (TUNEL assay).

Visualizing the Proposed Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its in vivo validation.

G cluster_0 Proposed Signaling Pathway of this compound Iriomoteolide This compound Microtubules Microtubule Dynamics Iriomoteolide->Microtubules Disruption MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Iriomoteolide->MAPK_Pathway Activation Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis MAPK_Pathway->Apoptosis

Proposed mechanism of this compound.

G cluster_1 Experimental Workflow for In Vivo Validation start Start: B-Cell Lymphoma Cell Culture implantation Subcutaneous Implantation in SCID Mice start->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle - this compound - R-CHOP randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: - TGI - Survival - Histology monitoring->endpoint

In vivo validation workflow.

Concluding Remarks

While the in vitro data for this compound is highly promising, rigorous in vivo studies are imperative to validate its potential as a clinically relevant anticancer agent. The proposed experimental framework provides a robust methodology for assessing its efficacy and safety in a preclinical setting. Further investigation into its mechanism of action, potentially through transcriptomic and proteomic analyses of treated tumors, will be crucial for identifying predictive biomarkers and optimizing its therapeutic application. The comparison with the R-CHOP regimen will offer a clear benchmark for its potential advantages in the treatment of B-cell lymphomas.

References

Comparative Analysis of Iriomoteolide 1a and Paclitaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iriomoteolide 1a and paclitaxel are both natural products that have garnered significant interest in the scientific community for their potent cytotoxic effects against various cancer cell lines. Paclitaxel, a well-established chemotherapeutic agent, has a thoroughly documented mechanism of action. In contrast, this compound, a more recently discovered marine macrolide, presents a more enigmatic profile.

This guide provides a detailed analysis of the mechanism of action of paclitaxel, supported by experimental data and protocols. It must be noted, however, that a direct comparative analysis with this compound is not currently possible. As of late 2024, the precise biological mechanism of action for this compound remains unknown.[1][2] The scientific community has only recently elucidated and confirmed its correct chemical structure through total synthesis, a crucial step that now enables further investigation into its biological activity.[3] Earlier attempts to synthesize the proposed structure of this compound did not yield a compound with the expected cytotoxic potency, highlighting the structural complexities that have hindered mechanistic studies.

Therefore, this document will first offer a comprehensive overview of the well-established mechanism of paclitaxel and then briefly summarize the current state of knowledge on this compound, paving the way for future comparative analyses as research progresses.

Paclitaxel: A Detailed Mechanism of Action

Paclitaxel is a prototypical microtubule-stabilizing agent used in the treatment of various cancers. Its mechanism of action is centered on its ability to disrupt the normal dynamics of the cellular cytoskeleton.

Microtubule Stabilization

The primary molecular target of paclitaxel is the β-tubulin subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, including cell division, maintenance of cell shape, and intracellular transport. Paclitaxel binds to a site on the β-tubulin subunit, which promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles.

Cell Cycle Arrest

The stabilization of microtubules by paclitaxel has profound effects on cell division. During mitosis, the dynamic instability of microtubules is crucial for the formation and function of the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. By suppressing microtubule dynamics, paclitaxel disrupts the formation of a proper metaphase spindle, leading to the activation of the spindle assembly checkpoint. This results in a prolonged arrest of the cell cycle in the G2/M phase.

Induction of Apoptosis

Prolonged mitotic arrest induced by paclitaxel ultimately triggers programmed cell death, or apoptosis. Several signaling pathways are implicated in paclitaxel-induced apoptosis:

  • Activation of the Spindle Assembly Checkpoint: The sustained activation of the spindle assembly checkpoint is a key trigger for apoptosis.

  • Modulation of Bcl-2 Family Proteins: Paclitaxel can induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, while promoting the activity of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates and dismantle the cell.

  • JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway can also be activated by paclitaxel, contributing to the apoptotic response.

Data Presentation: Paclitaxel

The following tables summarize key quantitative data related to the mechanism of action of paclitaxel.

Table 1: Antiproliferative Activity (IC50) of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer3 - 10
A549Lung Cancer5 - 20
HeLaCervical Cancer2 - 8
OVCAR-3Ovarian Cancer4 - 15
PC-3Prostate Cancer10 - 50

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.

Table 2: Effect of Paclitaxel on Microtubule Polymerization

ParameterControl+ Paclitaxel (10 µM)
Rate of Polymerization BaselineIncreased
Critical Concentration ~1 mg/mLDecreased
Polymer Mass at Steady State BaselineSignificantly Increased
Depolymerization Rate BaselineSignificantly Decreased

Experimental Protocols: Investigating Paclitaxel's Mechanism

The following are detailed methodologies for key experiments used to characterize the mechanism of action of paclitaxel.

Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the in vitro assembly of purified tubulin.

Methodology:

  • Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), paclitaxel stock solution, and a fluorescence reporter (e.g., DAPI).

  • Procedure:

    • Tubulin is pre-incubated on ice with GTP.

    • The reaction is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer or fluorometer.

    • The polymerization of tubulin is monitored over time by measuring the increase in light scattering at 340 nm or the increase in fluorescence of a reporter dye.

    • Different concentrations of paclitaxel are added to the reaction mixture to assess its effect on the rate and extent of polymerization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Culture: Cancer cells are seeded in culture plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of paclitaxel for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of a compound on the microtubule network within cells.

Methodology:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with paclitaxel.

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde or cold methanol) and then permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Cells are incubated with a primary antibody specific for α-tubulin or β-tublin.

    • After washing, a fluorescently labeled secondary antibody is applied.

    • The nucleus can be counterstained with a DNA dye like DAPI.

  • Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope.

Mandatory Visualizations: Paclitaxel

Paclitaxel_Mechanism Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit Paclitaxel->BetaTubulin Microtubules Microtubules BetaTubulin->Microtubules Binds to Stabilization Hyperstabilization & Prevention of Depolymerization Microtubules->Stabilization Spindle Disruption of Mitotic Spindle Dynamics Stabilization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M_Arrest G2/M Phase Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to Bcl2 Phosphorylation & Inactivation of Bcl-2 G2M_Arrest->Bcl2 Caspases Caspase Cascade Activation Bcl2->Caspases Caspases->Apoptosis

Caption: Mechanism of action of paclitaxel.

Cell_Cycle_Workflow start Seed Cells in Culture Plate treat Treat with Paclitaxel (e.g., 24 hours) start->treat harvest Harvest Cells (Trypsinization) treat->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analysis Generate DNA Content Histogram & Quantify Cell Cycle Phases flow->analysis

Caption: Experimental workflow for cell cycle analysis.

This compound: Current State of Knowledge

This compound is a 20-membered macrolide isolated from the benthic dinoflagellate Amphidinium sp.[4] It has demonstrated potent cytotoxicity against human B lymphocyte DG-75 cells and Epstein-Barr virus-infected Raji cells, with IC50 values in the low nanomolar range.[4]

Despite this promising activity, its mechanism of action remains unelucidated.[1][2] A significant hurdle in the study of this compound has been the ambiguity surrounding its correct chemical structure. However, a recent breakthrough in late 2024 has led to the successful determination of its stereostructure and its total synthesis.[3] The synthetic this compound has been confirmed to exhibit nanomolar cytotoxic activity, validating the natural product's potent biological effects.[3]

This crucial advancement now opens the door for detailed mechanistic studies, including the identification of its molecular target(s) and the signaling pathways it perturbs to induce cell death. Future research will likely focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the protein(s) to which this compound binds.

  • Cellular Effects: Investigating its effects on the cell cycle, apoptosis, and other cellular processes to determine the phenotypic consequences of target engagement.

  • Structure-Activity Relationship Studies: Synthesizing analogues of this compound to understand which parts of the molecule are essential for its cytotoxic activity.

Conclusion

Paclitaxel exerts its anticancer effects through a well-defined mechanism involving the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. In contrast, the mechanism of action of this compound remains an open area of investigation. The recent successful synthesis of the correctly structured this compound is a landmark achievement that will undoubtedly catalyze research into its biological functions. As new data emerges, a direct and detailed comparison with established agents like paclitaxel will become possible, potentially revealing novel therapeutic targets and strategies in the fight against cancer.

References

Unveiling the Cellular Targets of Iriomoteolide-1a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Iriomoteolide-1a, a 20-membered macrolide isolated from the benthic dinoflagellate Amphidinium sp., has demonstrated potent cytotoxic effects against various human cancer cell lines, including B lymphocyte DG-75 and Epstein-Barr virus-infected Raji cells.[1][2][3] Despite its promising antitumor activity, the precise cellular targets and mechanism of action of Iriomoteolide-1a remain elusive.[1][3] This guide provides a comparative analysis of Iriomoteolide-1a with established actin-targeting agents, proposes a comprehensive experimental workflow for target identification, and presents detailed protocols for key validation assays. The objective is to furnish researchers, scientists, and drug development professionals with a framework to elucidate the therapeutic potential of this marine natural product.

Comparative Analysis of Iriomoteolide-1a and Known Actin-Targeting Drugs

While the direct cellular target of Iriomoteolide-1a is not yet confirmed, its potent cytotoxic and anti-proliferative properties are characteristic of compounds that interfere with the actin cytoskeleton, a crucial component of cell division, motility, and structure. This section compares the known biological effects of Iriomoteolide-1a with those of well-characterized actin-targeting drugs: Latrunculin A, Cytochalasin D, and Jasplakinolide.

FeatureIriomoteolide-1aLatrunculin ACytochalasin DJasplakinolide
Primary Cellular Effect Potent cytotoxicity, cell cycle arrest (Hypothesized)Inhibition of actin polymerization[4]Inhibition of actin polymerizationStabilization of F-actin filaments[4]
Mechanism of Action UnknownSequesters G-actin monomers, preventing their incorporation into filaments[4][5]Caps the barbed end of F-actin, preventing elongation[4][5]Binds to and stabilizes F-actin, preventing depolymerization[4][5]
Reported IC50 2 ng/mL (DG-75 cells)[1][2][3], 3 ng/mL (Raji cells)[1][3]Varies by cell line (nM to low µM range)Varies by cell line (nM to low µM range)Varies by cell line (nM to low µM range)
Source Marine Dinoflagellate (Amphidinium sp.)[1][2][3]Red Sea Sponge (Latrunculia magnifica)Fungi (Aspergillus clavatus)Marine Sponge (Jaspis sp.)
Structural Class 20-membered Macrolide[1][2]MacrolideFungal AlkaloidCyclodepsipeptide

Experimental Workflow for Cellular Target Identification

To definitively identify the cellular targets of Iriomoteolide-1a, a multi-pronged approach combining affinity chromatography and chemical proteomics is proposed. This workflow is designed to isolate and identify proteins that directly interact with the compound.

Target_Identification_Workflow cluster_Preparation Phase 1: Probe Synthesis & Lysate Preparation cluster_Purification Phase 2: Affinity Purification cluster_Analysis Phase 3: Proteomic Analysis & Validation Iriomoteolide Iriomoteolide-1a Linker Attach Linker Arm Iriomoteolide->Linker Immobilize Immobilize on Resin Linker->Immobilize Affinity_Resin Iriomoteolide-1a Affinity Resin Immobilize->Affinity_Resin Incubate Incubate Lysate with Resin Affinity_Resin->Incubate Cells Cancer Cell Line (e.g., DG-75) Lyse Cell Lysis & Protein Extraction Cells->Lyse Lysate Clarified Cell Lysate Lyse->Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Eluate Protein Eluate Elute->Eluate SDS_PAGE SDS-PAGE & In-gel Digestion Eluate->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Database Database Search & Protein ID LC_MS->Database Hit_List Candidate Target Proteins Database->Hit_List Validation Target Validation Assays Hit_List->Validation

A proposed workflow for identifying cellular targets of Iriomoteolide-1a.

Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol outlines the steps for using a synthesized Iriomoteolide-1a affinity resin to capture binding partners from a cell lysate.

Materials:

  • Iriomoteolide-1a affinity resin (Iriomoteolide-1a immobilized on NHS-activated Sepharose beads)

  • DG-75 human B lymphocyte cells

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution Buffer (0.1 M Glycine-HCl pH 2.5)

  • Neutralization Buffer (1 M Tris-HCl pH 8.5)

Procedure:

  • Cell Lysis: Harvest DG-75 cells and wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Resin Equilibration: Wash the Iriomoteolide-1a affinity resin three times with Lysis Buffer.

  • Binding: Incubate the clarified cell lysate with the equilibrated affinity resin for 4 hours at 4°C on a rotator.

  • Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by incubating the resin with Elution Buffer for 5 minutes. Collect the eluate and neutralize with Neutralization Buffer.

  • Sample Preparation for MS: Concentrate the eluate and prepare for mass spectrometry analysis.

Proteomic Identification of Target Proteins by LC-MS/MS

This protocol describes the analysis of the eluted proteins to identify potential Iriomoteolide-1a targets.

Materials:

  • Eluted protein sample from affinity chromatography

  • SDS-PAGE gels

  • In-gel digestion kit (Trypsin)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • SDS-PAGE: Separate the eluted proteins on a 1D SDS-PAGE gel.

  • In-Gel Digestion: Excise the protein bands from the gel and perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the resulting MS/MS spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the Iriomoteolide-1a pull-down compared to a control resin.

Signaling Pathways and Potential Mechanisms

Should the actin cytoskeleton be confirmed as a target of Iriomoteolide-1a, its mechanism could be elucidated by examining its effects on actin dynamics. The following diagrams illustrate the established pathways of comparative drugs and a hypothetical pathway for Iriomoteolide-1a.

Known Actin-Targeting Drug Pathways

Actin_Drug_Pathways cluster_Latrunculin Latrunculin A cluster_Cytochalasin Cytochalasin D cluster_Jasplakinolide Jasplakinolide LatA Latrunculin A G_Actin_LatA G-Actin Sequestration LatA->G_Actin_LatA binds Polymerization Polymerization G_Actin_LatA->Polymerization inhibits CytD Cytochalasin D F_Actin_Cap Barbed End Capping CytD->F_Actin_Cap binds F_Actin_Cap->Polymerization inhibits Jasp Jasplakinolide F_Actin_Stab Filament Stabilization Jasp->F_Actin_Stab binds Depolymerization Depolymerization F_Actin_Stab->Depolymerization inhibits G_Actin G-Actin Monomers G_Actin->Polymerization F_Actin F-Actin Polymer F_Actin->Depolymerization Polymerization->F_Actin Depolymerization->G_Actin

Mechanisms of common actin-targeting drugs.
Hypothetical Iriomoteolide-1a Signaling Pathway

Assuming Iriomoteolide-1a disrupts actin dynamics, a possible mechanism could involve the modulation of actin-binding proteins (ABPs) that regulate filament turnover.

Hypothetical_Iriomoteolide_Pathway Irio Iriomoteolide-1a Target_Protein Hypothetical Target (e.g., Cofilin, Profilin) Irio->Target_Protein binds and modulates Actin_Dynamics Actin Filament Dynamics (Polymerization/Depolymerization) Target_Protein->Actin_Dynamics dysregulates Cell_Cycle Cell Cycle Arrest Actin_Dynamics->Cell_Cycle leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis induces

References

A Comparative Analysis of Iriomoteolide 1a and Doxorubicin Efficacy in Breast Cancer Cells: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of Iriomoteolide 1a and the widely-used chemotherapeutic agent doxorubicin in breast cancer cells is not feasible at this time due to a lack of publicly available scientific literature on the effects of this compound on breast cancer cell lines.

This compound, a complex macrolide isolated from a marine dinoflagellate, has demonstrated potent cytotoxic effects against certain cancer cell lines, such as human B lymphocyte DG-75 and Raji cells, with IC50 values in the nanomolar range. Its total synthesis has been a significant focus of chemical research, confirming its potent cytotoxic properties in human cancer cells generally. However, specific studies detailing its efficacy, mechanism of action, and comparative performance against standards like doxorubicin in breast cancer cell lines such as MCF-7 or MDA-MB-231 are not present in the current body of scientific publications.

In contrast, doxorubicin is a well-established anthracycline antibiotic used extensively in the treatment of various cancers, including breast cancer. Its mechanism of action and cytotoxic efficacy against numerous breast cancer cell lines have been thoroughly documented.

This guide, therefore, will provide a comprehensive overview of the available data on doxorubicin's efficacy in breast cancer cells as a reference point. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape and to highlight the knowledge gap regarding the potential of this compound in this specific context.

Doxorubicin: Efficacy in Breast Cancer Cell Lines

Doxorubicin is a cornerstone of many breast cancer chemotherapy regimens. Its cytotoxic effects have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

Quantitative Data: Doxorubicin Cytotoxicity
Cell LineReceptor StatusDoxorubicin IC50Treatment DurationReference
MCF-7 ER+, PR+, HER2-~0.1 µM - 4 µM24 - 72 hours[1][2]
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)~1 µM24 - 48 hours[1]
AMJ13 Not Specified223.6 µg/ml72 hours[3]
T47D ER+, PR+, HER2-Not SpecifiedNot Specified[4]
SKBR3 HER2+Not SpecifiedNot Specified[4]
BT549 Triple-NegativeNot SpecifiedNot Specified[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the efficacy of chemotherapeutic agents like doxorubicin in breast cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of doxorubicin (or the compound of interest) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Doxorubicin's Mechanism of Action in Breast Cancer Cells

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by interfering with DNA replication and function.[5][6][7]

Doxorubicin_Mechanism Doxorubicin Doxorubicin CellMembrane Cell Membrane Doxorubicin->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA Intercalates TopoisomeraseII Topoisomerase II CellMembrane->TopoisomeraseII Inhibits Mitochondria Mitochondria CellMembrane->Mitochondria DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage Causes Double-Strand Breaks ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis ROS->DNA_Damage Mitochondria->ROS Generates DNA_Damage->Apoptosis Triggers

Caption: Doxorubicin's multifaceted mechanism of action in cancer cells.

Experimental Workflow for Assessing Cytotoxicity

The general workflow for evaluating the cytotoxic potential of a compound against breast cancer cell lines is a multi-step process.

Cytotoxicity_Workflow start Start cell_culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture treatment Treat Cells with Drug (24, 48, 72 hours) cell_culture->treatment drug_prep Prepare Drug Dilutions (this compound or Doxorubicin) drug_prep->treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end pathway_analysis Mechanism of Action Studies (e.g., Western Blot, qPCR) apoptosis_assay->pathway_analysis pathway_analysis->end

Caption: A typical experimental workflow for evaluating drug cytotoxicity.

Conclusion

While this compound presents an interesting molecular structure with demonstrated potent cytotoxicity, its potential as a therapeutic agent for breast cancer remains unexplored in published research. A direct comparison with doxorubicin, a well-characterized and clinically utilized drug, is therefore not possible. The data and protocols provided for doxorubicin serve as a benchmark for the types of studies that would be necessary to evaluate the efficacy of this compound in breast cancer cells. Future research is warranted to investigate the activity of this marine natural product in breast cancer models to determine if it holds promise as a novel therapeutic candidate.

References

Investigating Potential Drug Resistance Mechanisms to Iriomoteolide-1a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iriomoteolide-1a, a marine macrolide of significant interest, has demonstrated potent cytotoxic activity against various human cancer cell lines.[1][2][3] While its precise molecular target remains to be definitively identified, structural similarities to known microtubule-stabilizing agents such as laulimalide and peloruside A suggest a potential mechanism of action involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][4] This guide provides a comparative framework for investigating potential drug resistance mechanisms to Iriomoteolide-1a, drawing parallels with established resistance to other microtubule-targeting agents and outlining key experimental protocols to test these hypotheses.

General Mechanisms of Acquired Drug Resistance in Cancer

Cancer cells can develop resistance to cytotoxic agents through a variety of mechanisms, broadly categorized as follows:

  • Altered Drug Transport: Decreased drug influx or increased drug efflux, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein, can reduce the intracellular concentration of the drug.[5][6]

  • Altered Drug Metabolism: Cancer cells may upregulate enzymes that inactivate the drug or downregulate enzymes required for its activation.[5][7]

  • Modification of the Drug Target: Mutations in the target protein can prevent the drug from binding effectively.[8]

  • Activation of Alternative Signaling Pathways: Cells may bypass the effects of the drug by activating pro-survival pathways.

  • Enhanced DNA Repair Mechanisms: For drugs that damage DNA, cancer cells can enhance their DNA repair capacity.[8]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can render cells resistant to drug-induced cell death.[6][7]

Hypothetical Resistance Mechanisms to Iriomoteolide-1a

Based on the presumed microtubule-stabilizing activity of Iriomoteolide-1a, we can hypothesize several specific mechanisms of resistance, drawing comparisons with laulimalide and peloruside A.

Table 1: Comparison of Potential Resistance Mechanisms

Resistance MechanismIriomoteolide-1a (Hypothesized)Laulimalide & Peloruside A (Known)Paclitaxel (Taxoid Site Binder)
Target Modification Mutations in the β-tubulin binding site, distinct from the taxoid site.Mutations in the β-tubulin binding site, altering drug affinity.[9]Mutations in the taxoid binding site on β-tubulin.
Altered Tubulin Isotype Expression Changes in the expression levels of different β-tubulin isotypes, with some being less sensitive to the drug.Overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) is associated with reduced sensitivity.[3]Overexpression of βIII-tubulin is a well-established mechanism of resistance.
Increased Drug Efflux Overexpression of ABC transporters, although potentially less of a factor given the activity of laulimalide and peloruside A in P-glycoprotein overexpressing cells.[8][10]Less susceptible to P-glycoprotein-mediated efflux compared to paclitaxel.[8][10]A major mechanism of resistance is increased efflux by P-glycoprotein.
Altered Microtubule Dynamics Intrinsic changes in microtubule stability or dynamics that compensate for the drug's effect.Alterations in microtubule stability in the absence of the drug have been observed in resistant cell lines.[9]Changes in microtubule dynamicity can contribute to resistance.

Experimental Protocols for Investigating Resistance

To systematically investigate these potential resistance mechanisms, a series of experiments can be performed.

Development of Iriomoteolide-1a-Resistant Cell Lines

Objective: To generate cell lines with acquired resistance to Iriomoteolide-1a for comparative studies.

Protocol:

  • Determine the initial IC50: Culture a parental cancer cell line (e.g., A549, HeLa) and determine the half-maximal inhibitory concentration (IC50) of Iriomoteolide-1a using a cell viability assay such as the MTT or MTS assay.[11][12]

  • Continuous or intermittent exposure: Culture the parental cells in the presence of Iriomoteolide-1a at a concentration close to the IC50.

  • Dose escalation: Gradually increase the concentration of Iriomoteolide-1a in the culture medium as the cells adapt and resume proliferation.[1][5][13]

  • Isolation of resistant clones: After several months of continuous culture with increasing drug concentrations, isolate and expand individual clones that can proliferate at a significantly higher concentration of Iriomoteolide-1a compared to the parental line.

  • Characterization of resistance: Confirm the degree of resistance by re-evaluating the IC50 of Iriomoteolide-1a in the resistant cell lines and compare it to the parental line.

Cross-Resistance Profiling

Objective: To determine if resistance to Iriomoteolide-1a confers resistance to other microtubule-targeting agents.

Protocol:

  • Cell treatment: Culture both the parental and Iriomoteolide-1a-resistant cell lines.

  • Drug exposure: Treat the cells with a range of concentrations of different microtubule-targeting agents, including:

    • Taxoid site binders: Paclitaxel, Docetaxel

    • Non-taxoid site binders: Laulimalide, Peloruside A

    • Vinca alkaloid site binders (destabilizers): Vinblastine, Vincristine

  • Viability assay: After a set incubation period (e.g., 48-72 hours), perform a cell viability assay to determine the IC50 for each drug in both cell lines.

  • Data analysis: Compare the IC50 values between the parental and resistant lines for each drug. Significant cross-resistance to laulimalide and peloruside A, but not to paclitaxel, would support a similar binding site and resistance mechanism.[9]

Table 2: Hypothetical Cross-Resistance Profile

CompoundParental Cell Line IC50 (nM)Iriomoteolide-1a Resistant Cell Line IC50 (nM)Resistance Factor (Fold Change)
Iriomoteolide-1a510020
Laulimalide1018018
Peloruside A815018.75
Paclitaxel451.25
Vinblastine22.51.25
Analysis of Microtubule Dynamics

Objective: To assess whether resistance is associated with alterations in microtubule structure or dynamics.

Protocol:

  • Immunofluorescence microscopy:

    • Culture parental and resistant cells on coverslips.

    • Treat with Iriomoteolide-1a at concentrations relative to their respective IC50 values.

    • Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody and a fluorescent secondary antibody.

    • Visualize the microtubule network using fluorescence microscopy to assess changes in microtubule density and bundling.[7][14][15]

  • In vitro tubulin polymerization assay:

    • Purify tubulin from both parental and resistant cell lines.

    • Monitor tubulin polymerization in the presence and absence of Iriomoteolide-1a by measuring the change in turbidity at 340 nm.[16]

    • Compare the critical concentration of tubulin required for polymerization.

Table 3: Hypothetical Microtubule Dynamics Parameters

Cell LineTreatmentMicrotubule Growth Rate (µm/min)Microtubule Shortening Rate (µm/min)Catastrophe Frequency (events/min)
ParentalVehicle1.2 ± 0.215.1 ± 2.50.03 ± 0.01
ParentalIriomoteolide-1a (5 nM)0.4 ± 0.15.2 ± 1.10.01 ± 0.005
ResistantVehicle1.1 ± 0.314.8 ± 2.80.03 ± 0.01
ResistantIriomoteolide-1a (100 nM)0.5 ± 0.16.1 ± 1.30.01 ± 0.006
Target Identification and Validation

Objective: To identify the direct cellular target of Iriomoteolide-1a and investigate potential resistance-conferring mutations.

Protocol:

  • Affinity Chromatography:

    • Synthesize an Iriomoteolide-1a derivative with a linker for immobilization on a solid support (e.g., sepharose beads).[17][18][19]

    • Incubate the Iriomoteolide-1a-coupled beads with cell lysates from both parental and resistant cells.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.[20]

  • Target Validation:

    • Once a candidate target protein (e.g., β-tubulin) is identified, sequence the corresponding gene from the resistant cell lines to identify potential mutations.

    • Express and purify the wild-type and mutant proteins to perform in vitro binding assays (e.g., surface plasmon resonance) to confirm altered binding affinity of Iriomoteolide-1a.

Visualizing the Path to Understanding Resistance

To facilitate comprehension, the following diagrams illustrate the proposed mechanism of action, the experimental workflow for investigating resistance, and the relationship between Iriomoteolide-1a and other microtubule-targeting agents.

G Proposed Mechanism of Action of Iriomoteolide-1a Iriomoteolide_1a Iriomoteolide-1a Microtubules Microtubule Stabilization Iriomoteolide_1a->Microtubules Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of Iriomoteolide-1a.

G Experimental Workflow for Investigating Resistance Start Start with Parental Cell Line Develop_Resistant_Line Develop Iriomoteolide-1a Resistant Cell Line Start->Develop_Resistant_Line Cross_Resistance Cross-Resistance Profiling Develop_Resistant_Line->Cross_Resistance Microtubule_Analysis Microtubule Dynamics Analysis Develop_Resistant_Line->Microtubule_Analysis Target_ID Target Identification (Affinity Chromatography) Develop_Resistant_Line->Target_ID Conclusion Elucidate Resistance Mechanism Cross_Resistance->Conclusion Microtubule_Analysis->Conclusion Mutation_Analysis Mutation Analysis of Target Target_ID->Mutation_Analysis Mutation_Analysis->Conclusion

Caption: Workflow for resistance mechanism investigation.

G Logical Relationship of Microtubule-Targeting Agents cluster_stabilizers Microtubule Stabilizers cluster_taxoid Taxoid Site Binders cluster_nontaxoid Non-Taxoid Site Binders cluster_destabilizers Microtubule Destabilizers Paclitaxel Paclitaxel Iriomoteolide_1a Iriomoteolide-1a (Hypothesized) Laulimalide Laulimalide Iriomoteolide_1a->Laulimalide Similar Resistance Profile Peloruside_A Peloruside A Iriomoteolide_1a->Peloruside_A Similar Resistance Profile Laulimalide->Peloruside_A Similar Binding Site Vinblastine Vinblastine

References

Navigating the Preclinical Landscape of Iriomoteolide-1a: A Comparative Guide to In Vivo Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

The promise of Iriomoteolide-1a, a marine-derived macrolide, as a potent anti-cancer agent has been hampered by a decade-long challenge in confirming its complex stereostructure. With the definitive structure only recently elucidated in 2024, the research community stands at the cusp of exploring its true therapeutic potential. However, this recent breakthrough means that as of late 2025, there is a notable absence of published in vivo efficacy and toxicity data for Iriomoteolide-1a and its derivatives based on the now-confirmed correct structure.

This guide provides a comprehensive overview of the current state of knowledge, summarizing the potent in vitro data for Iriomoteolide-1a and its analogs. Crucially, to bridge the in vivo data gap and provide a valuable resource for researchers, this guide offers a detailed comparison with other actin-stabilizing agents that have undergone preclinical in vivo evaluation. By examining the efficacy, toxicity, and experimental protocols of compounds with a similar mechanism of action, we can project the potential challenges and opportunities for the future preclinical development of Iriomoteolide-1a derivatives.

Iriomoteolide-1a and Analogs: Potent In Vitro Cytotoxicity

Natural Iriomoteolide-1a and its congener, Iriomoteolide-1b, have demonstrated high potency against specific human cancer cell lines in laboratory settings. This activity is critically dependent on their precise stereochemistry, as synthetic derivatives based on a previously incorrect structural assignment failed to show significant cytotoxic effects.

Iriomoteolide-1a, isolated from the dinoflagellate Amphidinium sp., has shown potent cytotoxicity against human B lymphocyte DG-75 cells and Epstein-Barr virus (EBV)-infected human lymphocyte Raji cells.[1] Iriomoteolide-1b is noted to be less potent in comparison.[1]

CompoundCell LineIC50 (ng/mL)IC50 (nM)¹
Iriomoteolide-1a DG-75 (Human B lymphocyte)2~3.6
Raji (EBV-infected lymphocyte)3~5.4
Iriomoteolide-1b DG-75 (Human B lymphocyte)900~1618

¹ Molar concentration estimated based on the molecular weight of Iriomoteolide-1a (556.7 g/mol ) and Iriomoteolide-1b (554.7 g/mol ).

Comparative In Vivo Analysis of Alternative Actin-Stabilizing Agents

Given the lack of in vivo data for Iriomoteolide-1a, we turn our attention to two other natural product-derived, actin-stabilizing compounds that have been evaluated in preclinical cancer models: Chondramide and TR100 . These compounds serve as valuable surrogates for understanding the potential efficacy and toxicity profiles of this class of cytotoxic agents.

Efficacy in Preclinical Models
CompoundCancer ModelAnimal ModelKey Efficacy Findings
Chondramide Metastatic Breast Cancer4T1-Luc BALB/c Mouse ModelInhibited metastasis to the lung.[2][3]
TR100 Neuroblastoma, MelanomaXenograft Mouse ModelsEffective in reducing tumor cell growth in vivo.[4]
Toxicity Profiles

A significant hurdle for actin-targeting drugs has been unacceptable toxicity.[4] The ability to selectively target the actin cytoskeleton of tumor cells while sparing healthy tissue, particularly cardiac muscle, is a critical determinant of therapeutic potential.

CompoundToxicity FindingKey Details
Chondramide Data not available in reviewed literatureToxicity studies were not the focus of the primary efficacy papers.
TR100 No adverse impact on cardiac structure or function.This improved specificity provides a pathway for developing a novel class of anti-actin compounds for cancer treatment.[4]

Mechanism of Action: Actin Stabilization Pathway

The primary mechanism of action for iriomoteolides and the comparative compounds is the stabilization of the actin cytoskeleton. This disruption of normal actin dynamics interferes with crucial cellular processes like cell division, migration, and invasion, ultimately leading to apoptosis in cancer cells. For Chondramide, this has been linked to the downstream inhibition of the RhoA signaling pathway, which is critical for cell contractility and motility.

Actin_Stabilization_Pathway cluster_drug Actin-Stabilizing Agent cluster_cell Cancer Cell Iriomoteolide Iriomoteolide-1a Derivative (or Chondramide/TR100) F_Actin F-Actin Filaments (Cytoskeleton) Iriomoteolide->F_Actin Binds and Stabilizes Dynamics Normal Actin Dynamics (Polymerization/Depolymerization) Iriomoteolide->Dynamics Inhibits Depolymerization Actin G-Actin Monomers Actin->Dynamics Polymerization Dynamics->Actin Depolymerization RhoA RhoA Pathway Dynamics->RhoA Regulates Processes Cell Motility, Invasion, Division, Contractility RhoA->Processes Apoptosis Apoptosis Processes->Apoptosis Disruption leads to

Caption: Mechanism of action for actin-stabilizing anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are summaries of the experimental protocols used for the comparative agents. These serve as a template for potential future studies on Iriomoteolide-1a derivatives.

Chondramide: Metastatic Breast Cancer Model
  • Animal Model: BALB/cByJRj mice.[2]

  • Cell Line: Murine 4T1-Luc mammary cancer cells, which express recombinant luciferase to enable bioluminescent imaging of metastases.[2]

  • Tumor Induction: Intravenous injection of 4T1-Luc cells to establish lung metastases.[2]

  • Efficacy Assessment: Metastatic burden in the lungs is quantified via bioluminescent measurement.[2]

  • In Vitro Correlates: Migration and invasion were assessed using Boyden chamber assays with the MDA-MB-231 human breast cancer cell line.[2]

TR100: Neuroblastoma and Melanoma Xenograft Models
  • Animal Model: Xenograft mouse models (specific strain not detailed in the abstract).[4]

  • Cell Lines: Neuroblastoma and melanoma cell lines.

  • Efficacy Assessment: Reduction in tumor cell growth was the primary endpoint.[4]

  • Toxicity Assessment: Cardiac structure and function were evaluated to assess for adverse effects. While specific methods were not in the abstract, this typically involves histopathological analysis of heart tissue and measurement of cardiac biomarkers (e.g., troponin) from blood samples.[4]

Proposed Workflow for Future In Vivo Studies of Iriomoteolide-1a Derivatives

The following workflow outlines a logical progression for the preclinical in vivo evaluation of novel Iriomoteolide-1a derivatives.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation MTD 1. Maximum Tolerated Dose (MTD) and Dose-Range Finding Study Efficacy 2. Xenograft Efficacy Study (e.g., DG-75 or Raji cells in NSG mice) MTD->Efficacy Inform Dosing Tox 3. Toxicity and Safety Pharmacology (incl. Cardiac Safety Assessment) Efficacy->Tox PKPD 4. Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies Tox->PKPD GoNoGo Go/No-Go Decision for Further Development PKPD->GoNoGo

Caption: A standard workflow for preclinical in vivo drug development.

Conclusion and Future Directions

The recent, definitive elucidation of Iriomoteolide-1a's structure has reopened a promising avenue for anticancer drug discovery. While its potent in vitro activity is clear, the path forward hinges on rigorous preclinical in vivo evaluation. The studies of comparative actin-stabilizing agents like Chondramide and TR100 provide a valuable roadmap. They highlight the potential for in vivo efficacy against aggressive cancers and underscore the critical importance of a favorable toxicity profile, particularly concerning cardiotoxicity.

Future research on Iriomoteolide-1a derivatives must prioritize establishing a maximum tolerated dose, followed by well-designed efficacy studies in relevant xenograft models. A parallel, in-depth assessment of toxicity, with a specific focus on cardiac safety, will be paramount. The data generated from these studies will be essential to determine if Iriomoteolide-1a's remarkable in vitro potency can be translated into a safe and effective therapeutic for cancer patients.

References

Safety Operating Guide

Navigating the Safe Disposal of Iriomoteolide 1a: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Iriomoteolide 1a now have access to essential safety and disposal information. Given its potent cytotoxic nature, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step operational plan for the disposal of this marine-derived macrolide.

This compound is a 20-membered macrolide known for its significant cytotoxicity against various human cell lines, with IC50 values in the low ng/mL range.[1][2][3] Due to this high level of biological activity, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Currently, there are no specific protocols for the chemical neutralization of this compound for disposal purposes. Therefore, adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Key Properties of this compound

For a clear understanding of its chemical nature, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC29H46O7PubChem
Molecular Weight506.7 g/mol PubChem
IC50 (DG-75 cells)2 ng/mLResearchGate
IC50 (Raji cells)3 ng/mL (0.003 µg/mL)ACS Publications

Experimental Protocols: General Chemical Waste Disposal

While specific experimental protocols for the degradation of this compound are not available in the reviewed literature, the following general procedures for the disposal of potent cytotoxic compounds should be strictly followed. These are based on established laboratory safety guidelines for handling hazardous chemical waste.[4][5][6]

Materials:

  • Designated, leak-proof, and clearly labeled hazardous waste containers (compatible with the solvents used).

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Chemical fume hood.

  • Spill kit for cytotoxic agents.

Procedure:

  • Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired this compound solutions.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Solvents and other liquids that have come into contact with the compound.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound." Avoid mixing with incompatible waste streams.[4]

    • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, absorbent paper, gels) in a designated, puncture-resistant container with a lid. This container must also be clearly labeled as "Hazardous Waste" and "Cytotoxic."

  • Storage: Store the hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated, and secondary containment should be used to prevent spills.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.[6]

  • Decontamination of Work Surfaces: After handling this compound, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) with an appropriate cleaning agent, such as a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water. Dispose of all cleaning materials as hazardous waste.

  • Spill Response: In the event of a spill, immediately alert others in the area and evacuate if necessary. If trained and equipped, use a cytotoxic spill kit to contain and clean up the spill. All materials used for spill cleanup must be disposed of as hazardous waste. Report the spill to your institution's EHS office.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

G A Start: this compound Waste Generated B Is the waste liquid or solid? A->B C Collect in a labeled, leak-proof liquid hazardous waste container. B->C Liquid D Collect in a labeled, puncture-resistant solid hazardous waste container. B->D Solid E Store waste in a designated, secure area with secondary containment. C->E D->E F Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. E->F G Arrange for waste pickup and disposal. F->G H Properly disposed of. G->H

Caption: Disposal workflow for this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Iriomoteolide 1a

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Iriomoteolide 1a. The following procedural guidance is based on the compound's classification as a potent cytotoxic macrolide and established protocols for handling hazardous substances.

This compound, a 20-membered macrolide isolated from a marine dinoflagellate, has demonstrated potent cytotoxicity against various human cell lines.[1][2][3][4][5] Its powerful biological activity necessitates stringent safety measures to protect laboratory personnel from potential exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic nature demands that it be handled with the utmost care, following established guidelines for working with highly toxic compounds.[6][7][8][9][10]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must be trained in the proper selection, use, and disposal of PPE before handling this compound.

PPE ComponentStandard SpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabricProtects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles and a full-face shieldProvides comprehensive protection for the eyes and face from splashes of liquids or fine particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respiratorEssential when handling the powdered form of the compound to prevent inhalation of aerosolized particles.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contamination out of the designated handling area.

Operational Plan for Handling this compound

A designated area, such as a certified chemical fume hood or a biological safety cabinet, must be used for all manipulations of this compound.

1. Preparation and Weighing:

  • Perform all weighing operations of powdered this compound within a containment device, such as a powder-containment hood or a glove box.

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.

  • After weighing, carefully wipe down all surfaces of the containment device and equipment with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol.

2. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add solvent to the powdered compound slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning.

3. Experimental Use:

  • When adding this compound solutions to cell cultures or other experimental systems, work within a biological safety cabinet.

  • Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.

  • After use, decontaminate all surfaces and equipment.

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert others.

  • Don the appropriate PPE, including respiratory protection.

  • Contain the spill using a chemotherapy spill kit.

  • Absorb liquids with absorbent pads and treat the area with a deactivating agent.

  • Collect all contaminated materials in a designated cytotoxic waste container.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, weigh boats, and plasticware, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container. Do not pour this waste down the drain.

  • Sharps: All contaminated needles and other sharps must be placed in a designated sharps container for cytotoxic waste.

  • Decontamination: All non-disposable equipment and glassware must be decontaminated by soaking in a deactivating solution before being washed.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Store Store Securely Inspect->Store DonPPE Don Full PPE Store->DonPPE Weigh Weigh Powder DonPPE->Weigh PrepareSolution Prepare Solution Weigh->PrepareSolution Experiment Perform Experiment PrepareSolution->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Segregate Segregate Waste DoffPPE->Segregate Dispose Dispose as Cytotoxic Waste Segregate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.